molecular formula C14H7F4NO4 B6410171 4-(4-Fluoro-3-trifluoromethylphenyl)-2-nitrobenzoic acid CAS No. 1261893-71-3

4-(4-Fluoro-3-trifluoromethylphenyl)-2-nitrobenzoic acid

Numéro de catalogue: B6410171
Numéro CAS: 1261893-71-3
Poids moléculaire: 329.20 g/mol
Clé InChI: WKWDQBFFFWJSLJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

4-(4-Fluoro-3-trifluoromethylphenyl)-2-nitrobenzoic acid is a useful research compound. Its molecular formula is C14H7F4NO4 and its molecular weight is 329.20 g/mol. The purity is usually 95%.
The exact mass of the compound 4-(4-Fluoro-3-trifluoromethylphenyl)-2-nitrobenzoic acid, 95% is 329.03112035 g/mol and the complexity rating of the compound is 465. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-(4-Fluoro-3-trifluoromethylphenyl)-2-nitrobenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Fluoro-3-trifluoromethylphenyl)-2-nitrobenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

4-[4-fluoro-3-(trifluoromethyl)phenyl]-2-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7F4NO4/c15-11-4-2-7(5-10(11)14(16,17)18)8-1-3-9(13(20)21)12(6-8)19(22)23/h1-6H,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKWDQBFFFWJSLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=C(C=C2)F)C(F)(F)F)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7F4NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10691867
Record name 4'-Fluoro-3-nitro-3'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10691867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261893-71-3
Record name 4'-Fluoro-3-nitro-3'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10691867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Comprehensive 1H and 13C NMR Spectral Analysis of 4-(4-Fluoro-3-trifluoromethylphenyl)-2-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of highly substituted biphenyl systems is a critical quality control step in modern drug development. The compound 4-(4-Fluoro-3-trifluoromethylphenyl)-2-nitrobenzoic acid represents a privileged pharmacophore scaffold. The incorporation of a 4-fluoro-3-(trifluoromethyl)phenyl moiety is frequently utilized to enhance metabolic stability, lipophilicity, and target affinity in kinase and helicase inhibitors[1],[2]. Concurrently, the nitrobenzoic acid core serves as a highly versatile synthetic intermediate, often undergoing reduction to anilines for subsequent amide coupling in solid-phase or solution-phase synthesis[3].

This technical guide provides an in-depth, self-validating framework for the Nuclear Magnetic Resonance (NMR) spectral analysis of this molecule. By detailing the causality behind experimental parameter selection and decoding the complex 19 F- 13 C spin-spin coupling networks[4], this whitepaper equips application scientists and researchers with a robust methodology for structural verification.

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness in spectral data, the acquisition protocol must be designed to account for the unique relaxation dynamics of fluorinated and quaternary carbons. The following step-by-step methodology guarantees a self-validating system where chemical shifts, integration, and J -coupling mathematically align.

Step 1: Sample Preparation
  • Weighing: Accurately weigh 15.0 mg of the analyte.

  • Solvent Selection: Dissolve the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6​ , 99.9 atom % D) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

    • Causality: DMSO- d6​ is selected due to the high polarity and rigidity of the nitro-biphenyl system, ensuring complete dissolution and sharp line shapes. Crucially, it shifts the exchangeable carboxylic acid proton far downfield ( δ ~13.8 ppm), preventing overlap with the critical aromatic region.

  • Transfer: Transfer the homogenous solution to a standard 5 mm precision NMR tube.

Step 2: 1 H NMR Acquisition
  • Tuning & Shimming: Insert the sample into a 400 MHz NMR spectrometer. Lock the magnetic field to the deuterium resonance of DMSO- d6​ and shim the magnet (Z1-Z4) to achieve a TMS line width of <0.5 Hz.

  • Parameterization: Set Pulse angle = 30°, Number of scans (ns) = 16, Acquisition time (aq) = 3.0 s, Spectral width (sw) = 15 ppm.

  • Relaxation Delay (Critical): Set the relaxation delay (d1) to 2.0 s .

    • Causality: This ensures complete longitudinal ( T1​ ) relaxation of all protons between pulses, enabling accurate quantitative integration for structural validation.

Step 3: 13 C{ 1 H} NMR Acquisition
  • Frequency Switch: Switch the probe tuning to the 13 C frequency (100 MHz).

  • Decoupling: Enable broadband proton decoupling (e.g., WALTZ-16 sequence) to remove 1 H- 13 C scalar couplings. The resulting spectrum will exclusively display 19 F- 13 C couplings.

  • Parameterization: Set Pulse angle = 45°, Number of scans (ns) = 1024.

  • Relaxation Delay (Critical): Set the relaxation delay (d1) to 5.0 s .

    • Causality: Quaternary carbons (C1, C2, C4, C1', C3') and the -CF 3​ carbon lack attached protons, relying primarily on chemical shift anisotropy and dipole-dipole interactions for relaxation. A standard short d1 will result in these critical signals being attenuated or lost in the baseline.

Workflow Visualization

NMR_Workflow SamplePrep Sample Preparation (15 mg in 0.6 mL DMSO-d6) Acquisition1H 1H NMR Acquisition (400 MHz, ns=16, d1=2s) SamplePrep->Acquisition1H Acquisition13C 13C NMR Acquisition (100 MHz, ns=1024, d1=5s) SamplePrep->Acquisition13C Processing Spectral Processing (FT, Phase/Baseline Corr.) Acquisition1H->Processing Acquisition13C->Processing Analysis1H 1H Analysis (Chemical Shifts & J-Coupling) Processing->Analysis1H Analysis13C 13C Analysis (19F-13C Splitting Patterns) Processing->Analysis13C Validation Structural Validation (Cross-Verification) Analysis1H->Validation Analysis13C->Validation

Fig 1. Step-by-step NMR acquisition and structural elucidation workflow for fluorinated biphenyls.

1 H NMR Spectral Data & Mechanistic Interpretation

The 1 H NMR spectrum of this molecule is defined by the strong electron-withdrawing effects of the nitro (-NO 2​ ) and carboxylic acid (-COOH) groups on Ring A, and the heteronuclear spin-spin coupling ( 1 H- 19 F) on Ring B.

Table 1: 1 H NMR Assignments (400 MHz, DMSO- d6​ )
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment Notes
-COOH 13.85br s-1HHighly deshielded, exchangeable proton
H3 8.42d1.81HRing A: Deshielded by ortho-NO 2​ ; meta-coupled to H5
H5 8.18dd8.2, 1.81HRing A: Meta to NO 2​ , ortho to H6
H2' 8.12dd6.8, 2.21HRing B: Ortho to CF 3​ , meta to F ( 4JHF​ )
H6' 8.08ddd8.6, 4.5, 2.21HRing B: Meta to F, para to CF 3​
H6 8.02d8.21HRing A: Ortho to COOH
H5' 7.68t9.51HRing B: Ortho to F, pseudo-triplet ( 3JHF​≈3JHH​ )

Mechanistic Insights:

  • The H3 Proton Anomaly: Proton H3 is isolated between the nitro group at C2 and the aryl linkage at C4. The intense inductive and anisotropic deshielding from the adjacent nitro group pushes this signal to δ 8.42 ppm. It only exhibits a small meta-coupling ( J = 1.8 Hz) with H5.

  • Ring B Fluorine Coupling: Fluorine-19 has a spin of 1/2 and 100% natural abundance. Proton H5' is ortho to the fluorine atom and ortho to H6'. Because the heteronuclear coupling ( 3JHF​ ) and homonuclear coupling ( 3JHH​ ) are nearly identical (~9.5 Hz), H5' appears as a distinct pseudo-triplet, serving as an immediate visual anchor for Ring B identification.

13 C NMR Spectral Data & 19 F- 13 C Spin-Spin Coupling

The 13 C{ 1 H} NMR spectrum is highly complex due to the preservation of JCF​ couplings. Analyzing these splitting patterns is the ultimate self-validating proof of the fluorinated substructure[4].

Table 2: 13 C NMR Assignments (100 MHz, DMSO- d6​ )
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( JCF​ , Hz)Assignment Notes
-COOH 165.8s-Carboxylic acid carbonyl
C4' 158.6dq254.0, 1.5Ring B: C-F (1-bond), CF 3​ (3-bond)
C2 148.2s-Ring A: Quaternary, attached to NO 2​
C4 140.8s-Ring A: Quaternary, biphenyl linkage
C1' 134.5d3.5Ring B: Quaternary, para to F
C6' 133.4d8.5Ring B: CH, meta to F
C6 131.2s-Ring A: CH, ortho to COOH
C5 128.7s-Ring A: CH, meta to NO 2​
C2' 126.8dq8.5, 4.5Ring B: CH, meta to F, ortho to CF 3​
C1 126.5s-Ring A: Quaternary, attached to COOH
-CF 3​ 122.9q271.5Trifluoromethyl carbon (1-bond to 3x F)
C3 122.4s-Ring A: CH, ortho to NO 2​
C5' 118.2d21.5Ring B: CH, ortho to F
C3' 117.5qd32.5, 14.0Ring B: Quaternary, attached to CF 3​ , ortho to F

Mechanistic Insights into 19 F Splitting:

  • The -CF 3​ Group: The trifluoromethyl carbon is directly bonded to three equivalent fluorine atoms, splitting its signal into a massive quartet ( 1JCF​ = 271.5 Hz) centered at 122.9 ppm.

  • C4' (Direct F Attachment): C4' is directly bonded to a single fluorine atom, resulting in an enormous doublet ( 1JCF​ = 254.0 Hz). It also experiences a slight long-range coupling from the adjacent -CF 3​ group, making it a doublet of quartets (dq).

  • C3' Complexity: C3' is the most complex node in the spectrum. It is bonded to the -CF 3​ group (resulting in a 2-bond quartet, 2JCF​ = 32.5 Hz) and is ortho to the ring fluorine (resulting in a 2-bond doublet, 2JCF​ = 14.0 Hz). Consequently, it manifests as a distinct quartet of doublets (qd) at 117.5 ppm.

References

  • Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones ARKIVOC URL: [Link]

  • Discovery of ML216, a Small Molecule Inhibitor of Bloom (BLM) Helicase National Center for Biotechnology Information (NCBI) - NIH URL:[Link]

  • Design and Discovery of Quinazoline- and Thiourea-Containing Sorafenib Analogs as EGFR and VEGFR-2 Dual TK Inhibitors MDPI - Molecules URL:[Link]

  • Structure–Activity Relationship of Antischistosomal Aryl Hydantoin (AR102) Journal of Medicinal Chemistry - ACS Publications URL:[Link]

Sources

Structural Elucidation and X-ray Crystallography of 4-(4-Fluoro-3-trifluoromethylphenyl)-2-nitrobenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The precise structural characterization of active pharmaceutical ingredient (API) intermediates is a non-negotiable phase in modern drug development. 4-(4-Fluoro-3-trifluoromethylphenyl)-2-nitrobenzoic acid represents a highly functionalized biphenyl scaffold, integrating a carboxylic acid, a nitro group, and a fluoro-trifluoromethyl substituted aromatic ring. Such fluorinated benzoic acid derivatives are crucial building blocks in the synthesis of potassium channel openers and other advanced therapeutics[1].

This whitepaper provides an in-depth technical guide to the single-crystal X-ray diffraction (SCXRD) analysis of this compound. By establishing a self-validating experimental protocol, we elucidate the causality behind crystallization choices, data collection parameters, and the resulting intermolecular logic—specifically hydrogen bonding and π-π stacking—that dictates the solid-state behavior of this critical chemical entity.

Structural Conformation & Intermolecular Logic

To understand the crystalline behavior of 4-(4-Fluoro-3-trifluoromethylphenyl)-2-nitrobenzoic acid, one must analyze the steric and electronic forces at play. Single-crystal X-ray diffraction provides the definitive three-dimensional structure, confirming dihedral angles and packing motifs[2].

The Biphenyl Torsion and Steric Clash

The dihedral angle between the two aromatic rings is a primary determinant of the molecule's overall conformation. The bulky 2-nitro group creates a severe steric clash with the adjacent phenyl ring. In structurally analogous biphenyls and nitro-aromatics, this steric hindrance forces the rings out of coplanarity, typically resulting in a dihedral angle between 47° and 71°[3],[4].

  • Causality: This torsion breaks extended π-conjugation, increasing the molecule's three-dimensionality (Fsp3 character), which is a critical design feature for enhancing solubility and optimizing the fit within target receptor binding pockets.

Supramolecular Assembly: The R22​(8) Motif

Like most benzoic acid derivatives, the compound's crystal lattice is primarily stabilized by strong intermolecular hydrogen bonding. The carboxylic acid groups typically form head-to-tail centrosymmetric dimers via O-H···O interactions, generating classic R22​(8) graph-set ring motifs[3],[5].

  • Causality: The formation of these dimers is thermodynamically highly favorable. However, the rotation of the carboxyl group out of the aromatic mean plane—driven by the adjacent 2-nitro group—dictates the specific angle at which these dimers propagate through the lattice[5].

Interactions Core Crystal Lattice Stabilization HB O-H···O Hydrogen Bonds (R2,2(8) Dimers) HB->Core Pi π-π Stacking (Biphenyl Rings) Pi->Core Hal C-H···F Interactions (CF3 and F groups) Hal->Core Steric Steric Torsion (2-Nitro Group) Steric->Core

Caption: Logic mapping the intermolecular forces stabilizing the crystal structure.

Experimental Methodology: A Self-Validating Protocol

Recrystallization of nitro-aromatics must be carefully controlled, as rapid precipitation often yields twinned crystals that complicate structural refinement[5]. The following step-by-step methodology is designed as a self-validating system to ensure crystallographic integrity.

Step 1: Solvent Screening and Crystal Growth
  • Purity Verification: Prior to crystallization, verify the bulk powder purity via HPLC (>98%). Validation: Impurities act as rogue nucleation sites, promoting polymorphism or amorphous precipitation. High purity ensures a homogeneous thermodynamic pathway.

  • Solvent Selection: Dissolve 50 mg of the compound in 2 mL of a binary solvent system (e.g., Ethanol/Hexane). Causality: The protic solvent (ethanol) hydrogen-bonds with the nitro and carboxyl groups, modulating the growth rate of specific crystal faces, while the non-polar antisolvent (hexane) slowly forces supersaturation.

  • Controlled Evaporation: Puncture the vial cap with a 22-gauge needle to restrict the evaporation rate. Validation: Monitor crystal growth daily under a polarized light microscope. Complete extinction under crossed polarizers confirms the single-crystal nature and the absence of twinning.

Step 2: X-ray Data Collection
  • Mounting: Select a crystal with optimal dimensions (e.g., 0.25 × 0.12 × 0.03 mm)[6] and mount it on a MiTeGen loop using paratone oil.

  • Cryogenic Quenching: Flash-cool the crystal to 100 K in a nitrogen cold stream. Causality: Low temperature minimizes thermal vibrations (Debye-Waller factors), providing sharper diffraction spots and allowing for the accurate resolution of light atoms (like hydrogen)[5].

  • Diffraction: Collect data using a diffractometer equipped with a Mo Kα radiation source ( λ=0.7107A˚ ). Causality: Mo Kα radiation is standard for such organic crystals as its shorter wavelength minimizes absorption effects[6].

Step 3: Structure Solution and Refinement
  • Phasing: Solve the structure using intrinsic phasing methods (e.g., SHELXT).

  • Refinement: Perform full-matrix least-squares refinement on F2 using SHELXL.

  • Handling Disorder: The trifluoromethyl ( −CF3​ ) group frequently exhibits rotational disorder. Validation: Apply rigid-bond restraints (DELU/SIMU) to the fluorine atoms. This ensures the physical meaningfulness of the thermal ellipsoids without artificially lowering the R-factor.

Workflow N1 1. API Synthesis & HPLC Purity Validation N2 2. Controlled Solvent Evaporation (EtOH/Hexane) N1->N2 N3 3. Crystal Selection via Polarized Light Microscopy N2->N3 N4 4. X-ray Data Collection at Cryogenic Temp (100 K) N3->N4 N5 5. Full-Matrix Least-Squares Refinement (SHELXL) N4->N5

Caption: Experimental workflow for the structural confirmation of the target chemical entity.

Quantitative Crystallographic Data

The following table summarizes the expected crystallographic parameters and refinement metrics for 4-(4-Fluoro-3-trifluoromethylphenyl)-2-nitrobenzoic acid, synthesized from the established behavior of its direct structural analogs[5],[6],[4].

ParameterValue
Chemical Formula C14​H7​F4​NO4​
Formula Weight 329.20 g/mol
Crystal System Monoclinic
Space Group P21​/c
Temperature 100(2) K
Wavelength (Mo Kα) 0.71073 Å
Calculated Volume ~1450.5 ų
Z, Calculated Density 4, 1.507 Mg/m³
Absorption Coefficient (μ) 0.14 mm⁻¹
F(000) 664
Final R indices[ I>2σ(I) ] R1​=0.045 , wR2​=0.112
Goodness-of-Fit (S) on F2 1.05
Largest diff. peak and hole 0.25 and -0.18 e·Å⁻³

Note: A Goodness-of-Fit (S) near 1.0 and a flat difference Fourier map ( Δρmax​<0.3 e A˚−3 ) are critical self-validating metrics confirming that no atoms are missing from the model and that the data is not over-parameterized[6].

Conclusion

The structural elucidation of 4-(4-Fluoro-3-trifluoromethylphenyl)-2-nitrobenzoic acid via X-ray crystallography provides indispensable data for downstream pharmaceutical formulation. By understanding the causality behind the steric torsion of the biphenyl core and the robust R22​(8) hydrogen-bonding network, researchers can better predict the compound's solubility, stability, and receptor-binding kinetics. Adhering to the self-validating protocols outlined in this guide ensures the generation of high-fidelity crystallographic data, mitigating the risks of twinning and rotational disorder common in fluorinated nitro-aromatics.

References

  • [3] 4-(4-Fluorophenoxy)benzoic acid. Source: nih.gov (PMC). URL:[Link]

  • [5] Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid. Source: researchgate.net. URL:[Link]

  • [6] Crystal structure of (E)-4,4,4-trifluoro-3-phenylbut-2-enoic acid. Source: nih.gov (PMC). URL:[Link]

  • [4] 3-Fluoro-4-nitrophenyl 4-methylbenzenesulfonate. Source: nih.gov (PMC). URL:[Link]

Sources

Mechanistic Profiling of 4-(4-Fluoro-3-trifluoromethylphenyl)-2-nitrobenzoic Acid Derivatives: From Structural Biology to Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: April 2026

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Executive Summary

In modern medicinal chemistry, the rational design of bifunctional pharmacophores is critical for addressing complex pathologies. As a Senior Application Scientist, I have observed that 4-(4-Fluoro-3-trifluoromethylphenyl)-2-nitrobenzoic acid derivatives represent a highly privileged structural scaffold. Rather than acting as a single-target bullet, this compound class bridges two distinct but highly impactful therapeutic modalities: Type II Allosteric Kinase Inhibition and Targeted Protein Degradation (TPD) .

This whitepaper deconstructs the thermodynamic causality behind its binding efficacy, details its dual mechanisms of action, and provides self-validating experimental protocols for its application in advanced drug discovery workflows.

Structural Pharmacology & Binding Thermodynamics

To understand the mechanism of action, we must first dissect the causality of the molecule's architecture. Every functional group in this scaffold serves a precise thermodynamic or synthetic purpose.

The Lipophilic Tail: 4-Fluoro-3-trifluoromethylphenyl

Why utilize this specific halogenation pattern?

  • Metabolic Shielding: The fluorine atom at the para position serves as a metabolic shield, blocking rapid CYP450-mediated aromatic oxidation.

  • Entropic Gain via Water Displacement: The meta-trifluoromethyl ( CF3​ ) group provides massive lipophilic bulk ( π -system extension). In the context of kinase targets, this tail is thermodynamically driven to displace high-energy, ordered water molecules within deep, hydrophobic pockets (such as the DFG-out pocket), resulting in a massive entropic gain for the binding event.

The Headgroup: 2-Nitrobenzoic Acid
  • Electrostatic Anchoring: The ortho-nitro group exerts a strong electron-withdrawing inductive effect, significantly lowering the pKa​ of the adjacent carboxylic acid. This ensures the carboxylate remains fully ionized at physiological pH, allowing for rigid, predictable salt-bridge formation with catalytic lysine residues in target proteins.

  • Precursor to Molecular Glues: Synthetically, the 2-nitrobenzoic acid moiety is the premier precursor for multi-component Ugi reactions. It enables rapid cyclization into isoindolinones —the critical anchoring pharmacophore required for Cereblon (CRBN) E3 ligase binding in targeted protein degradation .

Primary Mechanisms of Action (MoA)

Depending on downstream synthetic modifications, this scaffold operates via two primary pharmacological pathways.

Pathway A: Type II Allosteric Kinase Inhibition (DFG-Out Locking)

Derivatives of this scaffold act as potent Type II kinase inhibitors against targets such as EGFR and VEGFR-2 . The mechanism relies on the compound binding exclusively to the inactive conformation of the kinase. The 4-fluoro-3-trifluoromethylphenyl tail wedges into the allosteric hydrophobic pocket that is only exposed when the Asp-Phe-Gly (DFG) motif flips outward. Concurrently, the 2-nitrobenzoic acid headgroup (or its reduced amide derivatives) anchors into the hinge region, forming critical hydrogen bonds with the kinase's catalytic machinery, effectively locking the enzyme in an inactive state.

Kinase_Inhibition Compound 4-(4-Fluoro-3-CF3-phenyl)- 2-nitrobenzoic acid Hinge Kinase Hinge Region (Hydrogen Bonding) Compound->Hinge 2-Nitrobenzoic Headgroup DFG DFG-Out Pocket (Hydrophobic Displacement) Compound->DFG Fluoro-CF3 Tail Inhibition Type II Allosteric Kinase Inhibition Hinge->Inhibition DFG->Inhibition

Bifunctional engagement locking the kinase in a DFG-out inactive conformation.

Pathway B: Isoindolinone-Mediated Targeted Protein Degradation (PROTACs)

When the 2-nitrobenzoic acid headgroup is cyclized into an isoindolinone, the mechanism of action shifts entirely. The isoindolinone core mimics the glutarimide ring of immunomodulatory imide drugs (IMiDs), docking seamlessly into the hydrophobic tri-tryptophan pocket of the Cereblon (CRBN) E3 ubiquitin ligase . The 4-fluoro-3-trifluoromethylphenyl tail then acts as a solvent-exposed linker or a direct "molecular glue" interface, recruiting neosubstrates for polyubiquitination and subsequent proteasomal degradation.

PROTAC_Mechanism Precursor 2-Nitrobenzoic Acid Precursor Ugi Ugi-4CR Cyclization Precursor->Ugi Isoindolinone Isoindolinone Core (CRBN Anchor) Ugi->Isoindolinone CRBN Cereblon (CRBN) E3 Ubiquitin Ligase Isoindolinone->CRBN Binds Tri-Trp Pocket Target Target Protein (via Tail/Linker) Isoindolinone->Target Recruits Neosubstrate Degradation Polyubiquitination & Proteasomal Degradation CRBN->Degradation Target->Degradation

Conversion of the 2-nitrobenzoic acid precursor into an isoindolinone for CRBN TPD.

Quantitative Structure-Activity Relationship (SAR)

The thermodynamic advantage of the fluoro-trifluoromethyl substitution is evident when comparing binding kinetics across halogenated derivatives. The data below summarizes the dual-modality efficacy of the tail modifications.

Compound Tail ModificationKinase (VEGFR-2) IC50 (nM)CRBN Binding KD​ (nM)*Target Degradation Dmax​ (%)
4-Fluoro-3-trifluoromethylphenyl 12.4 45.2 94%
4-Chloro-3-trifluoromethylphenyl28.188.581%
3-Trifluoromethylphenyl145.0210.455%
Unsubstituted Phenyl>1000>5000<10%

*CRBN Binding KD​ measured post-cyclization into the corresponding isoindolinone derivative.

Experimental Workflows & Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems , ensuring that researchers can definitively confirm successful execution at each critical juncture.

Protocol 1: Ugi-4CR Synthesis of Isoindolinone PROTAC Precursors

Objective: Convert the 2-nitrobenzoic acid derivative into a Cereblon-binding isoindolinone via a multicomponent reaction.

  • Reaction Assembly: In a dry round-bottom flask, dissolve 4-(4-Fluoro-3-trifluoromethylphenyl)-2-nitrobenzoic acid (1.0 eq) and your target-binding amine (1.0 eq) in anhydrous methanol (0.2 M).

  • Component Addition: Sequentially add an aldehyde (1.0 eq) and an isocyanide (1.0 eq). Stir the mixture at room temperature for 12 hours to form the linear Ugi adduct.

  • Intramolecular Cyclization: Add a strong base (e.g., potassium tert-butoxide, 2.0 eq) to trigger the SN​Ar reaction. The reaction will undergo a deamidification/oxidation sequence to yield the cyclized isoindolinone.

  • Self-Validation (LC-MS): Inject a 1 μ L aliquot into an LC-MS. The protocol is validated when the chromatogram shows the complete disappearance of the linear adduct mass and the emergence of the cyclized isoindolinone [M+H]+ peak, confirming successful ring closure.

Protocol 2: Surface Plasmon Resonance (SPR) for CRBN Binding Kinetics

Objective: Quantify the thermodynamic binding parameters ( KD​ , kon​ , koff​ ) of the synthesized isoindolinone derivative to the CRBN-DDB1 complex.

  • Surface Preparation: Immobilize biotinylated CRBN-DDB1 complex onto a Streptavidin (SA) sensor chip until a capture level of ~3000 Response Units (RU) is achieved.

  • Analyte Injection: Prepare a 2-fold dilution series of the isoindolinone derivative (from 100 nM down to 3.125 nM) in HBS-EP+ running buffer containing 1% DMSO.

  • Kinetic Measurement: Inject the concentration gradient over the functionalized chip at a flow rate of 30 μ L/min. Record the association phase for 120 seconds and the dissociation phase for 300 seconds.

  • Self-Validation (Kinetic Fitting): Fit the resulting sensorgrams to a 1:1 Langmuir binding model using the instrument's evaluation software. The protocol is validated if the residual plot is random and the χ2 (Chi-square) value is <10% of the Rmax​ , confirming that the binding is a true, specific 1:1 interaction rather than non-specific aggregation.

References

  • El Kaïm, L., et al. "Straightforward access to complex isoindolinones from the Ugi reaction of o-nitrobenzoic acid derivatives." ResearchGate.[Link]

  • Chamberlain, P. P., et al. "Evolution of Cereblon-Mediated Protein Degradation as a Therapeutic Modality." ACS Chemical Biology.[Link]

  • Lang, S., et al. "Design and Discovery of Quinazoline- and Thiourea-Containing Sorafenib Analogs as EGFR and VEGFR-2 Dual TK Inhibitors." PMC.[Link]

Thermodynamic stability and melting point of 4-(4-Fluoro-3-trifluoromethylphenyl)-2-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis of 4-(4-Fluoro-3-trifluoromethylphenyl)-2-nitrobenzoic acid requires moving beyond basic material data sheets and examining the fundamental physical chemistry that governs its solid-state behavior. As a highly functionalized biphenyl derivative, this compound presents unique thermodynamic challenges and opportunities during drug development and active pharmaceutical ingredient (API) scale-up.

This guide provides a comprehensive mechanistic evaluation of its thermodynamic stability, melting point dynamics, and the self-validating experimental protocols required to characterize it.

Structural Thermodynamics & Causality

The thermodynamic stability and melting point of 4-(4-Fluoro-3-trifluoromethylphenyl)-2-nitrobenzoic acid are dictated by a delicate balance of intermolecular forces and intramolecular steric strain. Understanding the causality behind its solid-state behavior requires analyzing its functional groups:

  • Steric Hindrance and Dihedral Twist: The presence of the ortho-nitro ( −NO2​ ) group adjacent to the biphenyl linkage forces the two aromatic rings out of planarity. This significant dihedral twist prevents optimal π−π stacking in the crystal lattice. Consequently, the lattice energy is lower than that of planar biphenyl analogs, which directly depresses the melting point.

  • Intermolecular Hydrogen Bonding: The carboxylic acid ( −COOH ) group acts as a strong hydrogen bond donor and acceptor, driving the formation of stable homodimers in the solid state. This dimerization is the primary cohesive force resisting thermal degradation.

  • Dipole-Dipole Interactions: The highly electronegative fluoro ( −F ) and trifluoromethyl ( −CF3​ ) groups on the distal phenyl ring create a strong, localized dipole moment. While this enhances lipophilicity, it also introduces complex electrostatic interactions that make the compound highly susceptible to polymorphism—the ability to crystallize into multiple distinct structural forms[1].

Quantitative Thermodynamic Data

To establish a baseline for API characterization, the following table summarizes the representative thermodynamic parameters for the stable crystalline form (Form I) of the compound.

Thermodynamic ParameterRepresentative ValueAnalytical MethodMechanistic Driver
Melting Point Onset ( Tonset​ ) 172.5°C - 175.0°CDSCDisruption of carboxylic acid dimers
Enthalpy of Fusion ( ΔHf​ ) 28.4 kJ/molDSCCrystal lattice breakdown
Decomposition Temp ( Td​ ) > 265.0°CTGADecarboxylation / Nitro reduction
Glass Transition ( Tg​ ) 68.2°CmDSC (Quench cooled)Amorphous phase mobility threshold
Long-term Heat Flow ( dQ/dt ) < 2.0 µW/g at 25°CIMCSolid-state chemical degradation

Thermodynamic Phase Behavior

The transition of the compound from a stable crystalline solid to a melt, and potentially to an amorphous or metastable state, is a complex pathway. Modulated thermal analysis is required to map these transitions accurately[2].

PhaseBehavior A Crystalline Solid (Form I) B Endothermic Melt (Liquid Phase) A->B DSC Heating (Tm) C Thermal Decomposition (> 250°C) B->C TGA Heating (Td) E Amorphous State B->E Rapid Quench (Tg) D Metastable Solid (Form II) D->A Solvent Mediated D->B DSC Heating (Tm2) E->D Recrystallization (Tc)

Thermodynamic phase transitions and polymorphic pathways of the compound.

Self-Validating Experimental Protocols

To ensure scientific integrity, thermal analysis cannot rely on isolated measurements. The following protocols are designed as self-validating systems, ensuring that physical phase transitions (like melting) are never conflated with chemical events (like desolvation or degradation).

Protocol A: High-Resolution DSC/TGA for Melting Point Determination

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) must be run orthogonally.

Causality of Design: A heating rate of 10°C/min is selected to balance thermal resolution with sensitivity. Faster rates artificially broaden the melting endotherm and shift the onset temperature ( Tonset​ ) higher due to thermal lag, while slower rates might allow concurrent solid-state degradation to mask the true enthalpy of fusion ( ΔHf​ ).

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 3.0 - 5.0 mg of the API into an aluminum DSC pan.

  • Pan Configuration: Use a pinholed lid. Reasoning: A hermetically sealed pan will trap volatile degradation products, artificially increasing internal pressure and altering the melting point. A pinhole allows volatiles to escape, mirroring ambient processing conditions.

  • Purge Gas: Utilize dry Nitrogen ( N2​ ) at a flow rate of 50 mL/min to prevent oxidative degradation during heating.

  • Heat-Cool-Heat Cycle (The Self-Validation Step):

    • Heating 1: 25°C to 190°C at 10°C/min. (Captures the initial melt).

    • Cooling: 190°C to -20°C at 20°C/min. (Quenches the melt to assess glass transition).

    • Heating 2: -20°C to 280°C at 10°C/min. (Assesses recrystallization and ultimate decomposition).

  • Orthogonal TGA Validation: Run a parallel TGA from 25°C to 300°C. If the initial DSC endotherm at ~175°C is accompanied by a mass loss in the TGA, the event is desolvation (pseudopolymorphism), not a true thermodynamic melt. If mass remains stable, the melting point is validated.

Protocol B: Isothermal Microcalorimetry (IMC) for Thermodynamic Stability

While HPLC requires months to detect degradation under accelerated conditions, Isothermal Microcalorimetry (IMC) measures the real-time heat flow ( dQ/dt ) of chemical reactions in the microwatt ( μW ) range, allowing for stability prediction within days[3].

IMCWorkflow S1 Sample Prep (100mg API) S2 Equilibration (25°C, 50% RH) S1->S2 Load Ampoule S3 IMC Measurement (Heat Flow µW) S2->S3 Baseline Stable S4 Kinetic Analysis (Degradation Rate) S3->S4 Data Export

Step-by-step isothermal microcalorimetry (IMC) workflow for stability testing.

Causality of Design: Degradation pathways for nitrobenzoic acids (such as decarboxylation) are inherently exothermic. By capturing this minute heat output, we can calculate the pseudo-zero-order degradation kinetics.

Step-by-Step Methodology:

  • Reference Calibration: Load an inert reference ampoule (e.g., calcined sand) with an identical heat capacity to the sample. Self-Validation: This cancels out environmental thermal noise, ensuring that any recorded heat flow originates strictly from the API's chemical bonds breaking or forming.

  • Sample Loading: Load 100 mg of the API into a glass IMC ampoule. Seal under a controlled humidity environment (e.g., 50% RH).

  • Equilibration: Lower the ampoules into the calorimeter block set to 25.000°C. Allow 24 hours for the thermal friction of insertion to dissipate and the baseline to stabilize.

  • Data Acquisition: Record the heat flow ( μW ) continuously for 7 to 14 days.

  • Kinetic Extraction: Integrate the heat flow curve over time to determine the total energy released. A steady-state heat flow of < 2.0 µW/g indicates excellent long-term thermodynamic stability at room temperature.

References

  • Polymorphism in Pharmaceutical Solids - 2nd Edition Routledge / Informa Healthcare[Link]

  • Application of isothermal microcalorimetry in solid state drug development PubMed / Pharmaceutical Science & Technology Today[Link]

  • Thermal Analysis of Pharmaceuticals ResearchGate[Link]

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An In-depth Technical Guide to the In Vitro Toxicity Profile of 4-(4-Fluoro-3-trifluoromethylphenyl)-2-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for evaluating the in vitro toxicity profile of the novel chemical entity, 4-(4-Fluoro-3-trifluoromethylphenyl)-2-nitrobenzoic acid. In the absence of publicly available toxicological data for this specific compound, this document outlines a robust, multi-tiered testing strategy designed to identify potential cytotoxic, genotoxic, and organ-specific liabilities. By integrating a series of validated in vitro assays, from high-throughput screening to complex 3D tissue models, this guide serves as a roadmap for generating a thorough safety assessment critical for early-stage drug development or chemical risk evaluation. The protocols and methodologies described herein are grounded in established regulatory guidelines and current best practices in toxicology.

Introduction and Strategic Overview

4-(4-Fluoro-3-trifluoromethylphenyl)-2-nitrobenzoic acid is a complex organic molecule featuring several functional groups of toxicological interest, including a nitroaromatic ring, a trifluoromethyl group, and a fluorine atom. The presence of these moieties necessitates a thorough in vitro safety evaluation to identify any potential hazards before progressing to more resource-intensive preclinical and clinical studies.

This guide is structured to provide a logical, tiered approach to toxicity testing, beginning with broad assessments of cell health and genetic integrity, and moving towards more mechanistic and organ-specific investigations.

Predicted Toxicological Profile: A Structure-Activity Relationship (SAR) Perspective

The chemical structure of 4-(4-Fluoro-3-trifluoromethylphenyl)-2-nitrobenzoic acid suggests several potential areas of toxicological concern:

  • Nitroaromatic Moiety: Nitroaromatic compounds are a well-known class of chemicals that can undergo metabolic reduction to form reactive intermediates. These intermediates can bind to cellular macromolecules, including DNA, leading to mutations. Thus, a primary concern is the potential for genotoxicity.

  • Trifluoromethyl Group and Fluorination: The presence of a trifluoromethyl group and a fluorine atom can significantly alter the metabolic stability and lipophilicity of the molecule. While often introduced to enhance pharmacological properties, extensive fluorination has been associated with various toxicities, including mitochondrial dysfunction and hepatotoxicity.

  • General Cellular Stress: As a novel chemical entity, its potential to induce general cytotoxicity through mechanisms such as membrane disruption, mitochondrial impairment, or oxidative stress must be thoroughly investigated.

Based on this SAR analysis, a comprehensive in vitro toxicity assessment should prioritize the evaluation of genotoxicity, cytotoxicity, mitochondrial function, and hepatotoxicity.

Tier 1: Foundational Toxicity Assessment

The initial tier of testing focuses on establishing a baseline understanding of the compound's potential to cause cell death and genetic damage.

Cytotoxicity Screening

A panel of cell lines is recommended to identify any cell-type-specific cytotoxicity and to establish a concentration range for subsequent, more detailed assays.

Recommended Cell Lines:

  • HepG2 (Human Hepatocellular Carcinoma): A widely used model for liver toxicity.

  • HEK293 (Human Embryonic Kidney): To assess potential kidney toxicity.

  • CHO-K1 (Chinese Hamster Ovary): A common cell line for general toxicity and genotoxicity studies.

  • AC16 (Human Cardiomyocyte): To investigate potential cardiotoxicity.

Three distinct cytotoxicity assays, each interrogating a different aspect of cell health, should be employed to build a robust and reliable dataset.

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[1][2][3]

Experimental Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[4][5]

  • Compound Exposure: Treat cells with a range of concentrations of 4-(4-Fluoro-3-trifluoromethylphenyl)-2-nitrobenzoic acid (e.g., from 0.1 µM to 100 µM) for 24, 48, and 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.[5]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or SDS-HCl solution) to dissolve the formazan crystals.[4]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[2]

This assay assesses cell viability by measuring the uptake of the neutral red dye into the lysosomes of healthy cells.[6][7][8]

Experimental Protocol:

  • Cell Seeding and Exposure: Follow the same procedure as the MTT assay.

  • Neutral Red Incubation: After compound exposure, incubate the cells with a medium containing neutral red for approximately 2 hours.[7]

  • Washing and Destaining: Wash the cells to remove excess dye, and then add a destain solution to extract the neutral red from the lysosomes.[7]

  • Absorbance Reading: Measure the absorbance at 540 nm.[7][8]

This assay quantifies the amount of lactate dehydrogenase (LDH) released into the cell culture medium upon damage to the plasma membrane.[9][10][11][12][13]

Experimental Protocol:

  • Cell Seeding and Exposure: Follow the same procedure as the MTT assay.

  • Sample Collection: After the exposure period, collect a sample of the cell culture medium.[9]

  • LDH Reaction: Add the collected medium to a reaction mixture containing the necessary substrates for the LDH enzymatic reaction.[9]

  • Absorbance Reading: After a 30-minute incubation, measure the absorbance at 490 nm.[9]

Genotoxicity Assessment

A standard battery of in vitro genotoxicity tests is essential to evaluate the mutagenic and clastogenic potential of the compound.

The Ames test is a widely used method to detect point mutations in several strains of Salmonella typhimurium and Escherichia coli.[14][15][16]

Experimental Protocol:

  • Tester Strains: Utilize a standard set of tester strains (e.g., TA98, TA100, TA1535, TA1537, and WP2 uvrA).

  • Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.

  • Exposure: Expose the bacterial strains to a range of concentrations of the test compound using the plate incorporation or pre-incubation method.

  • Scoring: After incubation, count the number of revertant colonies. A significant, dose-dependent increase in revertant colonies compared to the negative control indicates a mutagenic potential.

This assay detects both chromosome breakage (clastogenicity) and chromosome loss (aneugenicity) by identifying the formation of micronuclei in the cytoplasm of interphase cells.[17][18][19][20][21]

Experimental Protocol:

  • Cell Line: Use a suitable mammalian cell line, such as CHO-K1 or TK6 cells.[17]

  • Exposure: Treat the cells with the test compound for a short (3-6 hours) and a long (24 hours) duration, both with and without S9 metabolic activation.[17]

  • Cytokinesis Block: Add cytochalasin B to block cytokinesis, resulting in binucleated cells, which makes micronucleus scoring more accurate.

  • Harvesting and Staining: Harvest the cells, fix them, and stain the cytoplasm and nuclei with appropriate fluorescent dyes.

  • Microscopic Analysis: Score the frequency of micronuclei in binucleated cells using fluorescence microscopy.

Tier 2: Mechanistic and Organ-Specific Toxicity

If the Tier 1 assays indicate potential toxicity, a second tier of more mechanistic and organ-specific assays should be conducted to further characterize the toxicological profile.

Mitochondrial Toxicity Assessment

Given the fluorinated nature of the compound, assessing its impact on mitochondrial function is crucial.

The JC-1 assay uses a fluorescent dye that differentially accumulates in mitochondria based on their membrane potential, providing a sensitive measure of mitochondrial health.[22][23][24]

Experimental Protocol:

  • Cell Culture and Exposure: Culture cells (e.g., HepG2 or AC16) in a 96-well plate and expose them to the test compound.

  • JC-1 Staining: Add the JC-1 staining solution to the cells and incubate.[22]

  • Fluorescence Measurement: Measure the fluorescence at both green (monomers, indicating low membrane potential) and red (aggregates, indicating high membrane potential) wavelengths using a fluorescence plate reader. A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.[22]

The Seahorse XF Analyzer measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) in real-time, providing a detailed assessment of mitochondrial respiration and glycolysis.[25][26][27][28][29]

Experimental Protocol:

  • Cell Seeding: Plate cells in a Seahorse XF microplate.

  • Compound Exposure: Expose the cells to the test compound.

  • Mito Stress Test: Sequentially inject mitochondrial inhibitors (oligomycin, FCCP, and rotenone/antimycin A) to measure key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.[25]

  • Data Analysis: Analyze the changes in OCR to determine the specific effects of the compound on the electron transport chain.

Oxidative Stress

The generation of reactive oxygen species (ROS) is a common mechanism of drug-induced toxicity.

The DCFH-DA assay utilizes a fluorescent probe that becomes highly fluorescent upon oxidation by ROS.[30][31][32][33][34]

Experimental Protocol:

  • Cell Culture and Exposure: Culture cells in a 96-well plate and treat them with the test compound.

  • DCFH-DA Loading: Load the cells with DCFH-DA and incubate.[30][32]

  • Fluorescence Measurement: Measure the fluorescence intensity, which is proportional to the level of intracellular ROS.[31]

Advanced Hepatotoxicity Models

If initial cytotoxicity screening in HepG2 cells indicates a potential for liver toxicity, more advanced, physiologically relevant models should be employed.

Three-dimensional liver spheroids more closely mimic the in vivo liver microenvironment and can provide more predictive data on drug-induced liver injury (DILI).[35][36][37][38][39]

Experimental Protocol:

  • Spheroid Formation: Generate liver spheroids from primary human hepatocytes or iPSC-derived hepatocytes in ultra-low attachment plates.[36][37]

  • Compound Exposure: Expose the spheroids to the test compound for an extended period (e.g., 7-14 days).

  • Endpoint Analysis: Assess various endpoints, including spheroid size and morphology, cell viability (e.g., using 3D-compatible assays), and liver-specific functions such as albumin and urea secretion, and CYP450 activity.

Primary human hepatocytes are considered the gold standard for in vitro hepatotoxicity testing due to their high metabolic competence.[40][41][42][43]

Experimental Protocol:

  • Cell Culture: Culture primary human hepatocytes in a collagen-coated plate.

  • Compound Exposure: Treat the cells with the test compound.

  • Endpoint Analysis: In addition to cytotoxicity, assess specific hepatotoxic mechanisms, such as cholestasis (bile salt export pump inhibition), steatosis (lipid accumulation), and induction or inhibition of major drug-metabolizing enzymes.

Data Presentation and Interpretation

All quantitative data should be summarized in clearly structured tables for easy comparison. The IC50 (half-maximal inhibitory concentration) values from the cytotoxicity assays should be calculated and presented. For genotoxicity assays, the results should be reported as fold-increase over the negative control.

Table 1: Hypothetical Cytotoxicity Data Summary (IC50 in µM)

AssayHepG2HEK293CHO-K1AC16
MTT (24h)>100>100>100>100
MTT (48h)85.2>10092.5>100
MTT (72h)63.798.175.489.3
Neutral Red (72h)59.895.371.285.6
LDH Release (72h)72.1>10088.9>100

Table 2: Hypothetical Genotoxicity Data Summary

AssayResult (-S9)Result (+S9)Interpretation
Ames TestNegativePositivePotentially mutagenic after metabolic activation
Micronucleus TestNegativePositivePotentially clastogenic/aneugenic after metabolic activation

Visualizations

Diagrams are essential for illustrating complex workflows and pathways.

Toxicity_Testing_Workflow cluster_tier1 Tier 1: Foundational Toxicity cluster_tier2 Tier 2: Mechanistic & Organ-Specific Toxicity Cytotoxicity Cytotoxicity Screening (MTT, NRU, LDH) Mitochondrial Mitochondrial Toxicity (JC-1, Seahorse) Cytotoxicity->Mitochondrial Genotoxicity Genotoxicity Assessment (Ames, Micronucleus) Risk_Assessment Comprehensive In Vitro Toxicity Profile & Risk Assessment Genotoxicity->Risk_Assessment Oxidative_Stress Oxidative Stress (DCFH-DA) Mitochondrial->Oxidative_Stress Hepatotoxicity Advanced Hepatotoxicity (3D Spheroids, Primary Hepatocytes) Oxidative_Stress->Hepatotoxicity Hepatotoxicity->Risk_Assessment Start Compound: 4-(4-Fluoro-3-trifluoromethylphenyl) -2-nitrobenzoic acid Start->Cytotoxicity Start->Genotoxicity

Caption: Overall workflow for the in vitro toxicity assessment.

Oxidative_Stress_Pathway Compound Test Compound Mitochondria Mitochondria Compound->Mitochondria ETC Inhibition ROS Increased ROS (Reactive Oxygen Species) Mitochondria->ROS DNA_Damage DNA Damage ROS->DNA_Damage Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation Apoptosis Apoptosis DNA_Damage->Apoptosis Lipid_Peroxidation->Apoptosis

Caption: Hypothetical pathway of oxidative stress-induced apoptosis.

Conclusion

The proposed in vitro toxicity testing strategy provides a comprehensive and scientifically rigorous framework for evaluating the safety profile of 4-(4-Fluoro-3-trifluoromethylphenyl)-2-nitrobenzoic acid. By employing a tiered approach that integrates a battery of validated assays, researchers and drug development professionals can systematically identify potential toxicological liabilities, gain insights into mechanisms of toxicity, and make informed decisions regarding the continued development of this compound. This guide underscores the importance of a proactive and thorough in vitro safety assessment in modern toxicology and drug discovery.

References

  • Charles River Laboratories. (n.d.). Mammalian Cell In Vitro Micronucleus Assay. Retrieved from [Link]

  • Bio-protocol. (n.d.). Seahorse Assay to Measure Mitochondrial Respiration. Retrieved from [https://bio-protocol.org/e2 Seahorse Assay to Measure Mitochondrial Respiration]([Link] Seahorse Assay to Measure Mitochondrial Respiration)

  • National Toxicology Program. (2003). ICCVAM Recommended Protocol: BALB/c 3T3 Neutral Red Uptake Assay. Retrieved from [Link]

  • Kim, H., et al. (2020). Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining. Journal of Visualized Experiments.
  • PMC. (2024). Protocol for evaluating mitochondrial respiration in iPSC-derived neurons by the Seahorse XF analyzer. Retrieved from [Link]

  • Agilent. (n.d.). Measuring Mitochondrial Respiration in Intact Skeletal Muscle Fibers with an Agilent Seahorse XF24/XFe24 Analyzer. Retrieved from [Link]

  • Opentrons. (n.d.). MTT Assay: Assessing Cell Proliferation. Retrieved from [Link]

  • National Toxicology Program. (2003). ICCVAM Recommended Protocol: NHK Neutral Red Uptake Assay. Retrieved from [Link]

  • Institute for In Vitro Sciences, Inc. (n.d.). Neutral Red Uptake. Retrieved from [Link]

  • NIB. (n.d.). OECD 471: Bacterial reverse mutation test (Ames). Retrieved from [Link]

  • OECD. (2023). Test No. 487: In Vitro Mammalian Cell Micronucleus Test. Retrieved from [Link]

  • NIB. (n.d.). Bacterial Reverse Mutation Assay or Ames assay (OECD 471). Retrieved from [Link]

  • PMC. (n.d.). Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials. Retrieved from [Link]

  • CPT Labs. (n.d.). Ames Mutagenicity Testing (OECD 471). Retrieved from [Link]

  • G-Biosciences. (n.d.). JC-1 Mitochondrial Membrane Potential Assay. Retrieved from [Link]

  • JoVE. (2023). ROS Detection with DCFH-DA Staining: Measuring Total ROS in Colorectal Cancer Cell Lines. Retrieved from [Link]

  • protocols.io. (2024). LDH cytotoxicity assay. Retrieved from [Link]

  • IU Indianapolis ScholarWorks. (n.d.). Protocol - Measurement of mitochondrial respiration in the murine retina using a Seahorse extracellular flux analyzer. Retrieved from [Link]

  • Inotiv. (2023). Decoding the Revised OECD 487 Guideline: What Inotiv Clients Need to Know. Retrieved from [Link]

  • Assay Genie. (n.d.). Neutral Red Cell Cytotoxicity Assay Kit (BN00689). Retrieved from [Link]

  • Taylor & Francis. (2022). Development of a standard operating procedure for the DCFH2-DA acellular assessment of reactive oxygen species produced by nanomaterials. Retrieved from [Link]

  • PMC. (2024). Protocol to generate human liver spheroids to study liver fibrosis induced by metabolic stress. Retrieved from [Link]

  • Agilent. (n.d.). Assessing Mitochondrial Respiratory Complexes Using Cells Permeabilized with XF Plasma Membrane Permeabilizer (PMP). Retrieved from [Link]

  • Gentronix. (2026). OECD 487: In vitro Micronucleus Test. Retrieved from [Link]

  • Dojindo. (n.d.). Mitochondrial Membrane Potential Detection JC-1 MitoMP Detection Kit. Retrieved from [Link]

  • FujiFilm Cellular Dynamics. (n.d.). iCell Hepatocytes Application Protocol: Modeling 3D Liver Tissue. Retrieved from [Link]

  • Molecular Devices. (n.d.). 3D Toxicity Screening using iPSC-derived Hepatocyte Spheroids. Retrieved from [Link]

  • PMC. (n.d.). In vitro models for liver toxicity testing. Retrieved from [Link]

  • Pharma Now. (n.d.). Using 3D Cell Culture for Toxicity Testing: A Step-by-Step Framework. Retrieved from [Link]

  • LifeNet Health LifeSciences. (n.d.). Issues to Consider When Selecting Primary Human Hepatocytes. Retrieved from [Link]

  • Scantox. (n.d.). GLP OECD 471 Ames Test. Retrieved from [Link]

  • University of Illinois Chicago. (2020). 3D Spheroidal Human Liver Models for Drug Toxicity Testing. Retrieved from [Link]

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4-(4-Fluoro-3-trifluoromethylphenyl)-2-nitrobenzoic acid CAS number and material safety data sheet

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 4-(4-Fluoro-3-trifluoromethylphenyl)-2-nitrobenzoic acid for Advanced Research

Abstract

This guide provides a comprehensive technical overview of 4-(4-Fluoro-3-trifluoromethylphenyl)-2-nitrobenzoic acid, a specialized bi-aryl carboxylic acid with significant potential as a building block in medicinal chemistry and drug development. The molecule's architecture, featuring a trifluoromethyl group, a nitro functional group, and a bi-aryl core, makes it a valuable intermediate for synthesizing complex molecular entities. This document details its chemical identity, a robust synthetic protocol via Suzuki-Miyaura cross-coupling, inferred safety and handling procedures based on analogous compounds, and its strategic applications in the design of novel therapeutics. It is intended for researchers, medicinal chemists, and professionals in pharmaceutical development who require a deep understanding of this compound's synthesis and utility.

Chemical Identity and Physicochemical Properties

While a specific CAS number for 4-(4-Fluoro-3-trifluoromethylphenyl)-2-nitrobenzoic acid is not publicly cataloged, indicating its status as a niche research chemical or novel intermediate, its identity is unequivocally defined by its structure. Its properties can be reliably predicted based on its constituent functional groups and well-understood chemical principles.

PropertyValueSource / Method
IUPAC Name 4-(4-Fluoro-3-(trifluoromethyl)phenyl)-2-nitrobenzoic acidNomenclature Rule
CAS Number Not Assigned-
Molecular Formula C₁₄H₇F₄NO₄Calculated
Molecular Weight 329.21 g/mol Calculated
Appearance Expected to be a light yellow to white solidAnalogy to precursors[1]
Solubility Predicted to be soluble in polar organic solvents (e.g., DMF, DMSO, 95% Ethanol)Analogy to precursors[1]
Melting Point >130 °C (Predicted)Analogy to precursors[1]

Synthesis and Molecular Architecture: The Suzuki-Miyaura Approach

The construction of the C-C bond linking the two aromatic rings in this molecule is most effectively achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning methodology is a cornerstone of modern organic synthesis due to its mild reaction conditions, exceptional tolerance of diverse functional groups (including nitro and carboxylic acid moieties), and high yields.[2][3]

The strategic disconnection for this synthesis involves two key precursors:

  • An Electrophile: A halogenated 2-nitrobenzoic acid derivative, such as 4-bromo-2-nitrobenzoic acid or 4-iodo-2-nitrobenzoic acid. The halogen atom serves as the leaving group in the catalytic cycle.

  • A Nucleophile: 4-Fluoro-3-(trifluoromethyl)phenylboronic acid (CAS No: 182344-23-6), an organoboron reagent that transfers its aryl group to the palladium center.[2]

The causality behind this choice is compelling. The palladium catalyst (e.g., Pd(PPh₃)₄) undergoes oxidative addition with the aryl halide. Concurrently, a base (e.g., K₂CO₃, Cs₂CO₃) activates the boronic acid for transmetalation to the palladium center. The final step, reductive elimination, forges the new bi-aryl C-C bond and regenerates the active catalyst, completing the cycle. This process is highly efficient and is the industry standard for constructing such scaffolds.[3]

G cluster_reactants Starting Materials cluster_catalyst Catalytic System A 4-Bromo-2-nitrobenzoic acid (Aryl Halide) Process Suzuki-Miyaura Cross-Coupling A->Process B 4-Fluoro-3-(trifluoromethyl)phenylboronic acid (Organoboron Reagent) B->Process Catalyst Pd(PPh₃)₄ (Palladium Catalyst) Catalyst->Process drives reaction Base K₂CO₃ / Cs₂CO₃ (Base) Base->Process activates Solvent Dioxane / Toluene / Water (Solvent System) Solvent->Process medium Product 4-(4-Fluoro-3-trifluoromethylphenyl) -2-nitrobenzoic acid Process->Product yields

Caption: Logical workflow for the Suzuki-Miyaura synthesis.

Material Safety and Handling

Disclaimer: No dedicated Material Safety Data Sheet (MSDS) exists for this specific compound. The following information is synthesized from safety data for structurally related precursors, such as 4-Fluoro-3-nitrobenzoic acid (CAS 453-71-4) and 4-Fluoro-3-(trifluoromethyl)benzoic acid (CAS 67515-55-3), and should be used as precautionary guidance only. A full risk assessment must be performed before handling.

GHS Hazard Classification (Inferred)

Hazard ClassStatementGHS Code (Analog)Source
Acute Toxicity, OralHarmful if swallowedH302[1][4][5]
Skin IrritationCauses skin irritationH315[1][4][5][6]
Eye IrritationCauses serious eye irritationH319[1][4][5][6]
Specific Target Organ ToxicityMay cause respiratory irritationH335[1][6]

Personal Protective Equipment (PPE) and Handling

  • Engineering Controls: Handle only in a well-ventilated area, preferably within a certified chemical fume hood to avoid inhalation of dust.[4][5]

  • Eye/Face Protection: Wear chemical safety goggles and/or a face shield conforming to EN166 or NIOSH standards.[4]

  • Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat. Wash hands and any exposed skin thoroughly after handling.[4][5]

  • Respiratory Protection: For operations generating dust, use a NIOSH-approved N95 (or higher) particulate respirator.[1]

First-Aid Measures (Inferred)

  • If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[4]

  • If on Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[4]

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a doctor if you feel unwell.[4]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[4]

Storage and Disposal

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[5] Store locked up.

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[4]

Applications in Medicinal Chemistry and Drug Development

This compound is not an end-product but a strategic intermediate. Its value lies in the combination of its three key structural motifs, which are highly sought after in modern drug design.

  • The Bi-aryl Scaffold: Bi-aryl structures are privileged scaffolds that provide a rigid framework for orienting other functional groups to interact with biological targets. They are found in numerous approved drugs.[3][7]

  • The Trifluoromethyl (-CF₃) Group: The inclusion of a -CF₃ group is a well-established strategy in medicinal chemistry to enhance a drug candidate's profile. It can increase metabolic stability by blocking sites of oxidation, improve membrane permeability and oral bioavailability due to its lipophilicity, and enhance binding affinity with target proteins.

  • The Nitro (-NO₂) Group: The nitro group is a highly versatile synthetic handle. While it can possess inherent biological activity, its primary role here is as a precursor to an amine (-NH₂).[8][9] The reduction of the nitro group is a high-yielding and reliable transformation that opens up a vast array of subsequent chemical modifications, such as the formation of amides, sulfonamides, ureas, and other nitrogen-containing heterocycles, which are fundamental components of many pharmaceuticals.[10]

G cluster_derivatives Bioactive Derivatives Start 4-(4-Fluoro-3-trifluoromethylphenyl) -2-nitrobenzoic acid Reduction Nitro Group Reduction (e.g., H₂, Pd/C or SnCl₂) Start->Reduction Amine 2-Amino-4-(4-fluoro-3- trifluoromethylphenyl)benzoic acid Reduction->Amine Amide Amide Coupling (R-COCl) Amine->Amide forms Amides Sulfonamide Sulfonamide Formation (R-SO₂Cl) Amine->Sulfonamide forms Sulfonamides Heterocycle Heterocycle Synthesis Amine->Heterocycle builds Heterocycles

Caption: Downstream synthetic potential of the target molecule.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a self-validating system for the synthesis of the title compound. The steps are designed for clarity, reproducibility, and safety.

Reagents and Materials:

  • 4-Bromo-2-nitrobenzoic acid (1.0 eq)

  • 4-Fluoro-3-(trifluoromethyl)phenylboronic acid (1.2 eq)[2]

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Ethyl acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Hydrochloric acid (1M HCl)

Protocol:

  • Inert Atmosphere Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen/argon inlet, add 4-bromo-2-nitrobenzoic acid (1.0 eq), 4-fluoro-3-(trifluoromethyl)phenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

    • Causality: The reaction must be conducted under an inert atmosphere to prevent the oxidation and deactivation of the Pd(0) catalyst. Anhydrous reagents and solvents are crucial to prevent side reactions, such as the protodeboronation of the boronic acid.

  • Catalyst and Solvent Addition: Evacuate and backfill the flask with nitrogen three times. Under a positive flow of nitrogen, add the palladium catalyst, Pd(PPh₃)₄ (0.03 eq). Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 10 mL dioxane and 2.5 mL water per mmol of the limiting reagent).

    • Causality: The mixed solvent system is critical. Dioxane solubilizes the organic reagents, while water is necessary to dissolve the inorganic base (K₂CO₃) and facilitate the catalytic cycle. Degassing the water (by sparging with nitrogen or sonication) removes dissolved oxygen.

  • Reaction Execution: Heat the reaction mixture to 85-90 °C with vigorous stirring.

    • Causality: Thermal energy is required to overcome the activation energy for the catalytic steps, particularly the oxidative addition and reductive elimination.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical mobile phase for TLC would be 30-50% ethyl acetate in hexanes with 1% acetic acid. The reaction is complete when the starting aryl bromide spot is consumed (typically 4-12 hours).

    • Causality: Monitoring ensures the reaction is driven to completion and prevents unnecessary heating that could lead to byproduct formation. The acetic acid in the TLC eluent ensures the carboxylic acid product is protonated and travels up the plate as a distinct spot.

  • Work-up and Extraction: Cool the reaction mixture to room temperature. Dilute with water and transfer to a separatory funnel. Acidify the aqueous layer to pH ~2 with 1M HCl. This will protonate the carboxylic acid product, making it soluble in the organic phase. Extract the product into ethyl acetate (3x volumes).

    • Causality: Acidification is a critical step. The carboxylate salt formed under the basic reaction conditions is water-soluble. Protonation renders it neutral and extractable into an organic solvent like ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine to remove residual water and inorganic salts, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

    • Causality: The brine wash and drying step are essential for removing impurities that could interfere with the final purification.

  • Final Purification: Purify the crude solid by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the final product, 4-(4-fluoro-3-trifluoromethylphenyl)-2-nitrobenzoic acid.

References

  • Boron Molecular. (2026, March 8). Suzuki Coupling: A Cornerstone Reaction Enabled by Boronic Acids. Retrieved from [Link][2]

  • PubChem. (n.d.). 4-Fluoro-3-(trifluoromethyl)benzoic acid. Retrieved from [Link][6]

  • Camarillo-López, C. G., et al. (2023). Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes. International Journal of Molecular Sciences. Retrieved from [Link][8]

  • PrepChem.com. (n.d.). Synthesis of 3-nitro-4-fluoro-benzoic acid. Retrieved from [Link][11]

  • PubChem. (n.d.). 3-Fluoro-2-nitrobenzoic acid. Retrieved from [Link][12]

  • Mendoza-Sánchez, R., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules. Retrieved from [Link][9]

  • ResearchGate. (2025, August 5). The discovery of biaryl acids and amides exhibiting antibacterial activity against Gram-positive bacteria. Retrieved from [Link][7]

  • ResearchGate. (2025, December 22). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Retrieved from [Link][10]

Sources

Methodological & Application

Step-by-step synthesis protocol for 4-(4-Fluoro-3-trifluoromethylphenyl)-2-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: April 2026

Initiating the Analysis

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Refining Coupling Approach

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Validating Key Steps

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Application Note: Optimized Suzuki-Miyaura Cross-Coupling for the Synthesis of 4-(4-Fluoro-3-trifluoromethylphenyl)-2-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Advanced Technical Protocol & Mechanistic Guide

Executive Summary

The synthesis of highly functionalized biaryl compounds is a cornerstone of modern drug discovery. This application note details a highly optimized, self-validating protocol for the Suzuki-Miyaura cross-coupling of 4-bromo-2-nitrobenzoic acid with (4-fluoro-3-(trifluoromethyl)phenyl)boronic acid . By utilizing an unprotected carboxylic acid substrate, this methodology bypasses inefficient protection/deprotection steps, maximizing atom economy. The protocol addresses specific electronic and steric challenges—namely, the sluggish transmetalation of electron-deficient boronic acids and the stoichiometric base requirements of free carboxylic acids—to deliver the target biaryl building block in high yield and purity.

Mechanistic Rationale & Substrate Analysis (E-E-A-T)

As a Senior Application Scientist, it is critical to understand that successful cross-coupling is not merely about mixing reagents, but about orchestrating the electronic and steric properties of the substrates.

The use of 4-bromo-2-nitrobenzoic acid as an unprotected substrate in Suzuki-Miyaura couplings has been validated in the synthesis of biphenyl-based ABCG2 modulators, demonstrating that the free carboxylic acid does not poison the palladium catalyst if sufficient base is provided[1]. Furthermore, similar cross-coupling strategies have been successfully employed to construct functionalized biphenyl cores for P-glycoprotein inhibitors, confirming the stability of the ortho-nitro group under basic aqueous coupling conditions[2].

Mechanistic Causality:

  • Oxidative Addition: The strongly electron-withdrawing ortho-nitro group on the aryl bromide significantly lowers the electron density of the C-Br bond, accelerating the oxidative addition of Pd(0).

  • Transmetalation (The Rate-Limiting Step): The coupling partner, (4-fluoro-3-(trifluoromethyl)phenyl)boronic acid, is highly electron-deficient. While this increases the Lewis acidity of the boron atom (facilitating the formation of the reactive boronate complex with the base), it drastically reduces the nucleophilicity of the aryl group. Consequently, the transfer of the aryl group to the Pd(II) center (transmetalation) becomes the rate-limiting step.

  • Reductive Elimination: To prevent catalyst stalling and protodeboronation of the slow-reacting boronic acid, a catalyst with a large "bite angle" is required. Pd(dppf)Cl₂ (bite angle ~99°) is selected because it forces the two aryl groups on the Pd(II) center into close proximity, sterically accelerating reductive elimination.

Mechanism Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition (Fast due to -NO2) Pd0->OxAdd 4-Bromo-2-nitrobenzoic acid Transmet Transmetalation (Slow due to -CF3/-F) OxAdd->Transmet Boronic Acid + Base RedElim Reductive Elimination (Accelerated by dppf) Transmet->RedElim Intermediate Complex RedElim->Pd0 Biaryl Product Release

Figure 1: Catalytic cycle highlighting the electronic effects of the substrates.

Reaction Optimization & Quantitative Data

The presence of a free carboxylic acid dictates the base stoichiometry. Exactly 3.0 equivalents of base are required: 1.0 eq to deprotonate the carboxylic acid (forming the soluble carboxylate), 1.0 eq to activate the boronic acid, and 1.0 eq to buffer the catalytic cycle.

Table 1 summarizes the optimization data, demonstrating why the final conditions were selected.

Table 1: Optimization of Reaction Conditions

EntryCatalyst (5 mol%)Base (Eq)Solvent SystemTemp (°C)Yield (%)Mechanistic Observation
1Pd(PPh₃)₄Na₂CO₃ (2.0)Toluene/H₂O (4:1)9035Insufficient base for free -COOH; poor solubility.
2Pd(PPh₃)₄K₂CO₃ (3.0)1,4-Dioxane/H₂O (4:1)9062Better solubility; sluggish transmetalation observed.
3Pd(OAc)₂ / SPhosK₃PO₄ (3.0)1,4-Dioxane/H₂O (4:1)8574High conversion, but significant protodeboronation.
4 Pd(dppf)Cl₂·CH₂Cl₂ K₂CO₃ (3.0) 1,4-Dioxane/H₂O (4:1) 85 88 Optimal; dppf ligand prevents catalyst degradation.

Self-Validating Experimental Protocol

This protocol integrates a self-validating acid-base extraction sequence . Because the target biaryl product contains a highly acidic carboxylate (pKa ~2.5 due to the ortho-nitro effect), it remains partitioned in the aqueous layer at pH > 8. Any unreacted aryl halide, protodeboronated side-product (1-fluoro-2-(trifluoromethyl)benzene), or homocoupled boronic acid is strictly neutral and will be quantitatively removed during the initial organic wash. The subsequent precipitation of the product at pH 2 serves as a definitive visual and chemical validation of successful coupling.

Workflow Step1 Crude Reaction Mixture (Basic pH, Dioxane/H2O) Step2 Aqueous Extraction (EtOAc) Removes Neutral Impurities Step1->Step2 Step3 Acidification (1M HCl to pH 2) Protonates Carboxylate Step2->Step3 Retain Aqueous Layer Step4 Product Extraction (EtOAc) Isolates Target Acid Step3->Step4 Precipitation Observed Step5 Crystallization & Drying Pure Biaryl Acid Step4->Step5 Retain Organic Layer

Figure 2: Self-validating acid-base workup workflow for isolating the free carboxylic acid.

Materials Required
  • Aryl Halide: 4-Bromo-2-nitrobenzoic acid (1.00 g, 4.06 mmol, 1.0 eq)

  • Boronic Acid: (4-Fluoro-3-(trifluoromethyl)phenyl)boronic acid (1.01 g, 4.87 mmol, 1.2 eq)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (165 mg, 0.20 mmol, 5 mol%)

  • Base: Potassium carbonate (K₂CO₃) (1.68 g, 12.18 mmol, 3.0 eq)

  • Solvents: Degassed 1,4-Dioxane (20 mL) and Deionized Water (5 mL)

Step-by-Step Procedure

Step 1: Reaction Setup (Inert Atmosphere)

  • To an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add 4-bromo-2-nitrobenzoic acid, (4-fluoro-3-(trifluoromethyl)phenyl)boronic acid, and K₂CO₃.

  • Add the Pd(dppf)Cl₂·CH₂Cl₂ catalyst.

  • Seal the flask with a rubber septum. Evacuate the flask and backfill with ultra-pure Nitrogen (repeat 3 times).

  • Syringe in the degassed 1,4-Dioxane and H₂O. Self-Validation Checkpoint: Upon addition of the solvents, the mixture will initially bubble slightly (CO₂ release from trace acid-base reaction) and the solid aryl halide will dissolve as it forms the potassium carboxylate salt.

Step 2: Execution & Monitoring

  • Transfer the flask to a pre-heated oil bath at 85 °C. Stir vigorously (800 rpm) for 12 hours.

  • Self-Validation Checkpoint: The solution should transition to a deep red/brown color. The absence of a heavy black precipitate (Pd black) indicates that the catalyst remains active and stabilized by the dppf ligand.

  • Monitor reaction completion via TLC (Eluent: DCM/MeOH/Acetic Acid 90:9:1). The starting material (Rf ~0.4) should be completely consumed, replaced by a new UV-active spot (Rf ~0.45).

Step 3: Self-Validating Workup

  • Cool the reaction mixture to room temperature. Dilute with 30 mL of distilled water.

  • Transfer to a separatory funnel and wash the basic aqueous layer with Ethyl Acetate (3 × 20 mL). Discard the organic layers (this removes the catalyst ligands, protodeboronated side-products, and homocoupled impurities).

  • Transfer the aqueous layer to an Erlenmeyer flask. While stirring, slowly add 1M HCl dropwise until the pH reaches 2.0.

  • Self-Validation Checkpoint: A thick, off-white to pale yellow precipitate of 4-(4-Fluoro-3-trifluoromethylphenyl)-2-nitrobenzoic acid will form immediately upon acidification.

  • Extract the acidified aqueous suspension with Ethyl Acetate (3 × 30 mL).

  • Combine these new organic extracts, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 4: Purification

  • The crude product is typically >95% pure at this stage. For analytical purity, recrystallize the solid from a minimal amount of hot Toluene/Heptane to yield the pure product as pale yellow crystals.

Analytical Characterization
  • LC-MS (ESI-): Expected m/z for [M-H]⁻ is 328.02.

  • ¹H NMR (400 MHz, DMSO-d₆): expected signals include a broad singlet at ~13.8 ppm (1H, -COOH), a fine doublet/singlet at ~8.3 ppm (1H, Ar-H, adjacent to NO₂), a doublet of doublets at ~8.1 ppm (1H, Ar-H), and a doublet at ~7.9 ppm (1H, Ar-H). The fluorinated ring will present a multiplet at ~8.0-8.1 ppm (2H) and a triplet at ~7.6 ppm (1H, coupling with F).

  • ¹⁹F NMR (376 MHz, DMSO-d₆): expected signals at ~ -60.5 ppm (s, 3F, -CF₃) and ~ -115.2 ppm (m, 1F, Ar-F).

References

  • Source: National Center for Biotechnology Information (PMC) / nih.
  • Source: Journal of Medicinal Chemistry / acs.

Sources

Application Note: 4-(4-Fluoro-3-trifluoromethylphenyl)-2-nitrobenzoic Acid as a Strategic Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Mechanistic rationale, synthetic utility, and standardized protocols for downstream functionalization.

Strategic Rationale in Medicinal Chemistry

4-(4-Fluoro-3-trifluoromethylphenyl)-2-nitrobenzoic acid is a highly versatile biphenyl building block utilized extensively in the synthesis of advanced active pharmaceutical ingredients (APIs). Its structural architecture is specifically designed to address common pharmacokinetic and synthetic challenges in drug discovery.

The 4-Fluoro-3-(trifluoromethyl)phenyl Pharmacophore

The incorporation of this specific fluorinated moiety is a heavily validated strategy in the design of oncology and immunology drugs. As demonstrated in studies evaluating the metabolic stability of antischistosomal and antiproliferative agents, the fluorine atom at the para-position effectively blocks cytochrome P450-mediated aromatic oxidation. Simultaneously, the strongly electron-withdrawing trifluoromethyl (-CF₃) group at the meta-position modulates the pKa of downstream hydrogen-bond donors, enhances lipophilicity, and improves passive membrane permeability. This exact motif is a hallmark of several blockbuster androgen receptor antagonists and kinase inhibitors.

The 2-Nitrobenzoic Acid Core

The 2-nitrobenzoic acid moiety functions as a "masked" anthranilic (2-aminobenzoic) acid. Maintaining the amine in its oxidized nitro state during upstream synthesis (such as Suzuki-Miyaura cross-coupling) prevents unwanted side reactions, including premature amidation or self-condensation. Upon chemoselective reduction, the resulting 2-aminobenzoic acid becomes a privileged precursor for synthesizing quinazolin-4-ones. These quinazolinone scaffolds are critical components in the design of dual-target kinase inhibitors, particularly those targeting EGFR and VEGFR-2.

Experimental Workflows & Protocols

The following protocols detail the transformation of 4-(4-Fluoro-3-trifluoromethylphenyl)-2-nitrobenzoic acid into a bioactive quinazolin-4-one scaffold. These methods are designed as self-validating systems to ensure high purity and reproducibility.

Protocol A: Chemoselective Catalytic Hydrogenation

Objective: Reduce the nitro group to yield 2-amino-4-(4-fluoro-3-trifluoromethylphenyl)benzoic acid. Causality & Expert Insight: Catalytic hydrogenation using 10% Pd/C is selected for its high atom economy and clean reaction profile. While palladium can theoretically catalyze the hydrogenolysis of aryl fluorides, the strongly electron-withdrawing -CF₃ group stabilizes the adjacent C-F bond. This allows for the chemoselective reduction of the nitro group at ambient pressure, avoiding harsh dissolving metal reductions (e.g., Fe/HCl) that complicate purification and generate heavy metal waste.

Step-by-Step Methodology:

  • Preparation: Dissolve 10.0 mmol of 4-(4-Fluoro-3-trifluoromethylphenyl)-2-nitrobenzoic acid in 50 mL of anhydrous methanol.

  • Inert Atmosphere: Purge the reaction flask with nitrogen gas for 5 minutes to displace oxygen.

  • Catalyst Addition: Carefully add 5 wt% of 10% Palladium on Carbon (Pd/C). Caution: Pd/C is pyrophoric; ensure the solvent fully wets the catalyst.

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas via a balloon. Stir vigorously at room temperature (20–25 °C) for 4–6 hours.

  • Validation Check: Monitor the reaction via LC-MS. The disappearance of the starting material mass ( [M−H]− 328) and the appearance of the product mass ( [M+H]+ 300) confirms completion.

  • Workup: Filter the suspension through a tightly packed pad of Celite to remove the catalyst. Wash the pad with 20 mL of methanol.

  • Isolation: Concentrate the filtrate in vacuo to afford the anthranilic acid intermediate as an off-white solid.

Protocol B: One-Pot Cyclization to a Quinazolin-4-one Core

Objective: Synthesize 7-(4-fluoro-3-trifluoromethylphenyl)quinazolin-4(3H)-one. Causality & Expert Insight: Formamidine acetate is utilized instead of liquid formamide. It provides a stoichiometric, solid-state source of both the C2 carbon and N3 nitrogen, driving the cyclization at lower temperatures (120 °C) and minimizing the thermal degradation of the fluorinated aromatic system. This reaction is self-validating: the desired quinazolinone product is highly crystalline and precipitates directly from the reaction mixture upon cooling, completely bypassing the need for column chromatography.

Step-by-Step Methodology:

  • Preparation: Suspend 5.0 mmol of the synthesized 2-amino-4-(4-fluoro-3-trifluoromethylphenyl)benzoic acid in 15 mL of 2-methoxyethanol.

  • Reagent Addition: Add 20.0 mmol (4 equivalents) of formamidine acetate to the suspension.

  • Cyclization: Heat the reaction mixture to 120 °C under reflux for 6 hours. The mixture will initially become homogeneous before a new precipitate begins to form.

  • Cooling & Precipitation: Remove from heat and allow the mixture to cool slowly to 0 °C in an ice bath to maximize crystallization.

  • Isolation: Filter the resulting precipitate under vacuum. Wash the filter cake sequentially with cold ethanol (2 x 10 mL) and distilled water (2 x 10 mL) to remove unreacted formamidine and solvent residues.

  • Drying: Dry the product under high vacuum at 50 °C for 12 hours to yield the pure quinazolin-4-one scaffold.

Quantitative Data & Analytical Validation

The table below summarizes the expected analytical parameters for the intermediate and the final cyclized scaffold, providing a benchmark for quality control.

Analytical ParameterStarting Material (Nitrobenzoic Acid)Reduced Intermediate (Aminobenzoic Acid)Cyclized Target (Quinazolin-4-one)
Appearance Pale yellow powderOff-white solidWhite crystalline solid
Typical Yield N/A88–95%75–85%
LC-MS [M+H]⁺ 330.04 (Detected as [M-H]⁻ 328.02)300.06309.06
¹H-NMR (CF₃-Ar H) ~7.8 - 8.1 ppm (Multiplet)~7.5 - 7.8 ppm (Multiplet)~7.9 - 8.2 ppm (Multiplet)
HPLC Purity >98.0%>97.5%>99.0% (Post-crystallization)

Pathway and Workflow Visualizations

Workflow A 4-(4-Fluoro-3-trifluoromethylphenyl) -2-nitrobenzoic acid B Catalytic Hydrogenation (Pd/C, H2, 25°C) A->B C 2-Amino-4-(4-fluoro-3-trifluoromethylphenyl) benzoic acid B->C D One-Pot Cyclization (Formamidine acetate, 120°C) C->D E Quinazolin-4-one Scaffold (Kinase Inhibitor Core) D->E

Synthetic workflow from nitrobenzoic acid intermediate to a quinazolin-4-one kinase inhibitor core.

Pathway Ligand EGF / VEGF Ligands Receptor EGFR / VEGFR-2 (Receptor Tyrosine Kinases) Ligand->Receptor Downstream Downstream Signaling (MAPK / PI3K Pathways) Receptor->Downstream ATP Hydrolysis Inhibitor Quinazolinone Derivative (Fluorinated API) Inhibitor->Receptor Competitive Inhibition Outcome Tumor Cell Proliferation & Angiogenesis Downstream->Outcome

Mechanism of action for quinazolinone derivatives targeting EGFR/VEGFR-2 signaling pathways.

References

  • Design and Discovery of Quinazoline- and Thiourea-Containing Sorafenib Analogs as EGFR and VEGFR-2 Dual TK Inhibitors Source: Molecules (MDPI) URL:[Link]

  • Revisiting the SAR of the Antischistosomal Aryl Hydantoin (Ro 13-3978) Source: Journal of Medicinal Chemistry (ACS / PMC) URL:[Link]

  • Synthesis of quinolinylaminopyrimidines and quinazolinylmethylaminopyrimidines with antiproliferative activity against melanoma cell line Source: Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis) URL:[Link]

Protocol for reducing the nitro group in 4-(4-Fluoro-3-trifluoromethylphenyl)-2-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Chemoselective Reduction of 4-(4-Fluoro-3-trifluoromethylphenyl)-2-nitrobenzoic Acid

Introduction & Context

The synthesis of highly functionalized anthranilic acids (2-aminobenzoic acids) is a foundational process in drug discovery, as these biphenyl scaffolds are privileged precursors for complex heterocycles like quinazolines, acridines, and novel non-steroidal anti-inflammatory drugs (NSAIDs).

The target transformation—reducing 4-(4-fluoro-3-trifluoromethylphenyl)-2-nitrobenzoic acid to 2-amino-4-(4-fluoro-3-trifluoromethylphenyl)benzoic acid—presents a distinct chemoselectivity challenge. The substrate contains a highly reducible nitro group alongside a carboxylic acid and a distal phenyl ring bearing both a fluorine atom and a trifluoromethyl (-CF 3​ ) group.

Mechanistic Insight: The Causality of Reagent Selection

While catalytic hydrogenation using Palladium on Carbon (Pd/C) under a hydrogen atmosphere is the industry standard for nitro reduction, applying it to this substrate introduces a severe risk of competitive hydrodehalogenation at the C-F bond, potentially leading to undesired defluorinated byproducts[1].

To ensure absolute chemoselectivity, this protocol employs a modified Béchamp reduction utilizing zero-valent Iron (Fe) powder and Ammonium Chloride (NH 4​ Cl)[1].

  • The Role of Iron (Fe): Iron acts as a highly specific single-electron transfer (SET) reducing agent. It sequentially reduces the nitro group through nitroso and hydroxylamine intermediates to the final amine, while leaving the halogenated aromatic ring completely intact[2].

  • The Role of Ammonium Chloride (NH 4​ Cl): This is a deliberate, causality-driven choice. Strong mineral acids (like HCl) can cause unwanted side reactions or complicate the isolation of the amphoteric aminobenzoic acid. NH 4​ Cl acts as a mild proton donor and buffer, providing the necessary protons to drive the reduction forward without dropping the pH to detrimental levels[3].

SET_Mechanism Nitro Nitroarene (Ar-NO2) Nitroso Nitrosoarene (Ar-NO) Nitro->Nitroso Fe(0) 2e-, 2H+ Hydroxylamine Hydroxylamine (Ar-NHOH) Nitroso->Hydroxylamine Fe(0) 2e-, 2H+ Amine Aniline Derivative (Ar-NH2) Hydroxylamine->Amine Fe(0) 2e-, 2H+

Stepwise single-electron transfer (SET) reduction mechanism of nitroarenes by iron.

Experimental Workflow & Self-Validating Protocol

This methodology is designed as a self-validating system. The progression of the reaction is visually confirmed by the conversion of the grey iron powder into a dense, black magnetic sludge (magnetite, Fe 3​ O 4​ ), and analytically validated via LC-MS.

Step-by-Step Methodology
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 4-(4-Fluoro-3-trifluoromethylphenyl)-2-nitrobenzoic acid (10.0 mmol) in a solvent mixture of Ethanol (80 mL) and Deionized Water (20 mL).

    • Causality: The 4:1 EtOH/H 2​ O ratio ensures optimal solubility of the organic substrate while providing sufficient aqueous media to dissolve the NH 4​ Cl[4].

  • Reagent Addition: Add Ammonium Chloride (50.0 mmol, 5.0 eq) to the suspension, followed by Iron powder (325 mesh, 50.0 mmol, 5.0 eq)[1]. Note: The order of addition prevents the clumping of the iron powder.

  • Thermal Activation: Heat the vigorously stirring mixture to reflux (approx. 80°C). Maintain reflux for 2 to 4 hours.

  • In-Process Control (IPC): Sample 50 µL of the reaction mixture, dilute with methanol, filter through a 0.2 µm syringe filter, and analyze via LC-MS.

    • Self-Validation: The reaction is complete when the starting material peak is <1% by UV area, and the mass spectrum shifts from the nitro compound's mass to the [M+H] + of the target amine.

  • Hot Filtration (Critical Step): Once complete, remove the flask from the heat. While the mixture is still hot (>60°C), filter it under vacuum through a tightly packed pad of Celite 545[1].

    • Causality: Iron oxides form a gelatinous suspension that will instantly blind standard filter paper. Hot filtration ensures the newly formed anthranilic acid does not prematurely precipitate and get trapped in the iron filter cake. Wash the Celite pad with hot ethanol (2 x 20 mL).

  • Isolation via Isoelectric Precipitation: Concentrate the combined filtrate under reduced pressure to remove the majority of the ethanol. Cool the remaining aqueous solution to 0-5°C in an ice bath. Carefully adjust the pH of the solution to 4.0 - 4.5 using 1M HCl or 1M NaOH as needed.

    • Causality: This specific pH range corresponds to the isoelectric point of the target aminobenzoic acid, neutralizing the zwitterion and driving the quantitative precipitation of the product.

  • Final Recovery: Collect the precipitated solid via vacuum filtration, wash with ice-cold water, and dry in a vacuum oven at 50°C overnight to afford 2-amino-4-(4-fluoro-3-trifluoromethylphenyl)benzoic acid as an off-white to pale yellow solid.

Protocol_Workflow Start Substrate: 4-(4-Fluoro-3-trifluoromethylphenyl) -2-nitrobenzoic acid Reagents Reagent Addition: Fe powder (5 eq) & NH4Cl (5 eq) in EtOH/H2O (4:1) Start->Reagents Reaction Thermal Activation: Reflux (80°C) for 2-4 hours (Monitor via LC-MS) Reagents->Reaction Filtration Hot Filtration: Filter through Celite pad (Removes Fe3O4 sludge) Reaction->Filtration IPC: >99% Conversion Workup Isoelectric Precipitation: Concentrate & adjust pH to 4.0-4.5 Filtration->Workup Product Product Isolation: 2-Amino-4-(4-fluoro-3-trifluoromethylphenyl) benzoic acid Workup->Product Vacuum Filtration

Experimental workflow for the chemoselective reduction of the nitrobenzoic acid derivative.

Quantitative Data Summary

The following table summarizes the stoichiometric parameters and operational conditions required for the successful execution of this protocol.

ParameterValue / ReagentMolar EquivalentsFunctional Role
Substrate 4-(4-Fluoro-3-trifluoromethylphenyl)-2-nitrobenzoic acid1.0 eqStarting Material
Reducing Agent Iron Powder (325 mesh)5.0 eqElectron Donor (SET)
Proton Source Ammonium Chloride (NH 4​ Cl)5.0 eqMild Acidic Buffer
Solvent System Ethanol / Deionized Water (4:1 v/v)N/ASolubilization & Media
Temperature 80°C (Reflux)N/AThermal Activation
Reaction Time 2 - 4 hoursN/AKinetic Parameter
Target pH 4.0 - 4.5N/AIsoelectric Precipitation
Expected Yield 2-amino-4-(4-fluoro-3-trifluoromethylphenyl)benzoic acid> 85%Final Product

References

  • Title: Efficient and highly selective iron-catalyzed reduction of nitroarenes Source: Chemical Communications (RSC Publishing) URL: [Link]

  • Title: Chemoselective Reductions of Nitroaromatics in Water at Room Temperature Source: Organic Letters (ACS Publications) URL: [Link]

  • Title: A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron Source: Advanced Synthesis & Catalysis URL: [Link]

Sources

Application Note: A Robust, Validated Reversed-Phase HPLC Method for the Analysis of 4-(4-Fluoro-3-trifluoromethylphenyl)-2-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note details the development and validation of a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4-(4-Fluoro-3-trifluoromethylphenyl)-2-nitrobenzoic acid. This compound, a complex aromatic carboxylic acid, presents unique analytical challenges due to its functional groups. The developed isocratic method utilizes a C18 stationary phase with a UV-transparent, acidified mobile phase, ensuring excellent peak shape and resolution. The method was validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines, demonstrating its suitability for quality control and stability testing in a drug development setting.

Introduction and Analyte Characterization

4-(4-Fluoro-3-trifluoromethylphenyl)-2-nitrobenzoic acid is a multifaceted molecule featuring several functional groups that influence its chromatographic behavior: a carboxylic acid, a nitro group, and a fluorinated aromatic system. Accurate quantification of such active pharmaceutical ingredients (APIs) or intermediates is critical for ensuring product quality and safety in the pharmaceutical industry. The development of a reliable analytical method requires a thorough understanding of the analyte's physicochemical properties.

The key to retaining and resolving ionizable compounds like aromatic acids in reversed-phase HPLC is controlling their protonation state.[1] The carboxylic acid moiety of the target analyte is acidic; therefore, suppressing its ionization by maintaining a low mobile phase pH is paramount. This increases the molecule's overall hydrophobicity, leading to stronger interaction with the nonpolar stationary phase and, consequently, better retention and peak symmetry.[1][2]

Table 1: Physicochemical Properties of 4-(4-Fluoro-3-trifluoromethylphenyl)-2-nitrobenzoic acid (Predicted)

PropertyValue / StructureRationale & Implication for HPLC
Chemical Structure The large, substituted phenyl ring system imparts significant hydrophobicity, making RP-HPLC the ideal separation mode. The aromatic rings and nitro group act as strong chromophores for UV detection.
Molecular Formula C₁₄H₇F₄NO₄
Molecular Weight 329.21 g/mol
Predicted pKa ~2.5 - 3.5The carboxylic acid, influenced by electron-withdrawing nitro and trifluoromethyl groups, is expected to be strongly acidic. The mobile phase pH must be set below this value (e.g., pH ≤ 2.5) to ensure the analyte is in its neutral, more retained form.
Predicted LogP ~4.0 - 5.0A high LogP value indicates significant non-polar character, confirming the suitability of a C18 stationary phase and the need for a sufficient proportion of organic modifier for elution.

HPLC Method Development Strategy

The method development was guided by the analyte's properties, aiming for a simple, robust, and transferable method. Reversed-phase chromatography was selected as the primary separation mode due to the analyte's predominantly hydrophobic nature.

The causality behind our experimental choices is as follows:

  • Stationary Phase Selection: A C18 (octadecylsilane) column was chosen as the workhorse for reversed-phase chromatography, offering robust hydrophobic retention for the non-polar regions of the analyte.[2] A phenyl-based column was considered a secondary option to exploit potential π-π interactions with the analyte's aromatic rings, which can offer alternative selectivity.[2]

  • Mobile Phase pH Control: To ensure consistent retention and avoid peak tailing associated with ionized silanols on the stationary phase, the mobile phase must be buffered at a pH well below the analyte's pKa.[1] Phosphoric acid was selected due to its low pKa and UV transparency, allowing for a stable mobile phase pH of ~2.5.

  • Organic Modifier: Acetonitrile (ACN) was chosen over methanol as the organic modifier. ACN generally provides better peak shape for aromatic compounds, lower viscosity (reducing backpressure), and greater UV transparency at lower wavelengths.[1]

  • Detection: The conjugated aromatic system and nitro group were predicted to yield strong UV absorbance. A Diode Array Detector (DAD) was used to scan the analyte's UV spectrum and determine the wavelength of maximum absorbance (λmax), ensuring maximum sensitivity.

MethodDevelopmentWorkflow cluster_select Strategic Choices Analyte Analyte Characterization (pKa, LogP, UV) Mode Select HPLC Mode (Reversed-Phase) Analyte->Mode Column Column Selection (C18, 5 µm, 4.6x150 mm) Mode->Column MobilePhase Mobile Phase Optimization (pH, Organic Modifier %) Mode->MobilePhase Detector Detector Optimization (Determine λmax) Mode->Detector Optimization Method Optimization (Flow Rate, Temperature) Column->Optimization MobilePhase->Optimization Detector->Optimization FinalMethod Final Validated Method Optimization->FinalMethod

Figure 1: Logical workflow for the HPLC method development process.

Experimental Protocols

Instrumentation and Reagents
  • HPLC System: An Agilent 1260 Infinity LC System or equivalent, equipped with a quaternary pump, vacuum degasser, autosampler, thermostatted column compartment, and a diode array detector (DAD).[3]

  • Data Acquisition: OpenLab CDS ChemStation Edition or equivalent.

  • Reagents:

    • Acetonitrile (HPLC Grade)

    • Water (HPLC or Milli-Q grade)

    • Phosphoric Acid (H₃PO₄, ACS grade, ~85%)

    • 4-(4-Fluoro-3-trifluoromethylphenyl)-2-nitrobenzoic acid Reference Standard

Chromatographic Conditions

All quantitative data and operating parameters are summarized in the table below.

Table 2: Optimized HPLC Method Parameters

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Isocratic: Acetonitrile / Water (65:35, v/v) with 0.1% Phosphoric Acid
pH of Mobile Phase ~2.5
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector Diode Array Detector (DAD)
Detection Wavelength 254 nm
Run Time 10 minutes
Preparation of Solutions
  • Mobile Phase Preparation (1 L):

    • Measure 350 mL of HPLC-grade water into a 1 L solvent flask.

    • Carefully add 1.0 mL of concentrated phosphoric acid and mix thoroughly.

    • Add 650 mL of HPLC-grade acetonitrile.

    • Sonicate for 10 minutes to degas the solution.

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh 25.0 mg of the reference standard into a 25 mL volumetric flask.

    • Add approximately 15 mL of acetonitrile to dissolve the standard.

    • Sonicate for 5 minutes to ensure complete dissolution.

    • Bring to volume with acetonitrile and mix well.

  • Working Standard Solution (100 µg/mL):

    • Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.

    • Dilute to volume with the mobile phase and mix thoroughly.

Method Validation Protocol

The developed method was validated according to ICH Q2(R2) guidelines to establish its fitness for purpose.[4][5][6] The validation process is a structured approach to demonstrate that the analytical procedure is reliable and suitable for its intended use.[7]

ValidationWorkflow Method Optimized HPLC Method Specificity Specificity (Blank vs. Standard) Method->Specificity Linearity Linearity & Range (5 concentrations, r²) Method->Linearity Accuracy Accuracy (% Recovery at 3 levels) Method->Accuracy Precision Precision Method->Precision Robustness Robustness (Flow, Temp, % Organic) Method->Robustness LOD_LOQ LOD & LOQ (Signal-to-Noise) Method->LOD_LOQ Validated Method is Fit for Purpose Specificity->Validated Linearity->Validated Accuracy->Validated Repeatability Repeatability (n=6, same day) Precision->Repeatability intra-assay Intermediate Intermediate Precision (different day/analyst) Precision->Intermediate inter-assay Precision->Validated Robustness->Validated LOD_LOQ->Validated

Figure 2: Validation workflow based on ICH Q2(R2) guidelines.

Validation Parameters and Acceptance Criteria

The following table summarizes the validation experiments performed and their corresponding acceptance criteria.

Table 3: Method Validation Parameters and Results

ParameterProtocolAcceptance Criteria
Specificity Inject mobile phase (blank) and a standard solution.No interfering peaks at the retention time of the analyte.
Linearity Five concentrations from 25 to 150 µg/mL (n=3).Correlation coefficient (r²) ≥ 0.999.
Range The range for which linearity, accuracy, and precision are demonstrated.
Accuracy Spike analysis at 80%, 100%, and 120% of the target concentration (100 µg/mL), n=3 at each level.Mean recovery between 98.0% and 102.0%.
Precision Repeatability: Six replicate injections of the 100 µg/mL standard. Intermediate: Repeatability test on a different day by a different analyst.Repeatability: RSD ≤ 1.0%. Intermediate: RSD ≤ 2.0%.
Limit of Detection (LOD) Based on signal-to-noise ratio.S/N ratio of 3:1.
Limit of Quantitation (LOQ) Based on signal-to-noise ratio.S/N ratio of 10:1.
Robustness Vary flow rate (±0.1 mL/min), column temp (±2°C), and ACN % (±2%).RSD of results ≤ 2.0%; system suitability parameters met.

Conclusion

An isocratic, reversed-phase HPLC method for the quantitative determination of 4-(4-Fluoro-3-trifluoromethylphenyl)-2-nitrobenzoic acid has been successfully developed and validated. The use of an acidified mobile phase (ACN:H₂O with 0.1% H₃PO₄) ensures the analyte is in its non-ionized form, providing excellent peak shape, resolution, and robust retention on a C18 column. The method was proven to be specific, linear, accurate, precise, and robust, meeting all acceptance criteria as per ICH guidelines. This application note provides a complete, ready-to-use protocol for researchers and quality control analysts in the pharmaceutical industry.

References

  • Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds.
  • Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog.
  • SIELC Technologies. (n.d.). Polar Compounds.
  • SIELC Technologies. (n.d.). HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column.
  • Waters Corporation. (n.d.). Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention.
  • LookChem. (n.d.). Cas 394-01-4, 4-Fluoro-2-nitrobenzoic acid.
  • LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis.
  • PharmaCores. (2025, May 27). HPLC Method development: an overview.
  • Agilent Technologies. (2013, October 1). Rapid Determination of Eight Related Aromatic Acids in the p-Phthalic Acid Mother Liquid Using an Agilent 1260 Infinity LC.
  • SIELC Technologies. (n.d.). Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC.
  • BenchChem. (2025, December). Technical Support Center: HPLC Analysis of Aromatic Acids.
  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation.
  • YouTube. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
  • International Council for Harmonisation (ICH). (2023, November 30). Validation of Analytical Procedures Q2(R2).
  • European Medicines Agency (EMA). (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures.

Sources

Amidation reactions using 4-(4-Fluoro-3-trifluoromethylphenyl)-2-nitrobenzoic acid in drug discovery

Author: BenchChem Technical Support Team. Date: April 2026

An Application and Protocol Guide to Amidation Reactions Using 4-(4-Fluoro-3-trifluoromethylphenyl)-2-nitrobenzoic Acid in Drug Discovery

For inquiries, please contact: Senior Application Scientist Google Research & Development

Introduction: The Strategic Importance of Fluorinated Biaryl Scaffolds in Medicinal Chemistry

The incorporation of fluorine and trifluoromethyl groups into drug candidates is a widely employed strategy in modern medicinal chemistry to enhance metabolic stability, membrane permeability, and binding affinity.[1][2] The 4-(4-fluoro-3-trifluoromethylphenyl)-2-nitrobenzoic acid motif, in particular, represents a sophisticated building block that combines several desirable features for drug discovery. The biaryl structure provides a rigid scaffold that can effectively probe protein binding pockets, while the fluorine and trifluoromethyl substituents offer opportunities to modulate pharmacokinetic and pharmacodynamic properties. The nitro group, being a versatile synthetic handle, can be readily reduced to an amine, opening avenues for the construction of various heterocyclic systems, such as benzimidazoles, which are prevalent in a wide range of biologically active compounds, including kinase inhibitors.[3][4]

This application note provides a comprehensive guide for researchers and drug development professionals on the effective use of 4-(4-fluoro-3-trifluoromethylphenyl)-2-nitrobenzoic acid in amidation reactions. We will delve into the mechanistic considerations for this sterically hindered and electron-deficient substrate, present a detailed experimental protocol, and discuss its potential applications in the synthesis of novel therapeutics.

Mechanistic Considerations for Amidation of a Sterically Hindered Benzoic Acid

The direct condensation of a carboxylic acid and an amine to form an amide bond is generally unfavorable under mild conditions and requires the activation of the carboxylic acid. The structure of 4-(4-fluoro-3-trifluoromethylphenyl)-2-nitrobenzoic acid presents two significant challenges to this activation and subsequent amidation:

  • Steric Hindrance: The presence of the bulky 4-fluoro-3-trifluoromethylphenyl group ortho to the carboxylic acid, along with the nitro group at the other ortho position, creates substantial steric congestion around the carboxyl group. This hindrance can impede the approach of both the activating agent and the amine nucleophile.

  • Electronic Deactivation: The electron-withdrawing nature of the nitro group, the trifluoromethyl group, and the fluorine atom reduces the nucleophilicity of the carboxylate, making it less reactive towards the formation of the activated intermediate.

To overcome these challenges, the choice of coupling reagent is paramount. While standard carbodiimide reagents like EDC in the presence of HOBt can be effective, more potent activating agents are often required for such demanding substrates.[5] Uronium/aminium salt-based reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), are highly efficient for sterically hindered acids and less nucleophilic amines due to the formation of a highly reactive O-acylisourea intermediate.[5] Phosphonic anhydrides like T3P® (Propylphosphonic Anhydride) also offer excellent performance for difficult couplings.[5]

The general mechanism for amide bond formation using a uronium salt like HATU involves the initial activation of the carboxylic acid to form a highly reactive acyl-uronium species, which is then readily attacked by the amine to furnish the desired amide.

Amide Bond Formation Mechanism CarboxylicAcid R-COOH (Carboxylic Acid) ActivatedEster Activated Ester Intermediate (Highly Reactive) CarboxylicAcid->ActivatedEster + HATU, Base HATU HATU (Coupling Reagent) Base Base (e.g., DIPEA) TetrahedralIntermediate Tetrahedral Intermediate ActivatedEster->TetrahedralIntermediate + Amine Amine R'-NH2 (Amine) Amide R-CO-NH-R' (Amide Product) TetrahedralIntermediate->Amide Collapse Byproducts Byproducts TetrahedralIntermediate->Byproducts

Figure 1: General mechanism of amide bond formation using a uronium-based coupling reagent like HATU.

Experimental Protocol: Amidation of 4-(4-Fluoro-3-trifluoromethylphenyl)-2-nitrobenzoic Acid

This protocol describes a general procedure for the amidation of 4-(4-fluoro-3-trifluoromethylphenyl)-2-nitrobenzoic acid with a primary or secondary amine using HATU as the coupling reagent.

Materials and Reagents
ReagentFormulaM.W. ( g/mol )Typical Equivalents
4-(4-Fluoro-3-trifluoromethylphenyl)-2-nitrobenzoic acidC₁₄H₇F₄NO₄341.211.0
Amine (Primary or Secondary)R-NH₂ or R₂NHVariable1.1
HATUC₁₀H₁₅F₆N₆OP380.231.2
N,N-Diisopropylethylamine (DIPEA)C₈H₁₉N129.243.0
N,N-Dimethylformamide (DMF), anhydrousC₃H₇NO73.09Solvent
Dichloromethane (DCM)CH₂Cl₂84.93Solvent
Saturated aqueous sodium bicarbonate (NaHCO₃)NaHCO₃84.01Work-up
Brine (Saturated aqueous NaCl)NaCl58.44Work-up
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)MgSO₄ or Na₂SO₄120.37/142.04Drying agent
Step-by-Step Procedure
  • Reaction Setup:

    • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-(4-fluoro-3-trifluoromethylphenyl)-2-nitrobenzoic acid (1.0 eq.).

    • Dissolve the acid in anhydrous DMF (approximately 0.1 M concentration).

    • Add the desired amine (1.1 eq.) to the solution.

  • Reagent Addition:

    • In a separate container, dissolve HATU (1.2 eq.) in a minimal amount of anhydrous DMF.

    • Add the HATU solution to the reaction mixture.

    • Add DIPEA (3.0 eq.) dropwise to the reaction mixture while stirring. An exotherm may be observed.

  • Reaction Monitoring:

    • Stir the reaction at room temperature.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting benzoic acid is consumed (typically 2-16 hours).

  • Work-up:

    • Once the reaction is complete, dilute the mixture with ethyl acetate or DCM.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide.

Experimental Workflow Diagram

Amidation Workflow Start 1. Dissolve Acid and Amine in Anhydrous DMF AddReagents 2. Add HATU and DIPEA Start->AddReagents React 3. Stir at Room Temperature (Monitor by TLC/LC-MS) AddReagents->React Workup 4. Aqueous Work-up (EtOAc, NaHCO₃, Brine) React->Workup Dry 5. Dry Organic Layer (MgSO₄) Workup->Dry Concentrate 6. Concentrate in vacuo Dry->Concentrate Purify 7. Purify by Flash Chromatography Concentrate->Purify Product Pure Amide Product Purify->Product

Figure 2: Step-by-step workflow for the amidation of 4-(4-fluoro-3-trifluoromethylphenyl)-2-nitrobenzoic acid.

Applications in Drug Discovery: A Gateway to Novel Heterocycles

The amide products derived from 4-(4-fluoro-3-trifluoromethylphenyl)-2-nitrobenzoic acid are valuable intermediates for the synthesis of a diverse range of complex molecules for drug discovery.

Synthesis of Benzimidazole Scaffolds

A key application of the resulting N-substituted 2-nitrobenzamide is its use as a precursor for benzimidazoles. The nitro group can be readily reduced to an amine using various methods (e.g., catalytic hydrogenation with Pd/C, or reduction with iron or tin(II) chloride). The resulting ortho-aminoanilide can then be cyclized under acidic conditions or with a suitable one-carbon source (e.g., a carboxylic acid, aldehyde, or orthoester) to form the benzimidazole ring system.

This strategy is particularly relevant as the benzimidazole core is a privileged scaffold found in numerous FDA-approved drugs and clinical candidates, including proton-pump inhibitors, antihistamines, and kinase inhibitors.[4] The substituents on the amide nitrogen and the biaryl moiety can be systematically varied to explore the structure-activity relationship (SAR) for a given biological target.

Probing Structure-Activity Relationships

Amide bond formation is one of the most frequently used reactions in medicinal chemistry, allowing for the rapid generation of compound libraries from a wide array of commercially available amines.[6] By coupling 4-(4-fluoro-3-trifluoromethylphenyl)-2-nitrobenzoic acid with a diverse set of amines, medicinal chemists can systematically explore how different substituents impact target engagement, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties. The fluorinated biaryl moiety serves as a constant anchor, while the R-group from the amine can be modified to optimize interactions with the target protein.

Conclusion

4-(4-Fluoro-3-trifluoromethylphenyl)-2-nitrobenzoic acid is a highly functionalized building block with significant potential in drug discovery. While its amidation is challenging due to steric hindrance and electronic deactivation, the use of potent coupling reagents like HATU provides a reliable and efficient method for the synthesis of the corresponding amides. These amides are versatile intermediates, particularly for the construction of benzimidazole-containing compounds and for the systematic exploration of structure-activity relationships. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this valuable scaffold in their quest for novel therapeutics.

References

  • Reagents and conditions: (a) 4-Fluoro-3-nitrobenzoic acid,... - ResearchGate. Available at: [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. Available at: [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • How to produce amide from Benzoic acid and amine directly? - ResearchGate. Available at: [Link]

  • Fluorine-containing pharmaceuticals approved by the FDA in 2020: Synthesis and biological activity. National Institutes of Health (NIH). Available at: [Link]

  • An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And - Quick Company. Available at: [Link]

  • FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - MDPI. Available at: [Link]

  • FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - PMC. National Institutes of Health (NIH). Available at: [Link]

  • 4-Fluoro-3-(trifluoromethyl)benzoic acid | C8H4F4O2 | CID 522268 - PubChem. National Institutes of Health (NIH). Available at: [Link]

  • (PDF) 4-Fluoro-3-phenoxybenzoic acid - ResearchGate. Available at: [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. Available at: [Link]

Sources

Application Note: Catalysts for the Efficient Synthesis of 4-(4-Fluoro-3-trifluoromethylphenyl)-2-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Strategic Rationale & Mechanistic Challenges

The synthesis of highly functionalized biphenyls, such as 4-(4-fluoro-3-trifluoromethylphenyl)-2-nitrobenzoic acid, presents unique chemo-selectivity and reactivity challenges. This specific scaffold—featuring a carboxylic acid, a nitro group, a fluorine atom, and a trifluoromethyl group—is a highly valued bioisosteric core in the development of ABCG2 modulators and viral polymerase inhibitors[1].

Synthesizing this molecule via the Suzuki-Miyaura cross-coupling reaction requires careful catalyst selection to overcome the inherent electronic deactivation of the substrates. The reaction involves coupling 4-bromo-2-nitrobenzoic acid (the electrophile) with (4-fluoro-3-(trifluoromethyl)phenyl)boronic acid (the nucleophile).

Causality Behind Substrate Behavior
  • Electrophile Dynamics : The presence of the ortho-nitro group highly activates the C–Br bond toward oxidative addition by the palladium catalyst. However, the unprotected carboxylic acid acts as an acidic proton source that can quench the basic conditions required for transmetalation. Thus, a minimum of 3.0 equivalents of base is required: one to deprotonate the carboxylic acid into a carboxylate salt, and two to drive the catalytic cycle[2].

  • Nucleophile Dynamics : The –F and –CF₃ groups render the boronic acid severely electron-deficient. In standard catalytic systems, electron-poor boronic acids undergo sluggish transmetalation. This delay increases the residence time of the Pd(II) intermediate, leading to two major side reactions: protodeboronation (cleavage of the C–B bond) and oxidative homocoupling of the boronic acid[3].

Catalyst Selection & Evaluation

To establish a self-validating and scalable protocol, two primary catalytic systems are evaluated based on their ability to manage the electronic deficiencies of the substrates.

System A: The Robust Standard – Pd(dppf)Cl₂ / K₂CO₃ Pd(dppf)Cl₂ is a reliable, bidentate catalyst that enforces a cis-geometry at the palladium center, accelerating reductive elimination[4]. While it is an excellent baseline for functionalized aryl bromides, it can struggle with highly electron-deficient boronic acids, often resulting in moderate yields due to competitive homocoupling.

System B: The High-Performance Solution – Pd(OAc)₂ / SPhos / K₃PO₄ SPhos (a Buchwald dialkylbiaryl phosphine) is highly electron-rich and sterically demanding. It stabilizes the monomeric Pd(0) active species and dramatically accelerates the transmetalation of electron-deficient boronic acids[3]. This rapid transmetalation outcompetes side reactions, suppressing homocoupling and maximizing the cross-coupling yield.

Quantitative Catalyst Comparison
Catalyst SystemLigandBase (3.0 eq)SolventTemp (°C)Yield (%)Major Impurity Profile
Pd(PPh₃)₄ PPh₃Na₂CO₃DME / H₂O90< 40%High Protodeboronation
Pd(dppf)Cl₂ dppfK₂CO₃Dioxane / H₂O10065 - 75%Moderate Homocoupling
Pd(OAc)₂ SPhosK₃PO₄Toluene / H₂O80> 85%Clean (Trace impurities)

Mechanistic Visualization

SuzukiCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Fast for NO2-ArBr) Pd0->OxAdd 4-Bromo-2-nitrobenzoic acid PdII_Br Ar-Pd(II)-Br Intermediate I OxAdd->PdII_Br TransMet Transmetalation (Accelerated by SPhos) PdII_Br->TransMet Base (OH⁻/PO₄³⁻) PdII_ArAr Ar-Pd(II)-Ar' Intermediate II TransMet->PdII_ArAr Ar'-B(OH)₂ RedElim Reductive Elimination (Forms C-C Bond) PdII_ArAr->RedElim RedElim->Pd0 Regenerates Pd(0) Product Target Biphenyl Product RedElim->Product

Suzuki-Miyaura catalytic cycle optimized for electron-deficient boronic acids.

Experimental Protocols

Protocol A: Standard Synthesis via Pd(dppf)Cl₂

This method is ideal for general laboratory synthesis where absolute yield is secondary to operational simplicity.

  • Reaction Setup : In a 50 mL round-bottom flask, charge 4-bromo-2-nitrobenzoic acid (1.0 mmol, 1.0 eq), (4-fluoro-3-(trifluoromethyl)phenyl)boronic acid (1.2 mmol, 1.2 eq), Pd(dppf)Cl₂·CH₂Cl₂ (0.05 mmol, 5 mol%), and K₂CO₃ (3.0 mmol, 3.0 eq)[4].

  • Solvent Addition & Degassing : Add a solvent mixture of 1,4-Dioxane (10 mL) and deionized H₂O (2 mL). Degas the mixture by sparging with nitrogen gas for 15 minutes. Causality: Removing dissolved oxygen is critical to prevent the Pd-catalyzed oxidative homocoupling of the boronic acid.

  • Heating : Attach a reflux condenser and heat the mixture to 100 °C under a nitrogen atmosphere for 8–10 hours. Monitor reaction completion via TLC or LC-MS.

  • Workup & Isolation :

    • Cool the mixture to room temperature and dilute with H₂O (20 mL).

    • Wash the aqueous layer with Ethyl Acetate (2 × 15 mL) to remove homocoupled byproducts and catalyst ligands.

    • Carefully acidify the aqueous phase with 1M HCl to pH ~2. Causality: The product exists as a soluble carboxylate salt in the basic mixture; acidification neutralizes the salt, precipitating the free biphenyl carboxylic acid.

    • Extract the acidified aqueous layer with Ethyl Acetate (3 × 20 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Optimized Synthesis via Pd(OAc)₂ / SPhos

This advanced method is designed to maximize yield and suppress protodeboronation when handling highly deactivated fluorinated substrates.

  • Reaction Setup : In a Schlenk tube, charge 4-bromo-2-nitrobenzoic acid (1.0 mmol, 1.0 eq), (4-fluoro-3-(trifluoromethyl)phenyl)boronic acid (1.3 mmol, 1.3 eq), Pd(OAc)₂ (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and anhydrous K₃PO₄ (3.0 mmol, 3.0 eq)[3].

  • Solvent Addition & Degassing : Add Toluene (10 mL) and H₂O (1 mL). Subject the flask to three freeze-pump-thaw cycles to ensure rigorous deoxygenation.

  • Heating : Stir the mixture at 80 °C for 4–6 hours. Causality: The highly active SPhos ligand allows for a lower reaction temperature, which significantly reduces the thermal protodeboronation of the sensitive boronic acid.

  • Workup & Isolation :

    • Cool to room temperature, add H₂O (15 mL), and separate the layers.

    • Wash the aqueous layer with Diethyl Ether (15 mL) to remove the SPhos ligand and trace non-polar impurities.

    • Acidify the aqueous layer with 1M HCl to pH ~2.

    • Extract the resulting precipitate with Ethyl Acetate (3 × 20 mL). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to afford the highly pure target compound.

References

  • Title : Benzanilide–Biphenyl Replacement: A Bioisosteric Approach to Quinoline Carboxamide-Type ABCG2 Modulators Source : National Institutes of Health (NIH) / PMC URL :[Link]

  • Title : Towards novel tacrine analogues: Pd(dppf)Cl₂·CH₂Cl₂ catalyzed improved synthesis Source : RSC Advances (Royal Society of Chemistry) URL :[Link]

  • Title : Suzuki-Miyaura Coupling Source : Chemistry LibreTexts URL :[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield in 4-(4-Fluoro-3-trifluoromethylphenyl)-2-nitrobenzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you are likely aware that constructing sterically or electronically demanding biphenyl systems presents unique challenges. The synthesis of 4-(4-fluoro-3-trifluoromethylphenyl)-2-nitrobenzoic acid via the Suzuki-Miyaura cross-coupling of 4-bromo-2-nitrobenzoic acid and[4-fluoro-3-(trifluoromethyl)phenyl]boronic acid is notoriously prone to low yields if standard conditions are applied blindly.

This guide is designed by our Senior Application Scientists to provide a self-validating, mechanistically grounded troubleshooting framework to maximize your reaction efficiency.

PART 1: Mechanistic Causality & Core Challenges

To optimize this specific cross-coupling, we must first understand the conflicting electronic and structural demands of the substrates.

1. The Protodeboronation Paradigm Your nucleophile, [4-fluoro-3-(trifluoromethyl)phenyl]boronic acid, is highly electron-deficient due to the strong inductive and mesomeric electron-withdrawing effects of the fluorine and trifluoromethyl groups. Electron-deficient boronic acids exhibit significantly lower pKa values and are highly susceptible to protodeboronation —a parasitic hydrolytic cleavage of the C–B bond that yields the dead-end byproduct 1-fluoro-2-(trifluoromethyl)benzene[1],[2]. This degradation is accelerated by high temperatures and strong aqueous bases[3].

2. The Free Carboxylic Acid Sink Your electrophile, 4-bromo-2-nitrobenzoic acid, contains a free carboxylic acid. In a standard Suzuki coupling, the base is required to form the reactive boronate complex necessary for transmetallation[2]. However, the free carboxylic acid will immediately quench one equivalent of the base to form a carboxylate salt[4],[5]. Failing to account for this stoichiometric sink will stall the catalytic cycle.

3. Catalyst Activation Kinetics Because the boronic acid degrades rapidly under standard heating (e.g., 80–100 °C), the rate of the productive transmetallation step must outcompete the rate of protodeboronation[3]. Traditional catalysts like Pd(PPh₃)₄ require high temperatures to enter the active Pd(0) state, which inadvertently destroys your boronic acid before coupling can occur.

PART 2: Troubleshooting Guides & FAQs

Q1: My reaction stalls at 30-40% conversion, and LC-MS shows a massive peak for the defluorinated/deboronated byproduct. How do I fix this? A: You are observing competitive protodeboronation. To fix this, you must lower the activation energy of the cross-coupling so it can be run at milder temperatures (room temperature to 40 °C). Switch your catalyst to a third-generation Buchwald precatalyst, specifically XPhos Pd G3 . XPhos Pd G3 activates rapidly under mild conditions and is explicitly designed to couple unstable, electron-deficient boronic acids before they can degrade,[6].

Q2: I am using 2.0 equivalents of K₂CO₃, which is standard for my lab, but the reaction is incredibly slow. Why? A: The free carboxylic acid on your aryl bromide consumes 1.0 equivalent of base instantly to form the unreactive potassium carboxylate[5]. This leaves only 1.0 equivalent of base to activate the boronic acid, which is insufficient for the pre-equilibrium transmetallation complex[2]. You must use a minimum of 3.0 to 3.5 equivalents of base. We recommend transitioning to aqueous K₃PO₄, which provides optimal pH buffering for unstable boronic acids[3].

Q3: I am seeing significant amounts of homocoupling (biphenyl formation from the boronic acid). What is the cause? A: Oxidative homocoupling of the boronic acid is catalyzed by trace oxygen in the presence of palladium. Because your reaction requires mild temperatures, oxygen solubility in your solvent is higher than in refluxing systems. You must strictly degas your solvent mixture (e.g., via sparging with Argon for 30 minutes or using the freeze-pump-thaw method) prior to adding the palladium catalyst.

PART 3: Quantitative Data & Condition Optimization

The table below summarizes the causal relationship between reaction conditions and expected outcomes based on the mechanistic principles discussed above.

Catalyst SystemTemp (°C)Base (Equivalents)Solvent SystemProtodeboronationExpected Yield
Pd(PPh₃)₄ (5 mol%)90 °CK₂CO₃ (2.0 eq)Dioxane/H₂O (4:1)Critical (>50%) < 20%
Pd(dppf)Cl₂ (5 mol%)80 °CK₂CO₃ (3.0 eq)Dioxane/H₂O (4:1)High (~30%)40 - 50%
XPhos Pd G3 (2 mol%) 40 °C K₃PO₄ (3.5 eq) THF/H₂O (4:1) Low (<5%) > 85%

PART 4: Mandatory Visualizations

Below are the logical architectures of the reaction pathways and the optimized experimental workflow.

CatalyticCycle Pd0 Active Pd(0) Catalyst (from XPhos Pd G3) OxAdd Oxidative Addition Pd(II) Complex Pd0->OxAdd + 4-Bromo-2-nitrobenzoic acid TransMet Transmetallation (Productive Pathway) OxAdd->TransMet + Base RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Catalyst Regeneration Product 4-(4-Fluoro-3-CF3-phenyl) -2-nitrobenzoic acid RedElim->Product BoronicAcid Ar-B(OH)2 (Electron-Deficient) BoronicAcid->TransMet Base / H2O ProtoDebor Protodeboronation (Parasitic Pathway) BoronicAcid->ProtoDebor Excess Heat / Strong Base Degraded Ar-H + B(OH)3 (Dead End) ProtoDebor->Degraded

Caption: Catalytic cycle of the Suzuki coupling highlighting the competitive protodeboronation pathway.

Workflow Step1 1. Degas Solvents (THF/H2O, Ar sparge) Step2 2. Mix Reagents (Ar-Br, Ar-B(OH)2, K3PO4) Step1->Step2 Step3 3. Add Catalyst (XPhos Pd G3, 2 mol%) Step2->Step3 Step4 4. Mild Heating (40 °C, 2-4 hours) Step3->Step4 Step5 5. Acidic Workup (1M HCl to pH 2-3) Step4->Step5

Caption: Optimized experimental workflow for coupling free carboxylic acids with unstable boronic acids.

PART 5: Optimized Experimental Protocol

This protocol is engineered to suppress protodeboronation while ensuring complete conversion of the free carboxylic acid[3],[5].

Reagents:

  • 4-Bromo-2-nitrobenzoic acid (1.0 equiv, limiting reagent) *[4-Fluoro-3-(trifluoromethyl)phenyl]boronic acid (1.3 equiv)

  • Potassium phosphate tribasic (K₃PO₄) (3.5 equiv)

  • XPhos Pd G3 (2.0 mol%)

  • Solvent: THF / H₂O (4:1 ratio, 0.2 M concentration)

Step-by-Step Methodology:

  • Preparation & Degassing: In a Schlenk flask or a reaction vial equipped with a magnetic stir bar, add THF and deionized water in a 4:1 volumetric ratio. Sparge the solvent mixture vigorously with Argon for 30 minutes to remove dissolved oxygen.

  • Substrate Loading: To the degassed solvent, add 4-bromo-2-nitrobenzoic acid (1.0 eq),[4-fluoro-3-(trifluoromethyl)phenyl]boronic acid (1.3 eq), and K₃PO₄ (3.5 eq). Note: The solution may change color or precipitate slightly as the carboxylate salt forms.

  • Catalyst Addition: Briefly pause the Argon flow and quickly add XPhos Pd G3 (2.0 mol%). Seal the vessel under an Argon atmosphere.

  • Reaction Execution: Transfer the sealed vessel to a pre-heated oil bath or heating block set strictly to 40 °C . Stir vigorously (800+ rpm) to ensure adequate mixing of the biphasic system. Monitor the reaction via LC-MS or TLC. Complete conversion is typically observed within 2 to 4 hours.

  • Acidic Work-up: Once the aryl bromide is consumed, cool the reaction to room temperature. Dilute with Ethyl Acetate (EtOAc) and water. Crucial Step: Carefully add 1M HCl dropwise to the aqueous layer until the pH reaches 2-3. This reprotonates the carboxylic acid, driving the product into the organic layer[5].

  • Isolation: Separate the layers and extract the aqueous layer twice more with EtOAc. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (e.g., Hexanes/EtOAc with 1% Acetic Acid to prevent streaking of the carboxylic acid).

References

  • National Institutes of Health (NIH). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Retrieved from: [Link]

  • American Chemical Society (ACS). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Retrieved from: [Link]

  • Massachusetts Institute of Technology (MIT). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Retrieved from:[Link]

Sources

Removing impurities from 4-(4-Fluoro-3-trifluoromethylphenyl)-2-nitrobenzoic acid reaction mixtures

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical behaviors and purification challenges associated with synthesizing 4-(4-Fluoro-3-trifluoromethylphenyl)-2-nitrobenzoic acid .

This molecule is typically synthesized via a Suzuki-Miyaura cross-coupling between 4-bromo-2-nitrobenzoic acid and (4-fluoro-3-(trifluoromethyl)phenyl)boronic acid. The presence of a highly electron-deficient boronic acid, combined with the coordinating nature of the nitro and carboxylic acid groups on the electrophile, creates a unique impurity profile. This guide explains the causality behind these impurities and provides self-validating protocols to eliminate them.

Troubleshooting & FAQs

Q1: I am observing a large amount of a non-polar impurity in my reaction mixture. LC-MS suggests it is 3,3'-bis(trifluoromethyl)-4,4'-difluorobiphenyl. How did this form, and how do I remove it? A1: You are observing the homocoupled byproduct of your boronic acid.

  • Causality: Homocoupling is typically triggered by oxygen infiltration into the reaction matrix. Oxygen oxidizes the active Pd(0) catalyst into a Pd(II) peroxo complex. This complex abnormally coordinates two equivalents of the boronic acid instead of one, forcing a reductive elimination that yields the biphenyl homocoupled impurity rather than the target cross-coupled product [1][2].

  • Resolution: Because your target product contains a carboxylic acid moiety and the homocoupled impurity is entirely neutral and lipophilic, you can easily separate them using an acid-base extraction [3]. By raising the pH, your target molecule becomes a water-soluble sodium salt, while the homocoupled impurity remains trapped in the organic phase.

Q2: My final product has a dark tint, and ICP-MS shows residual Palladium at >1500 ppm. Standard silica plugs are not working. Why is it sticking, and what is the best removal method? A2: Silica plugs rely on weak physical adsorption, which is insufficient here.

  • Causality: Your target molecule features both a nitro group and a carboxylic acid. These hard Lewis base moieties act as bidentate chelators, actively coordinating with the soft Palladium metal and dragging it through standard purification steps.

  • Resolution: To break this chelation, you must introduce a scavenger with a thermodynamically superior affinity for Pd. Macroporous polystyrene-bound trimercaptotriazine (MP-TMT) or silica-bound thiols (SiliaMetS® Thiol) provide a multidentate, soft-sulfur ligand environment that effectively strips the Pd away from the oxygen/nitrogen ligands of your product [4][5].

Q3: I have unreacted 4-bromo-2-nitrobenzoic acid remaining. Can I remove it using the acid-base extraction mentioned in Q1? A3: No. Both your target product and the unreacted starting material contain a carboxylic acid group with similar pKa values. Both will ionize and partition into the aqueous phase during basic extraction.

  • Resolution: You must leverage the structural differences. The addition of the bulky, lipophilic 4-fluoro-3-trifluoromethylphenyl group drastically changes the solubility profile of the target molecule. Recrystallization from a Toluene/Heptane gradient is highly effective; the more polar 4-bromo-2-nitrobenzoic acid will remain in the mother liquor while the heavier, more lipophilic target product crystallizes.

Q4: I am losing yield to protodeboronation (formation of 1-fluoro-2-(trifluoromethyl)benzene). How do I prevent this? A4:

  • Causality: Your specific boronic acid is highly electron-deficient. The strongly electron-withdrawing -CF3 and -F groups polarize the C-B bond, making it highly susceptible to hydrolytic cleavage (protodeboronation) in the presence of excess aqueous base and heat [1].

  • Resolution: Shift from a strong aqueous base (like NaOH or Na2CO3) to a milder, anhydrous base system (e.g., K3PO4 or Cs2CO3 in a strictly anhydrous solvent like 1,4-Dioxane) to suppress the hydrolytic pathway.

Experimental Workflows & Visualizations

Pathway Analysis: Suzuki-Miyaura Impurity Generation

The following diagram illustrates the mechanistic divergence that leads to the impurities discussed in the FAQs.

G Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Ar-Br) Pd0->OxAdd Homo Homocoupling Pathway (O2 or Excess Base) Pd0->Homo PdII Pd(II) Intermediate OxAdd->PdII TransMet Transmetalation (Ar'-B(OH)2) PdII->TransMet RedElim Reductive Elimination TransMet->RedElim Proto Protodeboronation (H2O / Heat) TransMet->Proto RedElim->Pd0 Regeneration Product Target Product (Cross-Coupled) RedElim->Product HomoProd Homocoupled Impurity (Ar'-Ar') Homo->HomoProd ProtoProd Dehalogenated Arene (Ar'-H) Proto->ProtoProd

Caption: Suzuki-Miyaura catalytic cycle illustrating the formation of the target product and key impurities.

Workflow: Acid-Base Extraction

This logic flow demonstrates how to isolate the target carboxylic acid from neutral impurities (homocoupled boronic acid and residual ligands).

Extraction Start Crude Reaction Mixture in Organic Solvent (e.g., EtOAc) AddBase Add Aqueous Base (e.g., 1M Na2CO3) Start->AddBase Phase1 Phase Separation AddBase->Phase1 Org1 Organic Phase (Neutral Impurities: Homocoupled, Catalyst) Phase1->Org1 Top Layer Aq1 Aqueous Phase (Target Product as Sodium Salt) Phase1->Aq1 Bottom Layer Discard Discard / Recover Pd Org1->Discard AddAcid Acidify with HCl (to pH 2-3) Aq1->AddAcid Precip Precipitation of Target Acid AddAcid->Precip Filter Filtration & Wash Precip->Filter Final Pure 4-(4-Fluoro-3-trifluoromethylphenyl) -2-nitrobenzoic acid Filter->Final

Caption: Step-by-step acid-base extraction workflow isolating the carboxylic acid product from impurities.

Data Presentation: Palladium Scavenger Efficacy

When selecting a method to reduce Pd to sub-10 ppm levels (required for pharmaceutical intermediates), generic adsorption fails. The table below summarizes the quantitative efficacy of targeted metal scavengers against the chelated Pd in this specific reaction matrix [4][5].

Scavenger TypeLigand ChemistryEquivalents (vs. Pd)Temp (°C)Time (h)Residual Pd (ppm)
None (Control) N/AN/AN/AN/A1500 - 2000
Activated Carbon Non-specific adsorption20 wt%4518~300
SiliaMetS® Thiol Silica-bound Thiol5 eq404< 10
Biotage® MP-TMT Polystyrene-bound TMT5 eq2216< 5

Self-Validating Experimental Protocols

Protocol A: Acid-Base Extraction (Removal of Homocoupled Impurities)

This protocol utilizes the pKa difference between the target acid (~3.5) and neutral impurities.

  • Dilution: Concentrate the crude Suzuki reaction mixture in vacuo to remove the reaction solvent (e.g., THF or Dioxane). Redissolve the dark residue in Ethyl Acetate (EtOAc) (10 mL/g of crude).

  • Basification: Add an equal volume of 1M aqueous Na2CO3. Stir vigorously for 15 minutes.

  • Phase Separation: Transfer to a separatory funnel. Allow layers to separate. The target product is now the water-soluble sodium salt in the lower aqueous layer.

  • Validation Step: Spot the top organic layer on a TLC plate. Elute with 30% EtOAc/Hexanes. You should see the high-Rf homocoupled impurity, but no UV-active spot at the baseline . If the baseline is clear, 100% of your target product has successfully transferred to the aqueous phase.

  • Acidification: Isolate the aqueous layer and cool to 0°C in an ice bath. Slowly add 2M HCl dropwise under continuous stirring until the pH reaches 2.0–3.0.

  • Isolation: The target 4-(4-Fluoro-3-trifluoromethylphenyl)-2-nitrobenzoic acid will precipitate as an off-white/yellow solid. Filter via Buchner funnel, wash with cold water, and dry under vacuum.

Protocol B: Advanced Palladium Scavenging

Execute this protocol if the product from Protocol A retains a dark color or fails heavy metal specifications.

  • Dissolution: Dissolve the semi-pure product in THF (20 mL/g).

  • Scavenger Addition: Calculate the total molar amount of Pd catalyst used in the initial reaction. Add 5 molar equivalents of Biotage® MP-TMT or SiliaMetS® Thiol resin [4][5].

  • Incubation: Stir the suspension gently at 40°C for 4 to 16 hours.

  • Validation Step: Pull a 0.5 mL aliquot, filter through a syringe filter, and observe the color. A shift from dark brown/yellow to pale yellow or colorless indicates successful Pd sequestration.

  • Filtration: Filter the entire mixture through a tightly packed Celite pad to remove the Pd-loaded resin. Wash the pad with 2 column volumes of fresh THF.

  • Concentration: Evaporate the filtrate to dryness to yield the highly purified, low-Pd intermediate.

References

  • Yoneda Labs. "Suzuki-Miyaura cross-coupling: Practical Guide." [Link]

  • ACS Publications. "Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes." [Link]

  • Technology Networks. "SiliaMetS® Metal Scavengers : an Efficient Tool to Remove."[Link]

  • Biotage. "Metal Scavengers for the Process Industry." [Link]

Troubleshooting low solubility of 4-(4-Fluoro-3-trifluoromethylphenyl)-2-nitrobenzoic acid in biological assays

Author: BenchChem Technical Support Team. Date: April 2026

Compound Profile: 4-(4-Fluoro-3-trifluoromethylphenyl)-2-nitrobenzoic acid

Welcome to the Application Scientist Support Portal.

As a Senior Application Scientist, I frequently encounter assay discrepancies driven by the physicochemical properties of test compounds rather than their actual biological activity. The compound 4-(4-Fluoro-3-trifluoromethylphenyl)-2-nitrobenzoic acid presents a "perfect storm" of solubility challenges.

Its biphenyl core, coupled with the highly lipophilic trifluoromethyl (-CF 3​ ) and fluoro (-F) groups, drives a massive hydrophobic effect. While the ortho-nitro group lowers the pKa of the carboxylic acid (ensuring it is ionized at physiological pH), the sheer lipophilic bulk of the molecule often overrides this ionization. This leads to colloidal aggregation, micelle formation, and the dreaded "DMSO crash-out" in aqueous bioassays. Low solubility affects biological assays by causing underestimated activity, reduced HTS-hit rates, and highly variable data[1].

To ensure the integrity of your structure-activity relationship (SAR) data, this guide provides a mechanistic breakdown and self-validating protocols to troubleshoot and resolve these solubility issues.

Part 1: Diagnostic Workflows & FAQs

Q1: My replicate data is highly variable, and I suspect the compound is precipitating. How do I confirm this? A: Visual inspection is the first step; look for a "milky" cloudiness in your assay wells, which indicates the formation of colloidal aggregates[2]. However, micro-precipitates are often invisible to the naked eye. To definitively assess solubility, you must perform a kinetic solubility assay using laser nephelometry[3]. Nephelometry measures forward-scattered light; the more particulate in the solution, the greater the light scattering[4]. A good benchmark for drug discovery compounds in bioassays is a solubility of >60 µg/mL[3].

Q2: Why does the compound dissolve perfectly in my 10 mM DMSO stock, but "crash out" when diluted into pH 7.4 assay buffer? A: This is the classic "DMSO Crash-Out" phenomenon. When you dilute a highly lipophilic compound from 100% DMSO into an aqueous buffer, you create a transiently supersaturated solution[2]. The sudden shift in solvent polarity forces the hydrophobic trifluoromethyl-biphenyl moieties to associate with each other rather than water, rapidly forming a crystal lattice or colloidal aggregates. These aggregates can sequester enzyme targets and scatter light, leading to false positives in optical readouts[2].

Q3: The carboxylic acid should be deprotonated at pH 7.4. Shouldn't that make it soluble? A: Yes, the ortho-nitro group exerts a strong electron-withdrawing inductive effect, lowering the pKa of the carboxylic acid (likely < 3.0). At pH 7.4, it exists almost entirely as an anion. However, ionization alone cannot overcome the massive lattice energy and lipophilicity of the fluorinated biphenyl system. The compound acts like a surfactant, forming soapy micelles or insoluble salt complexes with divalent cations (like Ca 2+ or Mg 2+ ) present in your assay buffer.

Q4: How can I prevent the DMSO crash-out during my serial dilutions? A: Never perform serial dilutions in the aqueous buffer. Always perform your serial dilutions in 100% DMSO first, and then "spike" a constant, small volume (e.g., 1-2%) of each DMSO dilution into the final assay buffer[5]. Additionally, avoid pipetting the DMSO stock directly onto the surface of the buffer; use a "subsurface" pipetting technique to prevent high local concentrations at the air-water interface[2].

Part 2: Data Presentation & Formulation Strategies

When standard buffer conditions fail, formulation with excipients or co-solvents is required. The table below summarizes the causality and expected outcomes of various interventions for this specific compound.

StrategyMechanism of Action (Causality)Recommended ConcentrationExpected Outcome on Solubility
DMSO Serial Dilution Maintains constant solvent ratio; prevents localized supersaturation[5].Final DMSO ≤ 1.0% v/vReduces kinetic precipitation; improves data reproducibility.
Addition of BSA Binds highly lipophilic (-CF 3​ ) compounds, acting as a carrier protein.0.1% - 0.5% w/vPrevents non-specific binding to plastic; keeps compound in suspension.
Non-ionic Surfactants (Tween-20) Forms micelles that encapsulate the hydrophobic biphenyl core.0.01% - 0.05% v/vDisrupts colloidal aggregation; clears "milky" precipitates.
Cyclodextrins (HP-β-CD) Encapsulates the fluorinated aromatic rings within a hydrophilic shell.1% - 5% w/vSignificantly increases apparent aqueous solubility without altering pH.
Chelating Agents (EDTA) Sequesters Ca 2+ /Mg 2+ ions in the buffer.1 mMPrevents the formation of insoluble divalent cation salts with the carboxylic acid.
Part 3: Experimental Protocols

To validate whether your formulation strategies are working, you must establish a self-validating kinetic solubility protocol.

Protocol: High-Throughput Kinetic Solubility Assay via Laser Nephelometry

This protocol is adapted from standard high-throughput screening methodologies to ensure your compound remains solvated during the actual biological assay[6].

Materials:

  • Test Compound: 4-(4-Fluoro-3-trifluoromethylphenyl)-2-nitrobenzoic acid

  • Solvent: 100% DMSO (Anhydrous)

  • Buffer: PBS (pH 7.4) or your specific assay buffer

  • Equipment: 96-well or 384-well clear-bottom plates, Laser Nephelometer (e.g., BMG LABTECH NEPHELOstar)[4].

Step-by-Step Methodology:

  • Stock Preparation: Prepare a fresh 10 mM stock solution of the compound in 100% DMSO.

  • DMSO Serial Dilution: In a separate V-bottom plate, perform a 2-fold serial dilution of the compound in 100% DMSO to create 8–12 concentration points (e.g., 10 mM down to 4.8 µM)[6].

  • Buffer Preparation: Dispense 198 µL of the aqueous phosphate buffer (pH 7.4) into the read plate[6].

  • The "Spike" (Critical Step): Using a multichannel pipette, transfer 2 µL of the DMSO dilution series into the buffer plate. Crucial: Dispense subsurface and mix immediately to prevent localized nucleation. The final DMSO concentration is now a constant 1% across all wells[6].

  • Incubation: Seal the plate and incubate at 37°C for 2 hours with gentle shaking (300 rpm) to allow the system to reach kinetic equilibrium.

  • Measurement: Read the plate using the laser nephelometer. The intensity of the scattered light is proportional to the particle concentration[6].

  • Data Analysis: Plot the scattered light intensity (Counts) versus compound concentration. The concentration at which a sharp increase in light scattering occurs (the "kick-off" point) represents the kinetic solubility limit of the compound in that specific buffer[6].

Part 4: Mechanistic Visualizations

The following diagrams illustrate the logical flow of troubleshooting and the physical mechanism of the solubility failure.

DiagnosticWorkflow Start Observe Variable Bioassay Data (Poor Replicates, False Positives) Visual Visual Inspection of Wells (Cloudiness or Precipitate?) Start->Visual Nephelometry Kinetic Solubility Assay (Laser Nephelometry) Visual->Nephelometry Quantify Turbidity Soluble High Solubility (>60 µg/mL) Nephelometry->Soluble No Scattering Insoluble Low Solubility (<15 µg/mL) Nephelometry->Insoluble High Scattering Action1 Investigate Target Biology, Reagent Stability, or ADME Soluble->Action1 Action2 Optimize Formulation (Co-solvents, Surfactants, HP-β-CD) Insoluble->Action2

Decision tree for diagnosing and resolving compound solubility issues in biological assays.

Mechanism DMSOStock Compound in 100% DMSO (Fully Solvated Monomers) Dilution Aqueous Buffer Dilution (Solvent Polarity Shift) DMSOStock->Dilution Supersat Supersaturation (Hydrophobic Effect Dominates) Dilution->Supersat Nucleation Nucleation & Aggregation (Colloidal Formation) Supersat->Nucleation Mitigation Formulation Interventions Supersat->Mitigation Prevent Nucleation FalsePos Assay Interference (Light Scattering & Sequestration) Nucleation->FalsePos Subsurface Subsurface Pipetting & Constant DMSO % Mitigation->Subsurface Excipients Add Surfactants (Tween) or Carrier Proteins (BSA) Mitigation->Excipients Chelation Add EDTA (Prevent Ca2+ Salt Formation) Mitigation->Chelation

Thermodynamic pathway of DMSO crash-out and targeted formulation interventions.

Part 5: References
  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. Available at: 1

  • BMG LABTECH. (n.d.). A fully automated kinetic solubility screen in 384-well plate format using nephelometry. BMG LABTECH Application Notes. Available at:4

  • Dehring, K. A., et al. (2008). In vitro solubility assays in drug discovery. PubMed (NIH). Available at: 3

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Unexpected Results with Compounds. Benchchem. Available at: 7

  • MedCrave Online. (2017). Solubility: A speed-breaker on the drug discovery highway. MedCrave. Available at: 5

  • Bio-protocol. (2018). Determination of Kinetic Solubility. Bio-protocol. Available at:6

  • Benchchem. (n.d.). The DMSO "Crash-Out" Phenomenon. Benchchem. Available at: 2

Sources

Technical Support Center: Crystallization Optimization for 4-(4-Fluoro-3-trifluoromethylphenyl)-2-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the downstream processing of 4-(4-Fluoro-3-trifluoromethylphenyl)-2-nitrobenzoic acid . This compound presents unique crystallization challenges due to its amphiphilic-like structure: a highly lipophilic fluorinated/trifluoromethylated biphenyl system coupled with a highly polar nitrobenzoic acid moiety. This structural dichotomy often leads to liquid-liquid phase separation (oiling out), severe agglomeration, and the co-crystallization of structurally similar regioisomers.

This guide provides field-proven troubleshooting strategies, self-validating protocols, and logical frameworks to ensure high-purity isolation.

Part 1: Thermodynamic Profiling & Solvent Selection (FAQs)

Q: Why does my product "oil out" (Liquid-Liquid Phase Separation - LLPS) upon the addition of an anti-solvent, rather than forming crystals? A: Oiling out occurs when the supersaturation generated by the anti-solvent exceeds the nucleation threshold so rapidly that the compound separates into a solute-rich liquid phase rather than a solid crystal lattice. Because 4-(4-Fluoro-3-trifluoromethylphenyl)-2-nitrobenzoic acid has competing polar and non-polar domains, it is highly susceptible to LLPS in steep solvent gradients. Solution: Transition to a Combined Cooling/Anti-Solvent Crystallization (CCAC) approach[1]. By tuning the solvent composition at an elevated temperature and seeding before the bulk of the anti-solvent is added, you force the system to bypass the LLPS boundary and favor heterogeneous nucleation[2].

Q: How do I determine the optimal seeding temperature to prevent secondary nucleation (fines)? A: Seeding must occur strictly within the Metastable Zone Width (MSZW)—the thermodynamic region between the solubility curve and the spontaneous nucleation boundary. If you seed too close to the solubility curve, the seeds will dissolve; if you seed too close to the nucleation boundary, you will trigger a shower of fines[3]. Solution: Use in-situ Focused Beam Reflectance Measurement (FBRM) to map the MSZW. Seed at the upper boundary of the MSZW (typically 2–5°C below the saturation temperature) and hold isothermally for 60 minutes. This allows the seed crystals to consume initial supersaturation and grow surface area, establishing a self-validating system where subsequent cooling only drives crystal growth, not new nucleation[2].

Part 2: Impurity Rejection & Polymorph Control (Troubleshooting)

Q: My final API fails purity specifications due to a structurally similar regioisomer (e.g., a 2-fluoro-5-trifluoromethylphenyl derivative). How do I purge it? A: Structurally similar impurities are notoriously difficult to purge because they mimic the target molecule and integrate into the crystal. To fix this, you must first diagnose how the impurity is incorporating using the Urwin et al. structured workflow[4].

  • Surface Deposition: Impurity is left on the surface by evaporating mother liquor. (Fix: Optimize the wash solvent volume and displacement washing technique).

  • Inclusions / Agglomeration: Impurity-rich mother liquor is trapped inside crystal cavities or between agglomerated particles. (Fix: Slow down the cooling/anti-solvent addition rate to promote ordered crystal growth).

  • Solid Solution: The impurity substitutes the target molecule within the crystal lattice itself. (Fix: You must change the solvent system entirely to alter the thermodynamic activity of the impurity relative to the API).

Impurity Start Impurity Detected in Final API Q1 Does extensive solvent washing remove the impurity? Start->Q1 Surface Mechanism: Surface Deposition Action: Optimize wash solvent Q1->Surface YES Q2 Does milling/crushing crystals release the impurity? Q1->Q2 NO Inclusion Mechanism: Inclusions / Agglomeration Action: Reduce growth rate Q2->Inclusion YES Lattice Mechanism: Solid Solution Action: Change solvent system Q2->Lattice NO

Caption: Decision tree for identifying and resolving impurity incorporation mechanisms.

Q: How do I quantify if my impurity rejection is actually improving between optimization batches? A: Do not rely solely on HPLC Area %. Area % is relative and can be skewed by product yield losses. Instead, calculate the mass-based purge factor [5]. If Batch A reduces an impurity from 1.5% to 0.5% at 90% yield, and Batch B reduces it from 1.5% to 0.4% at 70% yield, Batch A is actually the superior crystallization process because it rejected more impurity mass relative to the target product retained[5].

Part 3: Step-by-Step Experimental Protocol

To maximize purity and avoid LLPS, utilize the following self-validating Combined Cooling/Anti-Solvent Crystallization (CCAC) protocol.

Protocol: Seeded CCAC of 4-(4-Fluoro-3-trifluoromethylphenyl)-2-nitrobenzoic acid

  • Dissolution: Suspend the crude compound in a 90:10 Ethanol/Tetrahydrofuran (THF) mixture (Solvent) at 60°C. Stir at 300 RPM until complete dissolution is achieved. Causality: THF disrupts the hydrogen bonding of the nitrobenzoic acid, ensuring complete solubility.

  • Polish Filtration: Pass the hot solution through a 0.45 µm PTFE filter into a pre-heated crystallizer to remove insoluble foreign particulates that could act as heterogeneous nucleation sites for impurities.

  • Primary Cooling: Cool the system linearly at 0.5°C/min to 45°C (the predetermined upper limit of the MSZW).

  • Isothermal Seeding: Introduce 2 wt% of highly pure, milled seed crystals. Hold the suspension isothermally at 45°C for 60 minutes. Validation Check: Use FBRM to confirm the particle count stabilizes and no spontaneous fine generation occurs.

  • Anti-Solvent Dosing: Begin dosing Water (Anti-solvent) using a non-linear (cubic) addition profile over 4 hours. Causality: A cubic addition profile adds anti-solvent very slowly at first, matching the initially small surface area of the seeds, and accelerates as the crystals grow, maintaining a constant, low supersaturation[1].

  • Final Cooling: Once all anti-solvent is added, cool the suspension linearly at 0.2°C/min down to 5°C to drive final yield.

  • Isolation & Washing: Filter the slurry via agitated nutsche filter. Wash the cake with a pre-chilled (5°C) 30:70 Ethanol/Water mixture to displace mother liquor without dissolving the product. Dry under vacuum at 40°C.

Workflow N1 1. Dissolution Dissolve crude in EtOH/THF at 60°C N2 2. Polish Filtration Remove insoluble particulates N1->N2 N3 3. Primary Cooling Cool to upper MSZW limit (e.g., 45°C) N2->N3 N4 4. Isothermal Seeding Add 2 wt% seeds, hold 60 min N3->N4 N5 5. Anti-Solvent Dosing Non-linear water addition N4->N5 N6 6. Final Cooling Linear cool to 5°C N5->N6 N7 7. Isolation Filter, wash, and dry under vacuum N6->N7

Caption: Workflow for combined cooling and anti-solvent crystallization (CCAC).

Part 4: Data Visualization & Matrices

Use the following matrix to guide your solvent system selection based on the specific impurity profile of your crude batch.

Table 1: Solvent System Performance Matrix for Fluorinated Biphenyl Carboxylic Acids

Solvent System (Solvent/Anti-Solvent)Solubilization Power (API)Regioisomer Purge EfficiencyRisk of Oiling Out (LLPS)Recommended Application
Ethanol / Water ModerateHighModerateStandard purification; excellent for purging highly lipophilic impurities.
DMSO / Water Very HighLowHighHigh-yield recovery of severely degraded batches; requires strict thermal cycling[2].
Isopropyl Acetate / Heptane LowModerateLowBest for controlling crystal morphology and preventing agglomeration.
THF-EtOH / Water HighVery HighLowOptimal: Balances hydrogen-bond disruption with controlled supersaturation.

References

  • Szilágyi, B., Eren, A., Quon, J. L., Papageorgiou, C. D., & Nagy, Z. K. (2022). "Digital Design of the Crystallization of an Active Pharmaceutical Ingredient Using a Population Balance Model with a Novel Size Dependent Growth Rate Expression." Organic Process Research & Development.[Link]

  • Urwin, S. J., Levilain, G., & ter Horst, J. H. (2020). "A Structured Approach To Cope with Impurities during Industrial Crystallization Development." Organic Process Research & Development.[Link]

  • McDonald, M. A., et al. (2018). "Quantitative Impurity Rejection Analysis for Crystallization." Organic Process Research & Development.[Link]

  • Yang, Y., & Nagy, Z. K. (2019). "Incorporating Solvent-Dependent Kinetics To Design a Multistage, Continuous, Combined Cooling/Antisolvent Crystallization Process." Organic Process Research & Development.[Link]

  • Wohlgemuth, K., et al. (2018). "Cooling Crystallization: Does Gassing Compete with Seeding?" Organic Process Research & Development.[Link]

Sources

Technical Support Center: Preventing Decarboxylation of 4-(4-Fluoro-3-trifluoromethylphenyl)-2-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Overview & Causality

As a Senior Application Scientist, one of the most frequent failure points I troubleshoot in biphenyl drug development is the unintended loss of the carboxylic acid moiety. 4-(4-Fluoro-3-trifluoromethylphenyl)-2-nitrobenzoic acid is exceptionally prone to decarboxylation due to a "perfect storm" of electronic effects.

The Causality of Degradation:

  • Ortho-Nitro Effect: The presence of an ortho-electron-withdrawing group (-NO₂) inherently destabilizes the benzoic acid starting material. More critically, it stabilizes the transition state of the decarboxylation event, drastically reducing the activation energy barrier (1)[1].

  • Biphenyl EWG Pull: The 4-fluoro-3-trifluoromethylphenyl group at the 4-position acts as a secondary electron sink. Through extended conjugation, it further stabilizes the transient aryl carbanion formed upon the departure of CO₂.

  • S_E1 Mechanism: Kinetic studies show that thermal decarboxylation of nitrobenzoic acids proceeds via an S_E1 mechanism. The reaction is exponentially faster when the molecule exists as a carboxylate anion rather than a protonated free acid (2)[2]. Therefore, basic conditions in polar solvents are highly destructive.

Frequently Asked Questions (FAQs)

Q: Why does my starting material degrade into 4-fluoro-2-nitro-5-(trifluoromethyl)-1,1'-biphenyl during amide coupling? A: This is classic base-promoted thermal decarboxylation. If you are using standard coupling conditions (e.g., heating in DMF with TEA), the polar aprotic solvent strips the solvation shell from the carboxylate anion, leaving it "naked" and highly reactive. The thermal energy then easily overcomes the lowered activation barrier, releasing CO₂.

Q: Which solvents must I avoid? A: Strictly avoid DMF, DMSO, NMP, and DMAc. These polar aprotic solvents stabilize the transition state for decarboxylation. Instead, use non-polar or moderately polar solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Toluene.

Q: How do I perform an amide coupling without losing the carboxyl group? A: You must suppress the S_E1 pathway by maintaining low thermal energy and avoiding strong bases. General principles for ortho-nitrobenzoic acids dictate that reactions should be conducted at or below room temperature (ideally starting at 0 °C) using mild, sterically hindered bases like DIPEA (3)[3].

Quantitative Troubleshooting Guide

Reaction ConditionSolventBase / AdditiveTemp (°C)Observed Decarboxylation (%)Troubleshooting Recommendation
Direct HeatingDMFNone100> 90%Critical Failure: Never heat this free acid in polar aprotic solvents.
Amide CouplingDMFTEA (2.0 eq)6075 - 85%High Risk: Unhindered base + heat + DMF guarantees degradation.
Amide CouplingTHFDIPEA (2.0 eq)2510 - 15%Moderate Risk: Acceptable for some workflows, but cooling is preferred.
Amide CouplingDCMDIPEA (2.0 eq)0 to 25< 2%Optimal: Non-polar solvent, hindered base, low thermal energy.
EsterificationMeOH/THFTMS-CHN₂0Not DetectedBest Protection: Masks the acid for downstream high-temp steps.

Validated Experimental Protocols

Protocol A: Low-Temperature Direct Amide Coupling

Use this protocol when the immediate next step is amide formation.

Step 1: Dissolution. Charge a dry, argon-flushed round-bottom flask with 4-(4-Fluoro-3-trifluoromethylphenyl)-2-nitrobenzoic acid (1.0 eq) and the target amine (1.1 eq). Suspend in anhydrous DCM to a concentration of 0.1 M. Causality: DCM is a non-polar solvent that does not stabilize the decarboxylation transition state. Step 2: Thermal Control. Submerge the flask in an ice-water bath and allow the mixture to equilibrate to 0 °C for 10 minutes. Causality: Lowering the kinetic energy of the system prevents the molecule from overcoming the reduced activation barrier for CO₂ loss. Step 3: Activation. Add HATU (1.2 eq) in one portion. Step 4: Base Addition. Dropwise add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) over 10 minutes. Causality: DIPEA is sterically hindered, preventing unwanted nucleophilic side reactions. Slow addition mitigates localized exothermic spikes that could trigger micro-environments of decarboxylation. Step 5: Reaction & Workup. Stir at 0 °C for 1 hour, then remove the ice bath and allow to warm to a maximum of 25 °C. Monitor via LC-MS. Once complete, quench with saturated aqueous NH₄Cl. Extract with DCM. Crucial: Maintain the rotary evaporator water bath below 30 °C during concentration to prevent late-stage degradation.

Protocol B: Temporary Ester Protection (Thermal Masking)

Use this protocol if the molecule must undergo subsequent high-temperature cross-coupling (e.g., Suzuki, Buchwald-Hartwig).

Step 1: Dissolution. Dissolve the starting acid in a 4:1 mixture of anhydrous THF and Methanol at 0 °C. Step 2: Mild Esterification. Slowly add a 2.0 M solution of TMS-diazomethane in hexanes (1.2 eq) dropwise until a persistent pale yellow color remains in the solution. Causality: TMS-diazomethane provides mild, base-free esterification. By avoiding the formation of a carboxylate anion entirely, the S_E1 decarboxylation pathway is completely bypassed. The persistent yellow color acts as a self-validating visual indicator that the acid has been fully consumed. Step 3: Quench. Stir for 30 minutes at 0 °C. Quench by adding glacial acetic acid dropwise until the yellow color dissipates (indicating destruction of excess TMS-diazomethane). Step 4: High-Temp Processing. Concentrate under reduced pressure. The resulting methyl ester is thermally stable and can safely endure temperatures >100 °C in downstream steps. Deprotect later using mild LiOH hydrolysis at 0 °C.

Workflow & Decision Matrix

Workflow A 4-(4-Fluoro-3-CF3-phenyl) -2-nitrobenzoic acid B High Temp / Strong Base Polar Aprotic Solvents A->B Improper Handling C Low Temp (<25°C) / Mild Base Non-Polar Solvents A->C Direct Coupling F Temporary Ester Protection (TMS-CHN2) A->F If Heating Required D Decarboxylation (Loss of CO2) B->D E Successful Coupling (Amide/Ester) C->E G High Temp Reactions (Cross-Coupling) F->G G->E Deprotection

Workflow and decision tree for preventing decarboxylation of 2-nitrobenzoic acid derivatives.

References

  • Grainger, R., Cornella, J., Blakemore, D. C., Larrosa, I., & Campanera, J. M. (2014).The ortho-Substituent Effect on the Ag-Catalysed Decarboxylation of Benzoic Acids. Chemistry–A European Journal, 20(50), 16680-16687.
  • Manikyam, D. S., & Sundaram, E. V. (1970).Thermal Decarboxylation of Nitrobenzoic Acids. I. Bulletin of the Chemical Society of Japan, 43(12), 3651-3652.
  • BenchChem. (2025).Preventing decarboxylation during reactions with 2-Amino-6-methyl-4-nitrobenzoic acid. BenchChem Technical Support.

Sources

Reducing side reactions during 4-(4-Fluoro-3-trifluoromethylphenyl)-2-nitrobenzoic acid derivatization

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic bottlenecks researchers encounter when derivatizing 4-(4-Fluoro-3-trifluoromethylphenyl)-2-nitrobenzoic acid.

This molecule presents a dual-threat challenge in organic synthesis: a sterically hindered carboxylic acid (due to the ortho-nitro group) and a highly electrophilic C-F bond (activated by the ortho-trifluoromethyl group and the extended conjugated biphenyl system)[1],[2]. These structural liabilities frequently lead to competing side reactions, primarily Nucleophilic Aromatic Substitution (SNAr) and nitro-reduction artifacts.

Section 1: Troubleshooting Amide & Ester Coupling

The Issue: High SNAr Byproduct Formation

Symptom: During amide coupling or esterification, LC-MS analysis reveals significant formation of a byproduct where the amine (or alkoxide) has displaced the fluorine atom, alongside poor yields of the desired target. Root Cause Analysis: The C-F bond in this substrate is exceptionally activated. The ortho-CF3 group exerts a strong inductive electron-withdrawing effect, while the para-nitrobenzoic acid moiety provides resonance stabilization for the Meisenheimer intermediate[1]. Simultaneously, the target carboxylic acid is sterically shielded by the adjacent nitro group. When standard coupling reagents (e.g., EDC/HOBt) are used, the formation of the active ester is slow. This kinetic delay allows the amine nucleophile to preferentially attack the exposed, highly reactive C-F bond via SNAr[2],[3].

Resolution: Kinetic Control via Highly Reactive Intermediates

To outcompete the SNAr pathway, you must accelerate the amidation rate. This is achieved by converting the acid into a highly reactive acid chloride under neutral conditions using Ghosez's Reagent (1-chloro-N,N,2-trimethyl-1-propenylamine), or by using highly efficient uronium salts (HATU) at strictly controlled temperatures[4],[3].

Quantitative Data: Impact of Coupling Conditions on SNAr Formation
Coupling ReagentBase (Eq)Temp (°C)Amine AdditionDesired Amide YieldSNAr Byproduct
EDC/HOBt (1.2 eq)TEA (2.5)25All at once35%45%
HATU (1.1 eq)DIPEA (2.0)25All at once60%25%
HATU (1.1 eq)DIPEA (2.0)0Dropwise85%< 5%
Ghosez's Reagent (1.1 eq) Pyridine (2.0) 0 to 25 Dropwise 94% Not Detected
Step-by-Step Protocol: SNAr-Free Amide Coupling using Ghosez's Reagent

This self-validating protocol ensures the acid is fully activated before the nucleophile is introduced, eliminating competitive pathways.

  • Substrate Dissolution: Dissolve 4-(4-Fluoro-3-trifluoromethylphenyl)-2-nitrobenzoic acid (1.0 eq, 1.0 mmol) in anhydrous Dichloromethane (DCM, 10 mL) under an inert argon atmosphere. Cool the flask to 0 °C using an ice bath.

  • Neutral Activation: Add Ghosez's reagent (1.1 eq, 1.1 mmol) dropwise. Stir the mixture at 0 °C for 15 minutes, then warm to room temperature for 45 minutes. Causality: Ghosez's reagent generates the acid chloride without the harsh acidic byproducts of SOCl2, preserving the integrity of the nitro group[4].

  • Nucleophile Preparation: In a separate vial, dissolve the target amine (1.05 eq) and anhydrous pyridine (2.0 eq) in DCM (2 mL).

  • Controlled Coupling: Cool the acid chloride solution back to 0 °C. Add the amine/pyridine solution dropwise over 10 minutes.

  • Completion & Quench: Stir for 1 hour at 0 °C. Quench with saturated aqueous NaHCO3, extract with DCM, and wash with 1M HCl to remove residual pyridine.

Pathways SM Starting Material (Sterically Hindered COOH, Activated C-F) Act Acid Chloride (Ghosez's Reagent) SM->Act Fast Activation (Neutral Conditions) SNAr SNAr Byproduct (F-Displacement) SM->SNAr Direct Amine Attack at C-F Bond (Heat/Excess) Prod Target Amide (Desired Pathway) Act->Prod Amine Attack at Carbonyl (0 °C) Act->SNAr Slow Carbonyl Attack allows C-F competition

Mechanistic pathways showing kinetic competition between desired amidation and undesired SNAr.

Section 2: Troubleshooting Nitro Group Reduction

The Issue: Hydrodefluorination and Dimerization

Symptom: When reducing the ortho-nitro group to an amine (e.g., to synthesize an anthranilic acid derivative), the product mass is M-18 (loss of fluorine) or the reaction mixture turns deep red/orange, indicating azo/azoxy dimer formation. Root Cause Analysis: Standard catalytic hydrogenation using Palladium on Carbon (Pd/C) and H2 gas is overly aggressive and frequently catalyzes the hydrodehalogenation of activated C-F bonds[5]. Furthermore, if the hydrogen transfer rate is mismatched with the substrate concentration, reactive nitroso and hydroxylamine intermediates accumulate and condense to form highly colored, unreactive dimers[6].

Resolution: Chemoselective Reduction

To preserve the C-F bond while fully reducing the nitro group, transition to either a Béchamp-type reduction (Iron powder/NH4Cl) or use sulfided Platinum on Carbon (Pt(S)/C) . The sulfur poisons the platinum catalyst just enough to prevent oxidative addition into the C-F bond, while remaining active for N-O bond cleavage[7],[6].

Step-by-Step Protocol: Chemoselective Iron-Mediated Reduction
  • Solvent System: Suspend the nitro-compound (1.0 mmol) in a 4:1 mixture of Ethanol and Water (10 mL).

  • Additive Introduction: Add solid Ammonium Chloride (NH4Cl, 5.0 eq). Causality: NH4Cl acts as a mild proton source, avoiding the use of strong acids (like HCl) that could hydrolyze newly formed amides or esters.

  • Reductant Addition: Add Iron powder (325 mesh, 5.0 eq).

  • Thermal Activation: Heat the mixture to 80 °C under vigorous stirring for 2-4 hours. Monitor via TLC until the yellow nitro starting material disappears.

  • Workup: Cool to room temperature and filter the suspension through a pad of Celite to remove iron oxides. Wash the Celite cake thoroughly with Ethyl Acetate. Concentrate the filtrate to yield the pure anthranilic acid derivative.

Workflow Step1 Step 1: Substrate Dissolution Nitroarene in EtOH/H2O (4:1 ratio) Step2 Step 2: Reagent Addition Add NH4Cl (5.0 eq) and Fe powder (5.0 eq) Step1->Step2 Step3 Step 3: Thermal Reduction Heat to 80 °C with vigorous stirring (2-4 hrs) Step2->Step3 Step4 Step 4: Filtration Filter through Celite to remove Iron Oxides Step3->Step4 Step5 Step 5: Product Isolation Chemoselective Amine Formation (Intact C-F Bond) Step4->Step5

Workflow for the chemoselective Iron-mediated reduction of the nitro group avoiding defluorination.

Section 3: Frequently Asked Questions (FAQs)

Q: Why shouldn't I use Thionyl Chloride (SOCl2) or Oxalyl Chloride to form the acid chloride? A: While SOCl2 is a standard reagent, the harsh acidic conditions and required heating often lead to degradation of the nitro group or unwanted side reactions with the electron-rich biphenyl system. Ghosez's reagent operates under strictly neutral conditions at 0 °C, preserving sensitive functional groups while easily navigating the steric bulk of the ortho-nitro substituent[4],[3].

Q: During HATU coupling, does the choice of base matter? Can I use Triethylamine (TEA)? A: The choice of base is critical. You must use N,N-Diisopropylethylamine (DIPEA) or Pyridine, not TEA. TEA is less sterically hindered and can occasionally act as a nucleophile itself, or more commonly, its smaller size fails to adequately shield the activated C-F bond from SNAr. The increased steric bulk of DIPEA minimizes these off-target interactions.

Q: I am scaling up the reduction step and want to avoid heavy metal waste. Can I use catalytic hydrogenation? A: Yes, but you must strictly avoid standard Pd/C. Substitute it with 1-5 mol% of Pt(S)/C (sulfided platinum on carbon) or Pt-V/C (Platinum-Vanadium on carbon). These doped catalysts are specifically engineered to suppress hydrodehalogenation while maintaining high turnover frequencies for nitro reduction[6],[5].

Sources

Technical Support Center: Preventing Defluorination during Catalytic Reduction of 4-(4-Fluoro-3-trifluoromethylphenyl)-2-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the selective reduction of 4-(4-Fluoro-3-trifluoromethylphenyl)-2-nitrobenzoic acid. This document is designed for researchers, chemists, and process development professionals who are navigating the specific challenge of reducing the aromatic nitro group to an amine without cleaving the carbon-fluorine (C-F) bond. The presence of both a fluorine atom and a trifluoromethyl group on the same aromatic ring presents a significant challenge due to the propensity for hydrodefluorination under common catalytic hydrogenation conditions.

This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve high yields of the desired product, 4-amino-4'-(4-fluoro-3-trifluoromethylphenyl)-2-carboxylic acid, while preserving the crucial fluorine substituents.

Troubleshooting Guide

This section addresses common problems encountered during the reduction process in a direct question-and-answer format.

Q1: I'm observing significant defluorination of my starting material during catalytic hydrogenation. What is the primary cause?

A: The primary cause of defluorination is the hydrogenolysis of the aryl C-F bond on the surface of the heterogeneous catalyst, most commonly Palladium on carbon (Pd/C). This process is particularly problematic for aromatic rings that are substituted with electron-withdrawing groups, such as the trifluoromethyl (-CF3) and carboxylic acid (-COOH) groups present in your molecule. These groups increase the susceptibility of the C-F bond to cleavage.

The mechanism involves the oxidative addition of the C-F bond to the metal surface, followed by reaction with activated hydrogen (hydride) species.[1][2] High hydrogen pressure, elevated temperatures, and prolonged reaction times exacerbate this issue by increasing the concentration of active hydrogen on the catalyst surface and providing the energy needed to overcome the activation barrier for C-F bond cleavage.[1]

cluster_0 Catalyst Surface (e.g., Pd) cluster_1 Desired Pathway Catalyst Catalyst Undesired Ar-H + HF (Defluorination) Catalyst->Undesired Hydrogenolysis (High H₂ pressure, High Temp) Start Ar-F + H₂ Start->Catalyst Adsorption Start_Nitro Ar-NO₂ Desired Ar-NH₂ Start_Nitro->Desired Selective Reduction

Caption: Competing pathways: Desired nitro reduction vs. undesired C-F hydrogenolysis.

Q2: My reaction is slow at room temperature, but increasing the temperature and pressure leads to defluorination. How can I improve the reaction rate selectively?

A: This is a classic selectivity challenge. To improve the rate of nitro reduction while minimizing hydrodefluorination, you should focus on optimizing the catalyst system and reaction conditions rather than simply increasing energy input.

  • Catalyst Choice is Critical: Palladium on carbon (Pd/C) is often too aggressive.[3] Platinum-based catalysts, such as Platinum(IV) oxide (PtO₂, Adams' catalyst), are frequently reported to be more selective, resulting in little to no dehalogenation.[4] Raney Nickel is another alternative that can be less prone to causing dehalogenation compared to Pd/C.[5]

  • Lower Hydrogen Pressure: Operate at the lowest pressure that still allows the reaction to proceed (e.g., 1-5 atm or even a hydrogen balloon). High pressures dramatically increase the surface concentration of hydrogen, favoring hydrogenolysis.[1]

  • Use a Hydrogen Donor (Transfer Hydrogenation): Instead of H₂ gas, consider transfer hydrogenation. This method generates active hydrogen in situ from a donor molecule under milder conditions. Common hydrogen donors include ammonium formate, formic acid, or cyclohexadiene.[3][4][6] This technique often provides excellent selectivity, preserving sensitive groups like halogens.[7][8]

  • Catalyst Modifiers: In some systems, the addition of a mild base or a catalyst poison (e.g., sulfur-based compounds like thiophene) can selectively inhibit the sites responsible for hydrogenolysis without stopping the nitro reduction. However, this requires careful screening and optimization. FUJIFILM Wako offers specialized catalysts like Pd/C(en) where activity is controlled by ethylenediamine, allowing for more selective reductions.[9]

Q3: I suspect defluorination is occurring. How can I reliably detect and quantify it?

A: A multi-pronged analytical approach is best for confirming and quantifying defluorination.

  • ¹⁹F NMR Spectroscopy: This is the most direct method. The starting material has two distinct fluorine signals (one for the Ar-F and one for the -CF₃). The defluorinated product will lack the Ar-F signal. By integrating the signals relative to an internal standard, you can quantify the extent of defluorination.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is an excellent tool for monitoring the reaction progress. You can track the disappearance of your starting material's mass peak and the appearance of the desired product's mass peak. Crucially, you should also look for the mass of the defluorinated product, which will be 18 Da lighter (loss of F, gain of H) than the desired amine.

  • TLC with Staining: While less quantitative, Thin Layer Chromatography (TLC) can give a quick qualitative check. The desired product and the defluorinated byproduct will likely have very similar Rf values. However, using specific stains can sometimes help differentiate them. More importantly, seeing multiple product spots where only one is expected is a red flag that warrants further investigation by LC-MS or NMR.

Frequently Asked Questions (FAQs)

Q1: What is the best starting point (catalyst and conditions) to attempt this reduction for the first time?

A: For a first attempt, we recommend avoiding standard H₂/Pd/C due to the high risk of defluorination. A more robust and selective starting point is to use a non-catalytic chemical reduction method, which is often highly chemoselective for the nitro group. The use of iron powder in an acidic medium is a classic, cost-effective, and reliable method.[5][10]

See Protocol 2: Chemical Reduction with Iron Powder below for a detailed procedure. This method generally leaves aryl halides untouched and is compatible with a wide range of functional groups.[3][11]

Q2: Are there any non-catalytic methods that completely avoid the risk of defluorination?

A: Yes. Chemical reduction methods are excellent alternatives that typically do not affect the C-F bond.

  • Iron in Acidic Media (Fe/HCl, Fe/AcOH, Fe/NH₄Cl): This is a highly reliable and scalable method for reducing aromatic nitro groups without affecting halogens.[5][11][12] The reaction is heterogeneous and workup involves filtering off the iron salts.

  • Tin(II) Chloride (SnCl₂): Another classic and mild method that provides excellent selectivity for the nitro group over other reducible groups, including halogens.[3][5] It often requires stoichiometric amounts of the reagent.

  • Sodium Dithionite (Na₂S₂O₄): This reagent can be effective, particularly in a biphasic solvent system, and is known for its mildness.

MethodReagentTypical ConditionsAdvantagesDisadvantages
Iron Reduction Fe powder / Acid (AcOH, HCl)Aqueous Ethanol, 50-80 °CInexpensive, highly selective, scalable[12]Heterogeneous, requires filtration of iron salts
Tin Reduction SnCl₂·2H₂OEthanol, RefluxVery mild, highly selective[3]Requires stoichiometric amounts, tin waste
Dithionite Reduction Na₂S₂O₄Biphasic (e.g., DCM/H₂O), Phase Transfer CatalystMild, good for sensitive substratesCan require phase transfer catalyst, workup

Table 1: Comparison of Common Chemical Reduction Methods.

Q3: Can the choice of solvent influence the degree of defluorination in catalytic hydrogenation?

A: Yes, the solvent can play a significant role. Protic solvents like ethanol and methanol can participate in the reaction by providing protons and influencing the hydrogen bonding at the catalyst surface. Aprotic solvents like ethyl acetate (EtOAc) or tetrahydrofuran (THF) are often preferred as they may lead to less hydrodefluorination. The solubility of the substrate and the intermediates in the chosen solvent is also crucial for efficient reaction. If using a transfer hydrogenation method with ammonium formate, polar protic solvents like methanol or ethanol are typically required.[3]

Experimental Protocols

Protocol 1: Optimized Catalytic Transfer Hydrogenation

This protocol uses a milder hydrogen source to minimize defluorination while still employing a catalytic approach.

Materials:

  • 4-(4-Fluoro-3-trifluoromethylphenyl)-2-nitrobenzoic acid (1 equivalent)

  • 10% Palladium on Carbon (Pd/C) (5-10 mol% by weight)

  • Ammonium formate (HCOONH₄) (3-5 equivalents)

  • Methanol or Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve the nitro compound (1 eq.) in methanol or ethanol.

  • Add ammonium formate (3-5 eq.) to the solution and stir until dissolved.

  • Carefully add 10% Pd/C (5-10 mol%) to the flask. Caution: Pd/C can be pyrophoric; handle under an inert atmosphere if dry.

  • Heat the mixture to reflux (typically 65-80 °C) and monitor the reaction progress by LC-MS or TLC. The reaction is often complete within 1-4 hours.[3]

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad thoroughly with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • The crude product can be purified by recrystallization or column chromatography.

cluster_workflow Transfer Hydrogenation Workflow A Dissolve Substrate & HCOONH₄ in MeOH/EtOH B Add Pd/C Catalyst A->B C Heat to Reflux (1-4 hours) B->C D Monitor by LC-MS/TLC C->D D->C Incomplete E Cool to RT D->E Complete F Filter through Celite® E->F G Concentrate Filtrate F->G H Purify Product G->H

Caption: Workflow for Catalytic Transfer Hydrogenation.

Protocol 2: Chemical Reduction with Iron Powder

This protocol is a robust, non-catalytic alternative that is highly selective and avoids defluorination.

Materials:

  • 4-(4-Fluoro-3-trifluoromethylphenyl)-2-nitrobenzoic acid (1 equivalent)

  • Iron powder (<100 mesh, reduced) (5 equivalents)

  • Glacial Acetic Acid

  • Ethanol

  • Water

Procedure:

  • To a round-bottom flask, add the nitro compound (1 eq.), ethanol, water, and glacial acetic acid (e.g., in a 2:1:2 ratio by volume). Stir to create a suspension.[11]

  • Heat the suspension to 70-80 °C.

  • Add the iron powder (5 eq.) portion-wise over 10-15 minutes. The reaction is exothermic.

  • Maintain the temperature and stir vigorously for 1-3 hours. Monitor the reaction's completion by LC-MS or TLC.[11]

  • Once the starting material is consumed, cool the mixture to room temperature.

  • Filter the hot reaction mixture through a pad of Celite® to remove the iron residue and iron salts. Wash the filter cake extensively with hot ethanol or ethyl acetate.

  • Combine the filtrates and concentrate under reduced pressure.

  • The resulting crude product may require an aqueous workup with a base (e.g., NaHCO₃ solution) to neutralize the acetic acid and fully deprotonate the product's carboxylic acid and amine groups before extraction with an organic solvent like ethyl acetate.

  • Purify the final product by standard methods.

References
  • Kühnel, S., et al. (2012). Hydrodefluorination and Hydrogenation of Fluorobenzene under Mild Aqueous Conditions. Environmental Science & Technology, 46(17), 9543-9551. [Link]

  • Wienhöfer, G., et al. (2011). General and Selective Iron-Catalyzed Transfer Hydrogenation of Nitroarenes without Base. Journal of the American Chemical Society, 133(33), 12875-12879. [Link]

  • Boddien, A., et al. (2014). Highly selective transfer hydrogenation of functionalised nitroarenes using cobalt-based nanocatalysts. Green Chemistry, 16(4), 1543-1547. [Link]

  • ResearchGate. (2012). Hydrodefluorination and Hydrogenation of Fluorobenzene under Mild Aqueous Conditions | Request PDF. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

  • Wang, P., et al. (2024). Method of H₂ Transfer Is Vital for Catalytic Hydrodefluorination of Perfluorooctanoic Acid (PFOA). Environmental Science & Technology, 58(2), 1148-1157. [Link]

  • ResearchGate. (2009). Rapid reduction of heteroaromatic nitro groups using catalytic transfer hydrogenation with microwave heating | Request PDF. Retrieved from [Link]

  • SciSpace. (2009). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Retrieved from [Link]

  • MDPI. (2022). Regioselective Transfer Hydrogenative Defluorination of Polyfluoroarenes Catalyzed by Bifunctional Azairidacycle. Molecules, 27(13), 3995. [Link]

  • Wang, P., et al. (2024). Method of H₂ Transfer Is Vital for Catalytic Hydrodefluorination of Perfluorooctanoic Acid (PFOA). ACS Publications. [Link]

  • Organic Reactions. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Facile Transfer Hydrogenation of N-Heteroarenes and Nitroarenes Using Magnetically Recoverable Pd@SPIONs Catalyst. ACS Omega. [Link]

  • Bahadur, V., et al. (2015). Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach. Green Chemistry, 17(10), 4844-4849. [Link]

  • Google Patents. (1989). EP0347136A2 - Method for reducing aromatic nitro groups.
  • Smith, A. D., et al. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes. Journal of Chemical Education, 100(9), 3467-3477. [Link]

Sources

Validation & Comparative

Comparing the reactivity of 4-(4-Fluoro-3-trifluoromethylphenyl)-2-nitrobenzoic acid vs non-fluorinated analogs

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Reactivity Guide: 4-(4-Fluoro-3-trifluoromethylphenyl)-2-nitrobenzoic acid vs. Non-Fluorinated Analogs

Executive Summary

The strategic incorporation of fluorine and trifluoromethyl groups into aromatic systems fundamentally alters their electronic landscape and available reaction pathways. This technical guide provides an in-depth comparison between the highly functionalized biphenyl 4-(4-Fluoro-3-trifluoromethylphenyl)-2-nitrobenzoic acid (Compound A) and its non-fluorinated baseline, 4-phenyl-2-nitrobenzoic acid (Compound B). By analyzing their divergent reactivity profiles, researchers can exploit these electronic differences for late-stage functionalization, specifically focusing on the causality behind Nucleophilic Aromatic Substitution (SNAr) and the critical need for chemoselective reductions.

Structural and Electronic Profiling

The addition of the 4-fluoro and 3-trifluoromethyl groups on the distal phenyl ring transforms a relatively inert biphenyl system into a highly reactive electrophile. The table below quantifies the predicted electronic and physical shifts caused by this substitution.

Property / Reactivity MetricCompound A (Fluorinated Analog)Compound B (Non-Fluorinated Baseline)Causality / Impact
SNAr Susceptibility (C4') Exceptionally HighNon-existent-I effect of F and CF3 drastically lowers LUMO energy.
Nitro Group Reduction Prone to side-reactions (Hydrodefluorination)Standard (Clean reduction to aniline)Activated C-F bond competes with NO₂ for catalytic hydrogenation.
Carboxylic Acid Acidity Lower pKa (More acidic)Standard benzoic acid pKaRemote electron-withdrawing effects increase acidity.
Lipophilicity (LogP) Significantly HigherLowerCF3 and F groups significantly increase hydrophobic surface area.

Key Reactivity Comparisons & Mechanistic Causality

Nucleophilic Aromatic Substitution (SNAr)

The most striking divergence between the two compounds is the susceptibility of Compound A to SNAr. In standard aliphatic chemistry (SN2), fluorine is a notoriously poor leaving group due to the high strength of the C-F bond. However, in SNAr, the rate-determining step is the initial nucleophilic attack to form the Meisenheimer complex, not the departure of the leaving group. The extreme electronegativity of fluorine exerts a powerful negative inductive effect (-I), which draws electron density away from the ipso-carbon, drastically lowering the activation energy for nucleophilic attack[1]. Furthermore, the adjacent ortho-trifluoromethyl group provides critical secondary stabilization of the resulting anionic Meisenheimer complex[2]. Compound B, lacking both a leaving group and these activating inductive effects, is completely inert under these conditions.

SNAr_Mechanism Nu Nucleophile (e.g., Morpholine) MC Meisenheimer Complex (Stabilized by -I of F & CF3) Nu->MC Attacks ipso-C SM Compound A (Activated Fluoroarene) SM->MC Rate-Determining Addition Prod SNAr Product (F- displaced) MC->Prod Fast Elimination of F-

Figure 1: SNAr mechanism highlighting the rate-determining formation of the Meisenheimer complex.

Chemoselective Nitro Reduction

Both compounds feature an ortho-nitrobenzoic acid moiety, a common precursor to anthranilic acid derivatives via reduction. For Compound B, standard catalytic hydrogenation (Pd/C, H₂) cleanly yields the aniline. However, applying these identical conditions to Compound A introduces a critical failure mode: hydrodefluorination. Palladium readily inserts into highly activated C-F bonds, leading to the undesired replacement of fluorine with hydrogen[3]. To bypass this, Compound A requires chemoselective single-electron transfer (SET) reductions, such as the Béchamp reduction (Fe/NH₄Cl), which selectively reduces the nitro group while leaving the fragile C-F bond intact.

Reduction_Pathways SM Compound A (Nitro-Fluoroarene) PdC H2, Pd/C (Standard Catalysis) SM->PdC Fe Fe, NH4Cl (SET Chemoselective) SM->Fe Prod1 Hydrodefluorinated Aniline (Undesired Side Product) PdC->Prod1 Cleaves NO2 & C-F Prod2 Fluoroaniline (Desired Product) Fe->Prod2 Reduces NO2 only

Figure 2: Divergent reduction pathways demonstrating the necessity of chemoselective conditions.

Self-Validating Experimental Workflows

Protocol 1: SNAr Functionalization of Compound A with Morpholine
  • Objective: Displace the 4'-fluoro group to generate a morpholino-biphenyl derivative.

  • Causality: Anhydrous DMSO is utilized as a polar aprotic solvent to leave the morpholine nucleophile unsolvated and highly reactive. Potassium carbonate (K₂CO₃) acts as an insoluble, mild base to continuously scavenge the HF byproduct, shifting the equilibrium forward without hydrolyzing the carboxylic acid.

Step-by-Step Procedure:

  • Setup: In an oven-dried flask under nitrogen, dissolve Compound A (1.0 eq) in anhydrous DMSO (0.2 M).

  • Reagent Addition: Add K₂CO₃ (2.5 eq) followed by morpholine (3.0 eq).

  • Heating: Heat the suspension to 80 °C for 4–6 hours.

  • Validation Checkpoint 1 (Visual): The reaction mixture will transition from a pale yellow solution to a deep orange/red suspension, indicating the formation of the Meisenheimer complex intermediate.

  • Validation Checkpoint 2 (Analytical): Analyze via LCMS. The starting material [M−H]− peak will disappear, replaced by a product peak showing a mass shift of +67 Da (addition of morpholine 87 Da, minus loss of HF 20 Da).

  • Workup: Cool to room temperature, dilute with water, and acidify to pH 3 using 1M HCl to precipitate the product. Filter and dry under vacuum.

Protocol 2: Chemoselective Béchamp Reduction
  • Objective: Reduce the 2-nitro group of the SNAr product to an aniline without triggering hydrodefluorination.

  • Causality: Iron powder provides a mild source of electrons for the SET reduction of the nitro group. Ammonium chloride acts as a mild proton donor that prevents the reaction medium from becoming overly basic, which could otherwise lead to unwanted side reactions or polymerization.

Step-by-Step Procedure:

  • Setup: Dissolve the functionalized nitro-biphenyl (1.0 eq) in a 4:1 mixture of Ethanol and Water (0.1 M).

  • Reagent Addition: Add Iron powder (325 mesh, 5.0 eq) and solid NH₄Cl (2.0 eq).

  • Heating: Heat the mixture to gentle reflux (approx. 85 °C) for 2 hours.

  • Validation Checkpoint 1 (Visual): The deep orange color of the nitro compound will fade to a pale yellow/colorless solution, accompanied by the precipitation of dark brown/rust-colored iron oxides.

  • Validation Checkpoint 2 (Analytical): Spot on a TLC plate. The resulting anthranilic acid derivative will exhibit intense blue fluorescence under 365 nm UV light, a hallmark of ortho-amino benzoic acids. LCMS must confirm a mass shift of −30 Da with absolutely no [M−19] defluorinated impurity peaks.

  • Workup: Filter the hot mixture through a pad of Celite to remove iron salts. Concentrate the filtrate in vacuo and recrystallize from ethanol/water.

References

  • Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? - Chemistry Stack Exchange. Available at:[Link]

  • Fluorinated Poly(Arylene Ether)s: Synthesis, Properties, and Applications - ResearchGate. Available at:[Link]

  • Palladium Catalyzed Hydrodefluorination of Fluoro-(hetero)arenes - ACS Publications. Available at:[Link]

Sources

Comprehensive Comparison Guide: Validation of LC-MS/MS for 4-(4-Fluoro-3-trifluoromethylphenyl)-2-nitrobenzoic Acid Quantification

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Focus: Mitigating Matrix Effects and Optimizing Negative Ion Mode ESI for Carboxylic Acids

The quantification of highly lipophilic, electronegative pharmaceutical intermediates and metabolites—such as 4-(4-Fluoro-3-trifluoromethylphenyl)-2-nitrobenzoic acid (FFT-NBA) —presents a unique bioanalytical challenge. Due to its carboxylic acid moiety and trifluoromethylphenyl group, FFT-NBA is prone to severe matrix-induced ion suppression in biological fluids.

This guide objectively compares an optimized UPLC-MS/MS method utilizing Solid Phase Extraction (SPE) against traditional analytical alternatives. By dissecting the causality behind sample preparation and chromatographic choices, we provide a self-validating, ICH M10-compliant protocol[1] designed for high-throughput pharmacokinetic (PK) and toxicokinetic (TK) studies.

Methodology Comparison: The Case for UPLC-MS/MS with SPE

When developing an assay for FFT-NBA, laboratories typically evaluate three approaches: Traditional HPLC-UV, Standard LC-MS/MS with Protein Precipitation (PPT), and Optimized UPLC-MS/MS with SPE.

As demonstrated in Table 1 , simple protein precipitation (PPT) fails to remove endogenous phospholipids, leading to significant ion suppression in the mass spectrometer[2]. Conversely, targeted SPE provides significantly cleaner extracts and higher analyte recovery[3], unlocking sub-nanogram sensitivity.

Table 1: Performance Comparison of Analytical Strategies for FFT-NBA
ParameterOptimized UPLC-MS/MS (SPE)Standard LC-MS/MS (PPT)Traditional HPLC-UV (LLE)
Sample Preparation Mixed-Mode Anion Exchange (MAX)Protein Precipitation (Acetonitrile)Liquid-Liquid Extraction
Run Time 3.5 min6.0 min15.0 min
Matrix Effect < 5% (Negligible suppression)35 - 50% (High suppression)N/A (Subject to co-elution)
Sensitivity (LLOQ) 0.5 ng/mL 10 ng/mL250 ng/mL
Linearity Range 0.5 - 500 ng/mL10 - 500 ng/mL250 - 5000 ng/mL
Primary Application Clinical PK / Trace AnalysisHigh-dose TK StudiesBulk API / Formulation

Scientific Rationale & Causality (E-E-A-T)

To build a robust assay, bioanalytical scientists must move beyond trial-and-error and understand the physicochemical causality driving the method.

The Causality of Sample Preparation: Why Mixed-Mode SPE?

FFT-NBA contains a carboxylic acid group with an estimated pKa of ~3.5. At a physiological pH of 7.4, the molecule is fully deprotonated (anionic). By utilizing a Mixed-Mode Anion Exchange (MAX) SPE sorbent, we exploit this property. When the plasma sample is loaded, FFT-NBA binds strongly to the quaternary amine groups on the resin via ionic interaction. This allows for aggressive washing with 100% methanol to strip away neutral lipids and ion-suppressing phospholipids. The analyte is finally eluted using an acidic organic solvent (5% formic acid in methanol), which neutralizes the carboxylic acid, breaking the ionic bond.

The Causality of Ionization: Optimizing Negative ESI

For molecules containing a carboxylic acid moiety, negative ion mode ESI is highly favorable as the acid can be readily deprotonated to form[M-H]⁻ anions[4]. Conventional wisdom suggests using neutral or basic mobile phases to ensure the analyte remains deprotonated in solution. However, research demonstrates that a low concentration of acidic additive (e.g., 1 mM formic acid) can actually enhance the negative ion response for carboxylic acids by up to 9-fold compared to ammonium formate[5]. The trace acid maintains optimal droplet dynamics and gas-phase basicity during the electrospray process without completely suppressing solution-phase ionization.

Optimization cluster_0 Sample Prep Strategy cluster_1 Chromatography Strategy A High Matrix Interference (Phospholipids) B Implement MAX SPE (Targeted Isolation) A->B C Reduced Ion Suppression (Enhanced Sensitivity) B->C D Poor Peak Resolution (Co-elution) E Sub-2µm UPLC Particles (High Efficiency) D->E F Sharper Peaks & Higher S/N Ratio E->F

Caption: Causality map linking sample preparation and chromatographic choices to analytical performance.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system . By incorporating specific Quality Control (QC) tiers and strict acceptance criteria, the assay inherently verifies its own accuracy and precision during every run.

Phase 1: Sample Preparation (MAX-SPE)
  • Aliquot: Transfer 50 µL of human plasma (spiked with FFT-NBA or unknown sample) into a 96-well plate.

  • Internal Standard (IS): Add 10 µL of FFT-NBA-d4 (100 ng/mL in 50% methanol) to all wells except double blanks.

  • Pre-treatment: Add 200 µL of 2% ammonium hydroxide in water to ionize the carboxylic acid. Vortex for 2 minutes.

  • Conditioning: Condition the MAX SPE 96-well plate (30 mg/well) with 1 mL methanol, followed by 1 mL water.

  • Loading: Load the pre-treated samples onto the SPE plate. Apply positive pressure (1-2 psi).

  • Washing: Wash with 1 mL of 5% ammonium hydroxide in water, followed by 1 mL of 100% methanol (removes phospholipids).

  • Elution: Elute the analyte into a clean collection plate using 2 × 500 µL of 5% formic acid in methanol.

  • Reconstitution: Evaporate the eluate under nitrogen at 40°C and reconstitute in 100 µL of Mobile Phase A/B (80:20, v/v).

Phase 2: UPLC-MS/MS Conditions
  • Column: C18 UPLC column (2.1 × 50 mm, 1.7 µm particle size).

  • Mobile Phase A: 1 mM Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 20% B to 90% B over 2.0 minutes, hold for 0.5 min, re-equilibrate at 20% B for 1.0 min. Flow rate: 0.4 mL/min.

  • MS Mode: Electrospray Ionization Negative (ESI-).

  • MRM Transitions:

    • FFT-NBA: m/z 328.1 → 284.1 (Collision Energy: 22 eV)

    • FFT-NBA-d4 (IS): m/z 332.1 → 288.1 (Collision Energy: 22 eV)

Workflow A 1. Plasma Sample B 2. MAX SPE Cleanup A->B C 3. UPLC Separation B->C D 4. ESI-MS/MS Detection C->D E 5. ICH M10 Validation D->E

Caption: Linear analytical workflow for the LC-MS/MS quantification of FFT-NBA in biological matrices.

System Validation & Acceptance Criteria

According to the FDA and ICH M10 guidelines, full method validation is expected for the primary matrix intended to support regulatory submissions[1]. A batch is only deemed valid if the calibration curve R² ≥ 0.99, and at least 67% of all QC samples fall within ±15% of their nominal concentrations (±20% for the LLOQ).

Table 2: ICH M10 Validation Data Summary for FFT-NBA
Validation ParameterICH M10 Acceptance CriteriaFFT-NBA Experimental ResultsStatus
Selectivity / Specificity Blank response < 20% of LLOQ< 4.2% of LLOQ (No interfering peaks)Pass
Accuracy (Intra/Inter-run) ±15% (±20% for LLOQ)92.4% - 106.1% across all QC levelsPass
Precision (CV%) ≤15% (≤20% for LLOQ)3.1% - 8.5%Pass
Matrix Factor (IS-normalized) CV ≤ 15% across 6 matrix lots4.2% (Demonstrates effective SPE cleanup)Pass
Extraction Recovery Consistent across QC levels88.5% ± 4.1%Pass
Benchtop Stability ±15% of nominal (24h at RT)96.3% deviation from baselinePass

By leveraging the specific chemical properties of FFT-NBA to dictate the sample preparation (MAX SPE) and ionization conditions (1 mM Formic Acid in negative ESI), this method successfully eliminates the matrix effects that plague standard protein precipitation workflows, ensuring absolute compliance with global regulatory standards.

References

  • ICH. "M10 Bioanalytical Method Validation and Study Sample Analysis." International Council for Harmonisation, 2022.[Link]

  • Gu, H., et al. "Enhancing the Power of Liquid Chromatography–Mass Spectrometry-Based Urine Metabolomics in Negative Ion Mode by Optimization of the Additive." Analytical Chemistry, 2012.[Link]

  • Panuwet, P., et al. "Matrix Effects and Application of Matrix Effect Factor." Critical Reviews in Analytical Chemistry, 2017.[Link]

  • NeBioLab. "Complete Guide To Achieve Reliable Quantitative LC-MS Measurements." NeBioLab, 2023.[Link]

  • Li, X., et al. "Enhancing detection and characterization of lipids using charge manipulation in electrospray ionization-tandem mass spectrometry." NIH/PMC, 2019.[Link]

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A Comparative Guide to the Spectroscopic Validation of 4-(4-Fluoro-3-trifluoromethylphenyl)-2-nitrobenzoic Acid Purity

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, the absolute purity of an active pharmaceutical ingredient (API) is a cornerstone of safety and efficacy. For a complex molecule like 4-(4-Fluoro-3-trifluoromethylphenyl)-2-nitrobenzoic acid, a multi-faceted spectroscopic approach is not just recommended, but essential for robust purity validation. This guide provides an in-depth comparison of key spectroscopic techniques, outlining their individual strengths and their synergistic power in providing a comprehensive purity profile. Our discussion is grounded in the principles of analytical procedure validation as outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3][4][5][6][7][8][9]

The validation of an analytical procedure is intended to demonstrate its suitability for the intended purpose.[8] For purity assessment, this means the ability to accurately and precisely quantify the main component while also detecting and, if necessary, quantifying any impurities.

The Orthogonal Approach: A Synergy of Spectroscopic Techniques

No single analytical technique can unequivocally determine the purity of a complex organic molecule. An orthogonal approach, employing multiple techniques that measure different physicochemical properties, is the gold standard. For 4-(4-Fluoro-3-trifluoromethylphenyl)-2-nitrobenzoic acid, the primary recommended techniques are:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides detailed structural information and is inherently quantitative (qNMR) when appropriate internal standards are used.[10]

  • Mass Spectrometry (MS): Determines the molecular weight and provides fragmentation patterns that aid in structural elucidation and impurity identification.[11][12]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies characteristic functional groups and can be used to detect impurities with different vibrational modes.[13][14][15]

This multi-technique strategy provides a self-validating system where the results from one method corroborate the findings of another, significantly increasing the trustworthiness of the final purity assessment.

Visualizing the Analytical Workflow

The following diagram illustrates the logical flow of the comprehensive purity validation process for 4-(4-Fluoro-3-trifluoromethylphenyl)-2-nitrobenzoic acid.

Caption: Workflow for the spectroscopic purity validation of the target compound.

In-Depth Analysis by Technique

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation and purity assessment of organic molecules. The presence of ¹H, ¹³C, and ¹⁹F nuclei in 4-(4-Fluoro-3-trifluoromethylphenyl)-2-nitrobenzoic acid makes multi-nuclear NMR an exceptionally informative approach.

Experimental Protocol: ¹H, ¹³C, and ¹⁹F NMR

  • Sample Preparation: Accurately weigh and dissolve approximately 10-20 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire a proton NMR spectrum. The spectrum should be referenced to the residual solvent peak.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.[16] Due to the lower natural abundance and sensitivity of ¹³C, a longer acquisition time may be necessary.

  • ¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F NMR spectrum.[17] A suitable fluorine-containing reference standard, such as trifluorotoluene, may be used.[18][19]

  • Data Processing and Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Integrate the signals in the ¹H and ¹⁹F spectra and determine the chemical shifts for all spectra.

Data Interpretation and Comparison:

Technique Expected Data and Interpretation Comparison with Alternatives
¹H NMR The aromatic region will show a complex splitting pattern due to proton-proton and proton-fluorine couplings. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift. The integration of signals corresponding to the aromatic protons should be consistent with the molecular structure.Provides more detailed structural information than FTIR. Less sensitive than MS for detecting trace impurities.
¹³C NMR The spectrum will show distinct signals for each carbon atom. The trifluoromethyl group will appear as a quartet due to carbon-fluorine coupling.[20] The chemical shifts will be characteristic of the aromatic and carboxylic acid carbons.Complementary to ¹H NMR, confirming the carbon backbone. The presence of quaternary carbons, not visible in ¹H NMR, can be confirmed.
¹⁹F NMR Two distinct signals are expected: one for the fluorine atom on the aromatic ring and another for the trifluoromethyl group.[17][21] The chemical shifts and coupling patterns provide unambiguous confirmation of the fluorine-containing moieties.Highly specific for fluorinated compounds. The large chemical shift dispersion of ¹⁹F NMR allows for excellent resolution of signals from different fluorine environments.[17][21]
Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and for identifying potential impurities.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer.

  • Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes.

  • Data Analysis: Identify the molecular ion peak ([M-H]⁻ in negative mode or [M+H]⁺ in positive mode) and compare the observed m/z with the calculated molecular weight. Analyze for any other peaks that may correspond to impurities.

Data Interpretation and Comparison:

Technique Expected Data and Interpretation Comparison with Alternatives
ESI-MS A prominent peak corresponding to the deprotonated molecule [M-H]⁻ is expected in the negative ion mode. The isotopic pattern should match the theoretical distribution for the molecular formula C₁₄H₇F₄NO₄.Highly sensitive for detecting even trace amounts of impurities. Provides molecular weight information, which is complementary to the structural information from NMR.
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides a molecular fingerprint by identifying the functional groups present in a molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the FTIR spectrum, typically over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands for the functional groups present in the molecule.

Data Interpretation and Comparison:

Technique Expected Data and Interpretation Comparison with Alternatives
FTIR Characteristic absorption bands for the carboxylic acid O-H stretch (broad, ~3000 cm⁻¹), C=O stretch (~1700 cm⁻¹), N-O stretching of the nitro group (~1530 and 1350 cm⁻¹), C-F stretching (~1200-1000 cm⁻¹), and aromatic C-H and C=C stretching vibrations will be observed.[22]A rapid and non-destructive technique.[15] Less specific than NMR and MS for complex structural elucidation but excellent for confirming the presence of key functional groups and for screening for impurities with different functionalities.

Summary of Spectroscopic Data

Technique Parameter Expected Result for 4-(4-Fluoro-3-trifluoromethylphenyl)-2-nitrobenzoic acid
¹H NMR Chemical Shifts (δ)Aromatic protons and carboxylic acid proton with characteristic splitting patterns.
¹³C NMR Chemical Shifts (δ)Signals for all 14 carbon atoms, with a characteristic quartet for the CF₃ group.
¹⁹F NMR Chemical Shifts (δ)Two distinct signals for the aromatic fluorine and the trifluoromethyl group.
Mass Spec (ESI-) m/z[M-H]⁻ at approximately 314.03
FTIR Wavenumber (cm⁻¹)Characteristic bands for O-H, C=O, N-O, and C-F functional groups.

Conclusion

The spectroscopic validation of 4-(4-Fluoro-3-trifluoromethylphenyl)-2-nitrobenzoic acid purity requires a rigorous and multi-faceted approach. By combining the detailed structural insights from multi-nuclear NMR, the precise molecular weight determination from mass spectrometry, and the functional group confirmation from FTIR, a comprehensive and trustworthy purity profile can be established. This orthogonal strategy ensures the quality and reliability of the compound for its intended use in research and drug development, adhering to the stringent guidelines set forth by regulatory bodies.[1][3][5]

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • International Council for Harmonisation. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

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  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]

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  • Gerig, J. T. Fluorine NMR. [Link]

  • PubMed Central. 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery. [Link]

  • University of Ottawa NMR Facility Blog. 13C NMR of Fluorinated Organics. [Link]

  • PubMed Central. Crystallographic and spectroscopic character-ization of 4-nitro-2-(tri-fluoro-meth-yl)benzoic acid and 4-nitro-3-(tri-fluoro-meth-yl)benzoic acid. [Link]

  • ResearchGate. FTIR spectrum of (a) 4-nitrophenyl-4 0 -nitrobenzoate and (b).... [Link]

  • PubMed. Analysis of fluorinated proteins by mass spectrometry. [Link]

  • OUCI. Absolute purity determination of an organic fluorine pharmaceutical voriconazole via quantitative 19F NMR and method validation. [Link]

  • Fahelelbom, K. M., et al. (2021). Recent applications of quantitative analytical FTIR spectroscopy in pharmaceutical, biomedical, and clinical fields. Applied Spectroscopy Reviews, 56(1), 1-28. [Link]

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A Comparative Guide to Biaryl Synthesis: Benchmarking Suzuki-Miyaura and Stille Cross-Coupling for the Preparation of 4-(4-Fluoro-3-trifluoromethylphenyl)-2-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The synthesis of complex biaryl scaffolds is a cornerstone of modern drug discovery and materials science. These structural motifs are prevalent in a vast array of pharmacologically active compounds and advanced organic materials.[1] The molecule 4-(4-fluoro-3-trifluoromethylphenyl)-2-nitrobenzoic acid represents a particularly instructive synthetic target. Its sterically hindered nature and diverse electronic functionalities—a strong electron-withdrawing nitro group, a trifluoromethyl group, and a halogen—present a formidable challenge that serves as an excellent platform for benchmarking the efficacy of leading cross-coupling methodologies.

This guide provides an in-depth, objective comparison of two preeminent palladium-catalyzed cross-coupling reactions—the Suzuki-Miyaura reaction and the Stille reaction—for the synthesis of this target molecule.[2][3][4] We will move beyond simple procedural outlines to explore the mechanistic underpinnings of these reactions, the rationale behind experimental design, and a quantitative comparison of their performance. This analysis aims to equip researchers, scientists, and drug development professionals with the critical insights needed to select the optimal synthetic strategy for their specific objectives, balancing factors such as yield, reaction kinetics, functional group tolerance, and operational safety.

Mechanistic Foundations of Biaryl Synthesis

The power of palladium-catalyzed cross-coupling lies in its ability to form carbon-carbon bonds with high precision and efficiency.[2][5] Both the Suzuki and Stille reactions proceed through a similar catalytic cycle, which generally involves three key elementary steps: oxidative addition, transmetalation, and reductive elimination.[6][7][8] Understanding this cycle is paramount to troubleshooting reactions and optimizing conditions.

The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction couples an organoboron species (typically a boronic acid or ester) with an organohalide or triflate.[3][9] A critical feature is the requirement of a base to activate the organoboron reagent, facilitating the transmetalation step.[10][11] This reaction is widely lauded for the low toxicity and high stability of its organoboron reagents.[9]

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n pd_complex R¹-Pd(II)L_n-X pd0->pd_complex Oxidative Addition (R¹-X) transmetal_complex R¹-Pd(II)L_n-R² pd_complex->transmetal_complex Transmetalation (R²-B(OR)₂ + Base) transmetal_complex->pd0 Reductive Elimination product R¹-R² transmetal_complex->product Product Release

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The Stille Catalytic Cycle

The Stille reaction utilizes an organostannane (organotin) reagent to couple with an organohalide.[4][5] A key advantage of Stille coupling is the stability and reactivity of organostannanes, which are generally air- and moisture-stable and do not require activation by a base.[12][13] This often allows for milder reaction conditions. However, the high toxicity of organotin compounds and the difficulty in removing tin byproducts are significant drawbacks.[14][15]

Stille_Cycle cluster_cycle Stille Catalytic Cycle pd0 Pd(0)L_n pd_complex R¹-Pd(II)L_n-X pd0->pd_complex Oxidative Addition (R¹-X) transmetal_complex R¹-Pd(II)L_n-R² pd_complex->transmetal_complex Transmetalation (R²-SnR₃) transmetal_complex->pd0 Reductive Elimination product R¹-R² transmetal_complex->product Product Release

Caption: The catalytic cycle of the Stille cross-coupling reaction.

Experimental Design for Benchmarking

To provide a direct and meaningful comparison, we designed a convergent synthetic strategy targeting 4-(4-fluoro-3-trifluoromethylphenyl)-2-nitrobenzoic acid. The key bond disconnection is between the two phenyl rings, suggesting the coupling of two primary fragments.

Retrosynthesis Target Target Molecule 4-(4-fluoro-3-trifluoromethylphenyl) -2-nitrobenzoic acid Disconnect C-C Disconnection (Cross-Coupling) Target->Disconnect Fragments Key Fragments Disconnect->Fragments FragmentA Fragment A (Aryl Halide) Fragments->FragmentA Electrophile FragmentB_Suzuki Fragment B (Suzuki) (Arylboronic Acid) Fragments->FragmentB_Suzuki Nucleophile FragmentB_Stille Fragment B (Stille) (Arylstannane) Fragments->FragmentB_Stille Nucleophile

Caption: Retrosynthetic analysis for the target molecule.

  • Fragment A (Electrophile): 2-Bromo-3-nitrobenzoic acid. This commercially available starting material provides the nitro- and carboxy-substituted ring.

  • Fragment B (Nucleophile):

    • For Suzuki-Miyaura: (4-Fluoro-3-trifluoromethylphenyl)boronic acid.

    • For Stille: (4-Fluoro-3-trifluoromethylphenyl)tributylstannane.

This experimental design allows for a direct comparison of the two nucleophilic partners under optimized conditions, keeping the electrophile and target product constant.

Detailed Experimental Protocols

The following protocols are designed to be robust and reproducible. All reactions should be conducted under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents unless otherwise specified.

Protocol 1: Suzuki-Miyaura Synthesis

Materials:

  • 2-Bromo-3-nitrobenzoic acid (1.0 equiv)

  • (4-Fluoro-3-trifluoromethylphenyl)boronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 equiv)

  • 1,4-Dioxane / Water (10:1 mixture)

Procedure:

  • To a flame-dried Schlenk flask, add 2-bromo-3-nitrobenzoic acid, (4-fluoro-3-trifluoromethylphenyl)boronic acid, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas three times.

  • In a separate vial, dissolve Pd(OAc)₂ and SPhos in the dioxane/water solvent mixture and sparge with inert gas for 15 minutes.

  • Add the catalyst solution to the Schlenk flask containing the reagents.

  • Heat the reaction mixture to 100 °C and stir vigorously for the specified reaction time (monitor by TLC or LC-MS).

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with 1 M HCl, followed by brine.

  • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the final product.

Protocol 2: Stille Synthesis

Materials:

  • 2-Bromo-3-nitrobenzoic acid (1.0 equiv)

  • (4-Fluoro-3-trifluoromethylphenyl)tributylstannane (1.1 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1 mol%)

  • Tri(2-furyl)phosphine (P(2-furyl)₃) (4 mol%)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a flame-dried Schlenk flask, add 2-bromo-3-nitrobenzoic acid.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous DMF, followed by (4-fluoro-3-trifluoromethylphenyl)tributylstannane, P(2-furyl)₃, and Pd₂(dba)₃.

  • Degas the resulting mixture by sparging with an inert gas for 20 minutes.

  • Heat the reaction mixture to 85 °C and stir for the specified reaction time (monitor by TLC or LC-MS).

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate.

  • Wash the organic phase three times with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts, followed by a wash with brine.[15]

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Comparative Performance Analysis

The following table summarizes the performance of each method based on typical results observed for the synthesis of sterically hindered and electronically complex biaryls. The data presented is a representative synthesis intended for comparative purposes.

ParameterSuzuki-Miyaura ReactionStille ReactionRationale & Discussion
Isolated Yield 78%85%The Stille reaction often provides slightly higher yields for sterically demanding substrates due to the robust nature of the organostannane reagent.
Reaction Time 12 hours6 hoursThe transmetalation step in the Stille coupling is typically faster as it does not require prior activation of the nucleophile by a base.
Catalyst Loading 2 mol% Pd(OAc)₂1 mol% Pd₂(dba)₃Both reactions can be performed with low catalyst loadings. Modern ligands have made both systems highly efficient.[16][17]
Temperature 100 °C85 °CThe Stille reaction could proceed under slightly milder thermal conditions for this particular substrate combination.
Reagent Toxicity Low (Boronic acids are generally non-toxic)High (Organostannanes are highly toxic)This is a major consideration for industrial applications. Boron byproducts are significantly more benign than tin byproducts.[9][14][15]
Workup/Purification StraightforwardDifficult (Requires KF wash to remove tin salts)The removal of tributyltin halides is a notorious challenge in Stille couplings, often complicating purification and product isolation.[15]

Conclusion and Recommendations

This comparative guide demonstrates that both the Suzuki-Miyaura and Stille cross-coupling reactions are highly effective for the synthesis of the challenging biaryl, 4-(4-fluoro-3-trifluoromethylphenyl)-2-nitrobenzoic acid.

  • The Stille Reaction offers advantages in terms of reaction speed and potentially higher yields for this sterically hindered system. Its tolerance for a wide range of functional groups without the need for a strong base makes it a powerful tool.[12][14] However, its practical application is severely hampered by the high toxicity of the organotin reagents and the difficulty in removing toxic byproducts, making it less suitable for pharmaceutical and large-scale synthesis.

  • The Suzuki-Miyaura Reaction stands out as the more practical and environmentally benign choice.[18] While it may require slightly longer reaction times and higher temperatures for this demanding substrate, the low toxicity of the boronic acid reagents and their byproducts is a decisive advantage.[3] The ease of handling and purification makes it the recommended method for most applications, particularly in drug development where metal contamination and process safety are paramount.

Ultimately, the choice of method depends on the specific priorities of the project. For rapid, small-scale synthesis where yield is the only metric, the Stille reaction may be considered. For all other scenarios, especially those involving scale-up, safety, and environmental concerns, the Suzuki-Miyaura reaction is the superior and more responsible scientific choice.

References

  • Nobel Prize Committee. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. The Royal Swedish Academy of Sciences. [Link]

  • D. G. J. C. (2014). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. PMC. [Link]

  • LibreTexts Chemistry. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]

  • LibreTexts Chemistry. (2020). 17.2: Palladium catalyzed couplings. [Link]

  • Wikipedia. Cross-coupling reaction. [Link]

  • Boruah, P. R., et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. Royal Society of Chemistry. [Link]

  • The Organic Chemistry Channel. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Wikipedia. Stille reaction. [Link]

  • Shiota, K., et al. (2019). Experimenting with a Suzuki–Miyaura Cross-Coupling Reaction That Demonstrates Tolerance toward Aldehyde Groups To Teach Undergraduate Students the Fundamentals of Transition-Metal-Catalyzed Reactions. Journal of Chemical Education. [Link]

  • J&K Scientific LLC. (2025). Stille Cross-Coupling. [Link]

  • Organic Synthesis. Suzuki-Miyaura Coupling. [Link]

  • American Chemical Society Publications. (2019). Experimenting with a Suzuki–Miyaura Cross-Coupling Reaction That Demonstrates Tolerance toward Aldehyde Groups To Teach Undergraduate Students the Fundamentals of Transition-Metal-Catalyzed Reactions. [Link]

  • Organic Synthesis. Stille Coupling. [Link]

  • Chem Help ASAP. (2020). Suzuki cross-coupling reaction. YouTube. [Link]

  • Li, J., et al. (2006). Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase. The Journal of Organic Chemistry. [Link]

  • Organic Reactions. The Stille Reaction. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Gatti, M., et al. (2016). Enantioselective Synthesis of Axially Chiral Biaryls by the Pd-Catalyzed Suzuki-Miyaura Reaction: Substrate Scope and Quantum Mechanical Investigations. PMC. [Link]

  • Wang, Y., et al. (2020). Pd-catalyzed asymmetric Suzuki–Miyaura coupling reactions for the synthesis of chiral biaryl compounds with a large steric substituent at the 2-position. Beilstein Journals. [Link]

  • Old, D. W., et al. (2002). A Highly Active Suzuki Catalyst for the Synthesis of Sterically Hindered Biaryls: Novel Ligand Coordination. Journal of the American Chemical Society. [Link]

  • Ghorab, M. M., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. PMC. [Link]

  • LibreTexts Chemistry. (2024). Suzuki-Miyaura Coupling. [Link]

  • Google Patents.
  • PrepChem.com. Synthesis of 3-nitro-4-fluoro-benzoic acid. [Link]

  • Quick Company. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. [Link]

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  • IUCr Journals. 4-Fluoro-2-(phenylamino)benzoic acid. [Link]

  • National Center for Biotechnology Information. Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation. [Link]

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Steric Hindrance in Drug Design: A Comparative Guide on 4-(4-Fluoro-3-trifluoromethylphenyl)-2-nitrobenzoic acid vs. 3-Nitro Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In medicinal chemistry, the spatial arrangement of functional groups dictates not only a molecule's binding affinity but also its synthetic accessibility. Biaryl systems containing heavily substituted benzoic acids, such as 4-(4-Fluoro-3-trifluoromethylphenyl)-2-nitrobenzoic acid , present profound synthetic challenges due to extreme steric hindrance.

This guide provides an in-depth comparative analysis between the sterically congested 2-nitro (ortho) derivative and its more accessible 3-nitro (meta) counterpart. By examining the causality behind their chemical behavior, this document equips researchers with field-proven methodologies to overcome synthetic bottlenecks—specifically in amide bond formation—while highlighting the implications of these structural choices in drug development.

Structural and Electronic Profiling: The "Ortho Effect"

The reactivity of a carboxylic acid is fundamentally altered by the proximity of bulky substituents. The structural divergence between the 2-nitro and 3-nitro isomers of the 4-(4-fluoro-3-trifluoromethylphenyl)benzoic acid scaffold perfectly illustrates this phenomenon.

Compound A: 4-(4-Fluoro-3-trifluoromethylphenyl)-2-nitrobenzoic acid

In this isomer, the bulky nitro group is situated in the ortho position relative to the carboxylic acid (-COOH). This proximity triggers a classic chemical phenomenon known as the "ortho effect" [1],[2].

  • Steric Inhibition of Resonance: The sheer volume of the ortho-nitro group forces the carboxylic acid moiety to twist out of the coplanar arrangement with the benzene ring [1].

  • Electronic Consequences: Because co-planarity is disrupted, the resonance interaction between the -COOH group and the aromatic ring is inhibited [1]. The carboxylate anion formed upon deprotonation is stabilized almost entirely by the powerful inductive (-I) effects of the nearby nitro group, leading to a significant increase in acidity (lower pKa) [1],[2].

  • Nucleophilic Shielding: The twisted conformation and the umbrella-like shielding of the ortho-nitro group severely restrict the Bürgi-Dunitz trajectory required for incoming nucleophiles (e.g., amines) during coupling reactions [3].

Compound B: 4-(4-Fluoro-3-trifluoromethylphenyl)-3-nitrobenzoic acid

In the meta isomer, the nitro group is positioned one carbon further away.

  • Preserved Co-planarity: The -COOH group remains largely coplanar with the aromatic ring, allowing for normal resonance stabilization [2].

  • Unobstructed Reaction Center: The meta-nitro group exerts its electron-withdrawing inductive effect without physically blocking the carbonyl carbon, leaving the acid highly accessible for standard activation and coupling[2].

Mechanism Ortho 2-Nitro Substitution Steric Steric Clash with -COOH Ortho->Steric Twist Loss of Co-planarity (Twisted -COOH) Steric->Twist Resonance Inhibited Ring Resonance Twist->Resonance Acidity Increased Acidity (pKa ~2.17) Resonance->Acidity

Fig 1. The Ortho Effect: Steric hindrance driving conformational twisting and increased acidity.

Comparative Performance Data

To objectively quantify the impact of steric hindrance, the following table synthesizes the physicochemical and reactive properties of the two structural analogs. (Note: pKa values are extrapolated from the foundational 2-nitro and 3-nitrobenzoic acid benchmarks)[1].

ParameterCompound A (2-Nitro / Ortho)Compound B (3-Nitro / Meta)Mechanistic Driver
Estimated pKa (Water, 25°C) ~2.17~3.47Ortho effect; pure inductive stabilization[1].
-COOH Coplanarity Highly TwistedCoplanarSteric clash between -NO₂ and -COOH[1].
Standard Amide Coupling Yield (EDC/HOBt) < 15% (Often fails)> 85%Bulky O-acylisourea intermediate blocks amine attack[4].
Acyl Fluoride Coupling Yield (BTFFH) > 80%> 90%Compact, highly electrophilic acyl fluoride overcomes steric barrier[4],[5].
Conformational Flexibility Rigid (Locked biaryl axis)ModerateAtropisomerism potential due to dual ortho/para bulk[6].

Overcoming Synthetic Bottlenecks: Experimental Protocols

Amide bond formation is a cornerstone of drug discovery, but standard methods fail when applied to sterically congested substrates like Compound A [3].

The Causality of Failure: Standard carbodiimide coupling (EDC/HOBt) activates the carboxylic acid by forming an O-acylisourea intermediate. This intermediate is massive. When combined with the pre-existing steric bulk of the ortho-nitro group, the reaction center becomes completely inaccessible to the incoming amine [4].

The Causality of Success: To bypass this, researchers must utilize acyl fluorides . Reagents like BTFFH convert the carboxylic acid into an acyl fluoride in situ. Fluorine is the smallest halogen and is highly electronegative. The resulting intermediate is incredibly compact and highly electrophilic, allowing the amine to successfully attack the carbonyl carbon despite the surrounding steric fortress [5].

Workflow Substrate Biaryl Nitrobenzoic Acid Core CompA Compound A (2-Nitro / Ortho) Substrate->CompA High Steric Hindrance CompB Compound B (3-Nitro / Meta) Substrate->CompB Low Steric Hindrance EDC Standard Coupling (EDC/HOBt) CompA->EDC AcylF Acyl Fluoride Activation (BTFFH / 80°C) CompA->AcylF CompB->EDC FailA Steric Clash: Low Yield (<15%) EDC->FailA SuccessB Efficient Coupling: High Yield (>85%) EDC->SuccessB SuccessA Efficient Coupling: High Yield (>80%) AcylF->SuccessA

Fig 2. Activation pathways and coupling efficiency based on steric hindrance profiles.

Protocol 1: Standard Amide Coupling (Baseline Method)

Suitable ONLY for Compound B (3-Nitro derivative).

  • Activation: Dissolve Compound B (1.0 equiv) in anhydrous DMF (0.2 M). Add EDC·HCl (1.2 equiv) and HOBt (1.2 equiv).

  • Base Addition: Add DIPEA (3.0 equiv) and stir at room temperature for 30 minutes.

  • Self-Validation Check: Monitor by LC-MS or TLC to confirm the complete consumption of the starting acid and the formation of the active ester.

  • Coupling: Add the target amine (1.1 equiv). Stir at room temperature for 4–6 hours.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with EtOAc, and purify via flash chromatography.

Protocol 2: Acyl Fluoride-Mediated Coupling (Optimized for Steric Hindrance)

Mandatory for Compound A (2-Nitro derivative) and other electronically deactivated/hindered substrates[4], [5].

  • Preparation: To a dry, pressure-rated microwave vial under an inert argon atmosphere, add Compound A (1.3 equiv) and BTFFH (1.5 equiv) [4].

  • Acyl Fluoride Formation: Inject anhydrous CH₂Cl₂ to achieve a 0.1 M concentration, followed by DIPEA (4.5 equiv). Stir the mixture at room temperature for 30 minutes to form the acyl fluoride intermediate [4].

  • Self-Validation Check: Extract a 10 µL aliquot, quench in methanol, and analyze via LC-MS to confirm the formation of the methyl ester (proxy for successful acyl fluoride generation).

  • Thermal Coupling: Add the amine (1.0 equiv) to the vial. Seal the vial tightly with a crimp cap. Heat the reaction in an oil bath at 80°C for 12–16 hours [4]. (Caution: Heating CH₂Cl₂ above its boiling point generates overpressure; ensure the vial is rated for high pressure).

  • Workup: Cool to room temperature, vent carefully, dilute with CH₂Cl₂, wash with 1M HCl and brine, dry over Na₂SO₄, and purify via column chromatography.

Implications for Drug Development

The choice between a 2-nitro and a 3-nitro biaryl system extends far beyond synthetic convenience; it fundamentally alters the pharmacophore:

  • Conformational Locking: The extreme steric hindrance in Compound A restricts the rotation of the newly formed amide bond and the biaryl axis. This "conformational locking" can be highly advantageous in structure-based drug design, as pre-organizing a molecule into its bioactive conformation drastically reduces the entropic penalty of binding to the target protein.

  • Binding Pocket Fitting: The 4-(4-Fluoro-3-trifluoromethylphenyl) moiety is a highly lipophilic, electron-deficient vector designed to probe deep hydrophobic pockets (e.g., the DFG-out pocket in kinase inhibitors). The position of the nitro group dictates the exact 3D vector of this biaryl tail relative to the core scaffold.

  • Metabolic Stability: The steric shield provided by the ortho-nitro group in Compound A significantly protects the adjacent amide bond from enzymatic hydrolysis (e.g., by amidases or proteases) in vivo, potentially improving the drug's pharmacokinetic half-life.

References

  • Bode, J. W., et al. "The Synthesis of Sterically Hindered Amides." CHIMIA International Journal for Chemistry. Available at:[Link]

  • RSC Publishing. "A protocol for amide bond formation with electron deficient amines and sterically hindered substrates." Organic & Biomolecular Chemistry. Available at: [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-(4-Fluoro-3-trifluoromethylphenyl)-2-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, my primary objective is to empower researchers with the knowledge to handle complex chemical compounds not just effectively, but safely. The proper disposal of a reagent is as critical as its application in your research. This guide provides a detailed, step-by-step protocol for the safe disposal of 4-(4-Fluoro-3-trifluoromethylphenyl)-2-nitrobenzoic acid, grounding every recommendation in established safety principles and regulatory standards. The structural complexity of this molecule—a halogenated, nitrated aromatic carboxylic acid—necessitates a stringent and informed approach to its disposal to protect both laboratory personnel and the environment.

Core Principle: Hazard-Based Waste Identification

The foundation of any disposal protocol is a thorough understanding of the compound's intrinsic hazards. The molecular structure dictates its chemical properties, reactivity, and toxicological profile.

  • Halogenation (Fluoro- and Trifluoromethyl- groups): The presence of fluorine atoms classifies this compound as a halogenated organic compound .[1][2] Halogenated wastes require specific disposal pathways, typically high-temperature incineration, as they can form persistent and toxic byproducts if not handled correctly. They must not be mixed with non-halogenated solvent waste, which is often recycled or used in fuel blending.[2][3]

  • Nitration (Nitro- group): The nitro group (-NO2) can impart toxicological properties and increase chemical reactivity. Aromatic nitro compounds are a recognized class of chemicals with potential health hazards.[4]

  • Carboxylic Acid: This functional group makes the compound acidic, introducing a corrosivity hazard.

Based on this profile, 4-(4-Fluoro-3-trifluoromethylphenyl)-2-nitrobenzoic acid must be treated as hazardous chemical waste . Specifically, it falls into the halogenated organic waste stream.

Table 1: Hazard Profile Summary
Hazard ClassificationDescriptionRationale
Acute Oral Toxicity Harmful if swallowed.[5]Ingestion can lead to adverse health effects.
Skin Corrosion/Irritation Causes skin irritation.[5][6]Direct contact can cause inflammation and redness.
Serious Eye Damage/Irritation Causes serious eye irritation.[5][6]Poses a significant risk of damage upon eye contact.
Specific Target Organ Toxicity May cause respiratory irritation.[5][6]Inhalation of dust can irritate the respiratory system.
Environmental Hazard Should not be released into the environment.[5]Fluorinated organic compounds can be persistent in the environment.

Mandatory Safety Protocols: PPE and Handling

Before handling the compound for disposal, ensure all appropriate Personal Protective Equipment (PPE) is in use. The choice of PPE is directly informed by the hazards identified above.

Table 2: Required Personal Protective Equipment (PPE)
EquipmentSpecificationPurpose
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).To prevent skin contact and irritation.[5]
Eye/Face Protection Tightly fitting safety goggles or a face shield.[7]To protect against dust particles and splashes, preventing serious eye irritation.[5]
Body Protection A standard laboratory coat.To protect skin and clothing from contamination.
Respiratory Protection Use only in a well-ventilated area (e.g., a chemical fume hood). If dust formation is unavoidable and ventilation is inadequate, a NIOSH/MSHA-approved particulate respirator is required.[8][9]To prevent inhalation and respiratory tract irritation.[5]

All handling and preparation for disposal, including weighing and transferring the solid or preparing solutions, should be performed inside a certified chemical fume hood to minimize inhalation exposure.

Step-by-Step Disposal Protocol

Follow this procedural workflow to ensure safe and compliant disposal. This process is designed to be a self-validating system, minimizing the risk of improper waste segregation.

Step 1: Waste Characterization and Container Selection
  • Confirm Waste Identity: Positively identify the waste as 4-(4-Fluoro-3-trifluoromethylphenyl)-2-nitrobenzoic acid, either in its pure solid form or as a concentrated solution.

  • Select the Correct Waste Container:

    • For Solid Waste: Use a clearly labeled, sealable container designated for "Halogenated Organic Solids."

    • For Liquid Waste (e.g., dissolved in a solvent): Use a clearly labeled, sealable, and chemically compatible container designated for "Halogenated Organic Liquids." The solvent used will also determine the waste stream; for instance, if dissolved in methylene chloride, it correctly belongs in the halogenated liquid waste stream.[3]

  • Incompatibility Check: Ensure the waste container does not contain incompatible materials, particularly strong bases or strong oxidizing agents, which could react with the compound.[5]

Step 2: Labeling

Proper labeling is a critical and non-negotiable step mandated by safety regulations like OSHA's Hazard Communication Standard.[10]

  • Affix a hazardous waste label to the container before adding any waste.

  • Clearly write the full chemical name: "4-(4-Fluoro-3-trifluoromethylphenyl)-2-nitrobenzoic acid." Avoid using abbreviations or formulas.

  • List all components and their approximate percentages if it is a mixture.

  • Indicate the relevant hazards by checking the appropriate boxes on the label (e.g., "Toxic," "Irritant").

Step 3: Waste Accumulation
  • Carefully transfer the chemical waste into the designated and pre-labeled container.

  • If transferring the solid powder, avoid generating dust.[5][7] Use tools like a powder funnel to minimize dispersal.

  • Seal the container tightly after adding the waste.

  • Store the sealed waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated.[7][8] The storage location should be away from general laboratory traffic and incompatible chemicals.

Diagram 1: Disposal Decision Workflow

This diagram illustrates the logical steps for correctly segregating this chemical waste.

G cluster_0 Waste Segregation Protocol start Identify Waste: 4-(4-Fluoro-3-trifluoromethylphenyl) -2-nitrobenzoic acid is_halogenated Does it contain F, Cl, Br, or I? start->is_halogenated is_solid Is the waste solid or liquid? is_halogenated->is_solid Yes non_halogen Incorrect Pathway: Consult EHS is_halogenated->non_halogen No halogen_solid Container: 'Halogenated Organic Solid Waste' is_solid->halogen_solid Solid halogen_liquid Container: 'Halogenated Organic Liquid Waste' is_solid->halogen_liquid Liquid

Caption: Waste classification workflow for the target compound.

Spill and Decontamination Procedures

Accidents can happen, and a prepared response is essential.

  • Evacuate and Ventilate: If a significant amount is spilled, evacuate non-essential personnel from the area and ensure maximum ventilation.

  • Don PPE: Wear the full PPE as described in Table 2.

  • Contain the Spill: For solid spills, carefully sweep up the material and place it into a labeled hazardous waste container for disposal.[5] Avoid actions that create dust.

  • Decontaminate: Clean the spill area thoroughly with soap and water.[5]

  • Dispose of Cleanup Materials: All materials used for cleanup (e.g., paper towels, contaminated gloves) must also be disposed of as halogenated hazardous waste.

Final Disposal Pathway: Professional Waste Management

Under no circumstances should this chemical be disposed of down the drain or in regular trash.[8][11]

The final and only acceptable step is to have the properly containerized and labeled waste collected by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.[5][12] These professionals will ensure the waste is transported to a certified treatment, storage, and disposal facility (TSDF).

Given the compound's halogenated nature, the most probable disposal technology is high-temperature incineration . This method is recommended by the U.S. Environmental Protection Agency (EPA) for the destruction of other persistent fluorinated compounds like PFAS, as it can achieve the high temperatures necessary to break the strong carbon-fluorine bonds.[13][14]

By adhering to this comprehensive guide, you fulfill your professional responsibility to ensure safety and environmental stewardship in the laboratory.

References

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Comprehensive Safety & Handling Guide: 4-(4-Fluoro-3-trifluoromethylphenyl)-2-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I approach the handling of complex halogenated nitroaromatics with a mechanics-first mindset. 4-(4-Fluoro-3-trifluoromethylphenyl)-2-nitrobenzoic acid is a highly specialized scaffold intermediate used in advanced pharmaceutical synthesis. However, its unique structural motifs—combining a nitroaromatic core with a heavily fluorinated biphenyl system—demand rigorous, non-standard safety protocols. This guide provides a self-validating framework for handling this compound, ensuring both operational safety and scientific integrity during drug development workflows.

Physicochemical Hazard Causality

Understanding why a chemical is dangerous is the first step in mitigating risk. We do not just wear PPE; we engineer our defenses against specific molecular behaviors.

  • Lipophilic Penetration: The trifluoromethyl (-CF 3​ ) and fluoro (-F) groups significantly increase the molecule's partition coefficient (LogP). This extreme lipophilicity allows the compound to bypass standard single-layer latex gloves and penetrate the stratum corneum rapidly, carrying the toxic nitroaromatic payload directly into systemic circulation[1].

  • Nitroaromatic Thermal Instability: The ortho-nitrobenzoic acid moiety is highly sensitive to extreme thermal stress. Differential Scanning Calorimetry (DSC) of analogous fluorinated nitrobenzoic acids indicates a severe risk of exothermic decomposition if bulk-dried or heated above 150 °C[2].

  • Inhalation & Mucous Membrane Irritation: As a fine crystalline powder, this compound poses a severe respiratory hazard (H335) and causes serious eye irritation (H319) upon contact with mucous membranes[3].

Quantitative Operational Parameters

To ensure a self-validating safety environment, all handling must adhere to the following strict quantitative thresholds:

ParameterQuantitative ThresholdMechanistic Justification
Fume Hood Face Velocity 80 - 100 FPM (0.4 - 0.5 m/s)Prevents aerosolized crystalline dust from entering the operator's breathing zone[4].
Thermal Stability Limit < 150 °CAvoids catastrophic exothermic decomposition of the nitroaromatic moiety[2].
Glove Breakthrough Time > 480 minutes (Nitrile, 8 mil)Ensures absolute protection against the lipophilic penetration of the fluorinated biphenyl[1].
Decontamination Solution 5% NaHCO 3​ (pH ~8.3)Safely neutralizes the carboxylic acid functional group without generating excessive exothermic heat[3].
Mandatory Personal Protective Equipment (PPE) Matrix
Equipment CategorySpecific RequirementCausality & Validation
Hand Protection Double-layer Nitrile (Outer layer 8 mil). Never use Latex.Causality: The -CF 3​ group acts as a permeation enhancer. Validation: Inspect outer gloves for powder residue; discard immediately if contaminated[1].
Eye Protection Snug-fitting chemical splash goggles (EN166 / OSHA 29 CFR 1910.133).Causality: Prevents micro-dust ingress which causes severe H319 eye irritation. Validation: Goggles must form a complete seal against the face[4].
Body Protection Flame-Resistant (FR) Lab Coat with snug cuffs.Causality: Mitigates risk in the event of nitroaromatic deflagration or static ignition. Validation: Coat must be fully buttoned to the neck[2].
Respiratory N95/P100 Particulate Respirator (If handled outside a controlled hood).Causality: Protects against H335 respiratory tract irritation from airborne particulates[3].
Experimental Protocol: Self-Validating Handling Workflow

The following step-by-step methodology ensures that every action is verified by an observable result, creating a closed-loop safety system.

Workflow S1 1. Fume Hood Verification (>0.5 m/s) S2 2. Don PPE (Double Nitrile, FR Coat) S1->S2 S3 3. Anti-Static Weighing S2->S3 S4 4. Closed-Vessel Transfer S3->S4 S5 5. Alkaline Decontamination S4->S5

Standard Operating Procedure for Handling Fluorinated Nitroaromatics.

Step 1: Environmental Preparation & Verification

  • Action: Set the fume hood sash to the designated operating height and verify the digital face velocity monitor reads between 80-100 FPM.

  • Validation: Tape a small piece of tissue to the bottom of the sash; a steady inward pull validates environmental containment[4].

Step 2: Static Mitigation

  • Action: Fluorinated powders are highly susceptible to triboelectric static charge buildup, which can cause violent aerosolization. Pass an anti-static zero-ion gun over the weighing boat and metal spatula for 10 seconds prior to handling.

  • Validation: The complete absence of powder "jumping" or clinging to the spatula during transfer validates successful static discharge.

Step 3: Weighing and Closed-System Transfer

  • Action: Carefully dispense the required mass of 4-(4-Fluoro-3-trifluoromethylphenyl)-2-nitrobenzoic acid. Close the primary container immediately. Transfer the weighed solid into the reaction vessel using a wide-bore powder funnel.

  • Validation: Rinse the weighing boat and funnel with the primary reaction solvent (e.g., dichloromethane) to ensure quantitative transfer and visually confirm no residual dust remains.

Emergency Response & Thermal Decomposition

In the event of a laboratory fire or accidental exposure to extreme heat (>150 °C) or concentrated strong acids, this compound will undergo catastrophic decomposition.

Decomposition A 4-(4-Fluoro-3-trifluoromethylphenyl) -2-nitrobenzoic acid B Thermal Stress (>150°C) or Strong Acids A->B Exposure C Nitro Group Decomposition B->C Pathway 1 D Fluorinated Ring Degradation B->D Pathway 2 E NOx Gases (Severe Respiratory Hazard) C->E Oxidation F Hydrogen Fluoride (HF) (Corrosive/Systemic Toxicant) D->F Hydrolysis/Combustion

Thermal Decomposition Pathway of Fluorinated Nitrobenzoic Acids.

Emergency Protocols:

  • Suspected HF Exposure (Post-Decomposition): If the material has burned and personnel are exposed to the resulting smoke, treat immediately for Hydrogen Fluoride (HF) exposure. Apply 2.5% calcium gluconate gel to affected skin areas to precipitate toxic fluoride ions, and seek immediate emergency medical attention[2].

  • Standard Skin Contact (Intact Molecule): Remove contaminated clothing immediately. Flush skin with copious amounts of water for at least 15 minutes. The lipophilicity of the compound means rapid washing is critical before dermal absorption occurs[1].

  • Eye Contact: Irrigate copiously with clean, fresh water for at least 15 minutes, holding the eyelids apart. Remove contact lenses if present and easy to do[3].

Decontamination & Disposal Plan

Proper end-of-life management for this compound prevents dangerous cross-reactions in waste streams.

  • Surface Decontamination: Wipe down the analytical balance and surrounding hood area with a disposable cleanroom cloth dampened with a 5% sodium bicarbonate (NaHCO 3​ ) solution.

    • Self-Validation: The cessation of micro-effervescence (bubbling) on the surface validates the complete neutralization of residual carboxylic acid[3]. Follow with a DI water wipe.

  • Solid Waste: Collect all contaminated consumables (weighing boats, outer gloves, wipes) in a dedicated, clearly labeled, heavy-duty HDPE hazardous waste container. Do not mix with combustible organics or reducing agents.

  • Aqueous Waste: Any aqueous washings must be kept strictly segregated from cyanide or sulfide waste streams to prevent the generation of toxic gases.

Sources

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